(5-Methyl-pyridin-2-yl)-thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-methylpyridin-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-2-3-6(9-4-5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYNPFWKKUCREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375004 | |
| Record name | (5-Methyl-pyridin-2-yl)-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131185-00-7 | |
| Record name | (5-Methyl-pyridin-2-yl)-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-METHYL-PYRIDIN-2-YL)THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of (5-Methyl-pyridin-2-yl)-thiourea
An In-Depth Technical Guide to the Physical and Chemical Properties of (5-Methyl-pyridin-2-yl)-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Potential
This compound belongs to the versatile class of thiourea derivatives, compounds that are cornerstones in organic synthesis and medicinal chemistry.[1][2] The structure marries a substituted pyridine ring, a prevalent motif in pharmaceuticals, with the unique thiourea functional group known for its diverse reactivity and biological significance.[3][4][5] Thiourea-containing molecules have garnered significant attention for their wide-ranging pharmacological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[2]
This guide serves as a comprehensive technical resource for professionals in research and drug development. It moves beyond a simple data sheet to provide a synthesized understanding of the compound's synthesis, structural characteristics, and physicochemical properties. We will explore the causality behind experimental methodologies and the implications of the compound's structural features for its potential applications, particularly in the synthesis of more complex bioactive molecules.
Molecular Structure and Identification
The foundational identity of this compound is established by its molecular formula and weight.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | N-(5-Methylpyridin-2-yl)thiourea | [6] |
| CAS Number | 131185-00-7 | [6] |
| Molecular Formula | C₇H₉N₃S | [6] |
| Molecular Weight | 167.23 g/mol | [6] |
The molecule's structure, featuring a methyl-substituted pyridine ring linked to a thiourea group, suggests a blend of aromatic and polar characteristics that govern its physical and chemical behavior.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound is contingent on the availability of its key precursor, 2-amino-5-methylpyridine. The subsequent reaction to form the thiourea derivative is a well-established transformation in organic chemistry.
Part 1: Synthesis of Precursor (2-Amino-5-methylpyridine)
2-Amino-5-methylpyridine is a valuable intermediate for pharmaceuticals and agrochemicals.[3][4] Several synthetic routes are commercially and academically established.
Common Synthetic Routes:
-
Chichibabin Reaction: A classical method involving the reaction of 3-methyl-pyridine with sodium amide (NaNH₂) in an inert solvent under heat and pressure.[4][7][8] This amination of the pyridine ring is a direct but often harsh method.
-
From 3-Methyl-pyridine 1-oxide: A multi-step process that involves activating the pyridine ring via N-oxidation. The oxide can be reacted with an electrophilic compound and a trialkylamine, followed by dealkylation or rearrangement to yield the desired 2-amino product.[4][8][9]
-
From 2-Chloro-5-methylpyridine: A nucleophilic aromatic substitution approach where the chloro-substituent is displaced by an amino group, often using ammonia under pressure with a copper catalyst.[10]
Caption: High-level workflow for the synthesis of this compound.
Part 2: Synthesis of this compound
A reliable method for preparing N-aryl thioureas involves the hydrolysis of an intermediate N-acylthiourea. This two-step approach offers good control and yields a clean product.
Experimental Protocol: Hydrolysis of 1-Benzoyl-3-(5-methylpyridin-2-yl)thiourea
This protocol is adapted from a similar synthesis for a related isomer.[11] The initial step, not detailed here, involves reacting 2-amino-5-methylpyridine with benzoyl isothiocyanate to form the benzoylthiourea intermediate.
-
Suspension: Suspend the 1-benzoyl-3-(5-methylpyridin-2-yl)thiourea intermediate (1.0 equivalent) in methanol.
-
Base Addition: To the stirred suspension, add 1N aqueous sodium hydroxide (NaOH) solution (approximately 1.0 equivalent). The choice of a hydroxide base is critical for the saponification of the benzoyl group, which protects one of the thiourea nitrogens and acts as a good leaving group upon hydrolysis.
-
Heating: Heat the mixture to reflux for 1-2 hours. The elevated temperature is necessary to overcome the activation energy of the hydrolysis reaction. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The desired product, being less soluble in the aqueous methanol, will precipitate as a solid.
-
Purification: Collect the solid by filtration. Wash the filter cake thoroughly with deionized water to remove any remaining NaOH and sodium benzoate byproduct.
-
Drying: Dry the purified solid in a vacuum desiccator over a drying agent like phosphorus pentoxide (P₂O₅) to yield the final product.
Physicochemical Properties
The physical state, solubility, and thermal properties of the compound are critical for its handling, formulation, and application.
| Property | Observation / Value | Rationale / Reference |
| Appearance | White to off-white/yellowish solid | Based on the appearance of precursors like 2-amino-5-methylpyridine (tan to yellow solid) and thiourea (white solid).[3][12] |
| Melting Point | Not explicitly reported. Precursor (2-amino-5-methylpyridine): 76-79 °C | [4][5][7] The melting point is expected to be significantly higher due to increased molecular weight and strong hydrogen bonding potential of the thiourea group. |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, methanol) and sparingly soluble in water and nonpolar solvents. | The pyridine nitrogen and thiourea group provide polarity and hydrogen bonding sites, while the methyl group and aromatic ring add lipophilicity. 2-amino-5-methylpyridine is noted for its good solubility.[8] |
Structural Characterization and Spectroscopic Data
A combination of spectroscopic techniques is required for unambiguous structural confirmation. Below are the expected data based on the compound's structure and data from analogous molecules.[11][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆):
-
Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm.
-
Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (δ 6.5-8.5 ppm). A doublet for the proton adjacent to the methyl group, a doublet of doublets for the proton between the two substituents, and a doublet for the proton adjacent to the ring nitrogen.
-
Amine/Amide Protons (-NH-C(S)-NH₂): Two or three broad singlets in the downfield region (δ 9.0-11.0 ppm), which are exchangeable with D₂O. The exact number and chemical shift are sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
-
¹³C NMR (DMSO-d₆):
-
Thiourea Carbonyl (C=S): A characteristic peak in the highly deshielded region, typically δ 180-185 ppm.
-
Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm).
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 15-20 ppm.
-
Infrared (IR) Spectroscopy
-
N-H Stretching: Broad bands in the 3100-3400 cm⁻¹ region, indicative of the N-H groups of the thiourea moiety.
-
C-H Stretching: Aromatic and aliphatic C-H stretches typically appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=S Stretching (Thioamide I band): A strong absorption band around 1250-1350 cm⁻¹, often coupled with other vibrations.
-
C-N Stretching & N-H Bending (Thioamide II/III bands): Multiple characteristic bands in the fingerprint region (1400-1650 cm⁻¹).
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 167. An [M+H]⁺ peak at m/z = 168 would be expected under electrospray ionization (ESI) conditions.
Chemical Properties and Reactivity
The chemical nature of this compound is dominated by the thiourea functional group and the basicity of the pyridine ring.
Thione-Thiol Tautomerism
A key chemical feature of thioureas is their existence in equilibrium between the thione (C=S) and thiol (C-SH) tautomeric forms.[2] In most conditions, particularly in solution, the thione form is predominant.[2] This equilibrium is crucial as it dictates the compound's reactivity and its ability to act as a ligand.
Caption: Thione-thiol tautomerism in this compound (R = 5-Methyl-pyridin-2-yl).
Reactivity and Potential Applications
The structural motifs within this compound make it a valuable building block for more complex molecules.
-
Heterocycle Synthesis: Thioureas are classic precursors for the synthesis of sulfur- and nitrogen-containing heterocycles. For instance, in the Hantzsch thiazole synthesis, reaction with an α-haloketone would yield a substituted 2-aminothiazole derivative.[11] These thiazole scaffolds are pharmacologically significant.[11]
-
Coordination Chemistry: The sulfur and nitrogen atoms are excellent donor sites, allowing the molecule to act as a ligand in the formation of metal complexes.[14] This is relevant for catalysis and the development of metal-based therapeutics.
-
Medicinal Chemistry Scaffold: The molecule itself contains the N-C(S)-N function, which is a known pharmacophore responsible for various biological activities.[1] It can serve as a starting point for library synthesis to explore structure-activity relationships (SAR) for targets like kinases or other enzymes.[15] The 2-aminopyridine portion is a key feature in many kinase inhibitors, and combining it with a thiourea group offers a unique scaffold for drug discovery.
Safety and Handling
-
General Hazards: The precursor 2-amino-5-methylpyridine is classified as toxic if swallowed, in contact with skin, or inhaled.[5][16] It is also known to cause skin and eye irritation and may cause respiratory irritation.[16][17]
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry, and dark place under an inert atmosphere, as the material may be hygroscopic.[4]
-
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of 2-Amino-5-methylpyridine: A Manufacturer's Insight.
- Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing.
- FooDB. Showing Compound Thiourea (FDB012439).
- BYJU'S. Thiourea Structure.
- PubChem. 5-Methylpyridine-2(1H)-thione. CID 4297321.
- TSI Journals. Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates.
- ChemScene. N-(5-Methylpyridin-2-yl)thiourea. CAS 131185-00-7.
- Chem-Impex. 2-Amino-5-methylpyridine.
- MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry 2024, 6(2), 25.
- Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- ChemicalBook. 2-Amino-5-methylpyridine. CAS 1603-41-4.
- Sigma-Aldrich. 2-Amino-5-methylpyridine 99%. CAS 1603-41-4.
- NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry 2013, 504234.
- SciSpace. Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography 2021, 51, 394–404.
- Kent Academic Repository. Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity.
- MDPI. Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. International Journal of Molecular Sciences 2024, 25(10), 5482.
- ResearchGate. (PDF) Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles.
- ChemScene. 1-(4-Methylpyridin-2-yl)thiourea. CAS 21242-21-7.
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-5-methylpyridine. CAS 1603-41-4.
- Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
- Loba Chemie. 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. CAS 1603-41-4.
- Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. 2015, 19(4), 805-813.
- Google Patents. CN102924370A - 2-amino-5-methylpyridine preparation method.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 5. 2-Amino-5-methylpyridine 99 1603-41-4 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 10. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. byjus.com [byjus.com]
- 13. kar.kent.ac.uk [kar.kent.ac.uk]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. mdpi.com [mdpi.com]
- 16. lobachemie.com [lobachemie.com]
- 17. 5-Methylpyridine-2(1H)-thione | C6H7NS | CID 4297321 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Significance of Thiourea Derivatives in Drug Discovery
An In-Depth Technical Guide to the Crystal Structure Analysis of (5-Methyl-pyridin-2-yl)-thiourea and Its Isomeric Analogue
A Note on Isomeric Specificity: This guide focuses on the crystal structure analysis of pyridyl-thiourea derivatives. While the topic specifies this compound, a comprehensive search of available scientific literature and crystallographic databases did not yield specific structural data for this exact isomer. However, detailed crystallographic studies have been published for the closely related isomer, 1-(4-Methylpyridin-2-yl)thiourea .[1][2] This guide will therefore provide a detailed analysis of this 4-methyl isomer as a representative case study. The principles of synthesis, crystallographic analysis, and interpretation of structural features are directly applicable to the 5-methyl isomer and other related compounds, making this a valuable resource for researchers in the field.
Thiourea and its derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development.[3] The thiourea scaffold, characterized by a central thiocarbonyl group flanked by two amino groups, possesses a unique combination of hydrogen bond donor and acceptor capabilities.[4][5] This allows for a wide range of interactions with biological targets such as enzymes and receptors, making these compounds promising candidates for various therapeutic applications.[4]
Substituted thiourea derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3] The biological efficacy of these compounds is often intrinsically linked to their three-dimensional structure and the intermolecular interactions they form in the solid state. A thorough understanding of the crystal structure is therefore paramount for elucidating structure-activity relationships (SAR) and for the rational design of new, more potent drug candidates.[6]
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid.[7] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can obtain precise information about bond lengths, bond angles, and the overall conformation of the molecule.[8] Furthermore, crystallographic analysis reveals the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing and can influence key physicochemical properties like solubility and stability.[9]
This guide provides a detailed technical overview of the crystal structure analysis of 1-(4-Methylpyridin-2-yl)thiourea, a representative pyridyl-thiourea derivative. We will delve into the synthesis of this compound, the experimental methodology for its crystallographic analysis, and a detailed interpretation of its molecular and supramolecular structure.
Synthesis and Crystallization
The synthesis of pyridyl-thiourea derivatives can be achieved through several established synthetic routes. A common method involves the reaction of an appropriately substituted aminopyridine with a thiocyanate salt to form an isothiocyanate intermediate, which is then reacted with an amine.[10] Alternatively, direct synthesis from isothiocyanates is a widely used approach.[10]
For the specific case of 1-(4-Methylpyridin-2-yl)thiourea, a reliable synthesis protocol involves the deprotection of a benzoyl-protected precursor.[11]
Experimental Protocol: Synthesis of 1-(4-Methylpyridin-2-yl)thiourea
-
Starting Material: 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea.
-
Reagents: 1 N aqueous Sodium Hydroxide (NaOH), Methanol (MeOH).
-
Procedure: a. Suspend 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea (e.g., 2.00 g, 7.37 mmol) in methanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer. b. To the stirred suspension, add 1 N aqueous NaOH (7.4 mL). c. Heat the mixture to reflux for 1 hour. d. After 1 hour, remove the heat source and allow the mixture to cool to room temperature. e. A white solid will precipitate out of the solution. f. Collect the solid by filtration. g. Wash the collected solid with deionized water. h. Dry the product in a vacuum desiccator over P₂O₅. i. This procedure typically yields the desired 1-(4-Methylpyridin-2-yl)thiourea in high purity (e.g., 1.00 g, 81% yield).[11]
Crystal Growth
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. The method of crystallization can significantly influence the resulting crystal form, or polymorph. For 1-(4-Methylpyridin-2-yl)thiourea, two distinct polymorphs have been identified, designated as 1α and 1β .[1][2]
-
Polymorph 1α: Crystals suitable for X-ray diffraction can be obtained by recrystallization from methanol.[11]
-
Polymorph 1β: Crystals of this form can be grown by the slow evaporation of a solution of the compound in chloroform (CDCl₃).[11]
The existence of polymorphism is a crucial consideration in drug development, as different polymorphs can exhibit different physical properties, including solubility, dissolution rate, and bioavailability.
X-Ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal.[12] The fundamental principle of this technique is Bragg's Law, which relates the wavelength of the incident X-rays, the angle of diffraction, and the spacing between crystal lattice planes.
Experimental Workflow for X-ray Crystallography
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The structure is then solved using computational methods, such as direct methods or Patterson methods, to obtain an initial model of the electron density. This model is then refined to yield the final, precise atomic coordinates.
Crystallographic Data and Molecular Structure
The two polymorphs of 1-(4-Methylpyridin-2-yl)thiourea, 1α and 1β , both crystallize in the monoclinic system but in different space groups, leading to distinct crystal packing arrangements.[2]
Table 1: Crystallographic Data for Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea
| Parameter | Polymorph 1α[2] | Polymorph 1β[2] |
| Chemical Formula | C₇H₉N₃S | C₇H₉N₃S |
| Formula Weight | 167.23 | 167.23 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 5.893(1) | 10.456(2) |
| b (Å) | 11.456(2) | 10.987(2) |
| c (Å) | 12.289(2) | 14.659(3) |
| β (°) | 98.49(3) | 94.78(3) |
| Volume (ų) | 820.7(3) | 1678.5(6) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.354 | 1.323 |
Z is the number of molecules in the unit cell.
Molecular Conformation
The molecular structure of 1-(4-Methylpyridin-2-yl)thiourea consists of a 4-methylpyridine ring linked to a thiourea group at the 2-position of the pyridine ring.
Caption: Molecular structure of (Methyl-pyridin-2-yl)-thiourea.
In the solid state, the thiourea moiety is essentially planar. The relative orientation of the pyridine ring and the thiourea group is a key conformational feature.
Intermolecular Interactions and Crystal Packing
The crystal packing of the two polymorphs is primarily governed by a network of intermolecular hydrogen bonds involving the N-H groups of the thiourea moiety and the nitrogen atom of the pyridine ring, as well as the sulfur atom of the thiocarbonyl group.[13] These interactions are crucial for the stability of the crystal lattice.
Polymorph 1α
In polymorph 1α , the molecules form centrosymmetric dimers through N-H···S hydrogen bonds. These dimers are then linked into chains by N-H···N hydrogen bonds involving the pyridine nitrogen atom.
Polymorph 1β
The crystal packing in polymorph 1β is more complex, with eight molecules in the unit cell. The hydrogen bonding network involves both N-H···S and N-H···N interactions, but with a different connectivity pattern compared to 1α , resulting in a distinct three-dimensional architecture.[2]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. (4-Methyl-pyridin-2-yl)-thiourea synthesis - chemicalbook [chemicalbook.com]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. mdpi.com [mdpi.com]
Spectroscopic data (NMR, IR, MS) for (5-Methyl-pyridin-2-yl)-thiourea
An In-Depth Technical Guide to the Spectroscopic Characterization of (5-Methyl-pyridin-2-yl)-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound that belongs to the N-substituted thiourea family. Thiourea derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities—including antibacterial, antifungal, and antiviral properties—and their utility as intermediates in organic synthesis.[1][2] The presence of the 5-methylpyridine moiety introduces specific electronic and steric properties that can modulate the compound's chemical behavior and biological interactions.
Accurate structural elucidation is the cornerstone of chemical research and drug development. A compound's identity, purity, and structure must be unequivocally confirmed before its biological or material properties can be meaningfully investigated. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. By synthesizing theoretical principles with empirical data, this document serves as an authoritative reference for the characterization of this molecule and its analogues.
Molecular Structure and Logic of Analysis
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The workflow for characterization follows a logical progression from synthesis to multi-faceted spectroscopic confirmation.
Caption: Workflow from synthesis to structural confirmation.
The structure of this compound features a pyridine ring, a methyl group, and a thiourea functional group. Each component provides distinct spectroscopic signatures.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.
Expertise & Experience: Causality in NMR
The choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice because it readily dissolves the compound and, being a hydrogen bond acceptor, it slows down the proton exchange of the N-H groups, allowing them to be observed as distinct, often broad, signals. In contrast, solvents like D₂O would lead to rapid H-D exchange, causing the N-H signals to disappear.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum is predicted to show signals for three distinct aromatic protons, one methyl group, and the two N-H protons of the thiourea moiety. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the thiourea group.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H6 (Pyridine) | ~8.1 - 8.3 | Doublet (d) or Singlet (s) | J ≈ 2.0 Hz | Downfield due to proximity to the pyridine nitrogen. Coupling to H4 is small. |
| H4 (Pyridine) | ~7.6 - 7.8 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 Hz | Coupled to both H3 and H6. |
| H3 (Pyridine) | ~7.0 - 7.2 | Doublet (d) | J ≈ 8.5 Hz | Coupled to H4. Shift is influenced by the adjacent thiourea group. |
| -CH₃ (Methyl) | ~2.2 - 2.4 | Singlet (s) | N/A | Typical range for a methyl group on an aromatic ring. |
| -NH- (Pyridine side) | ~10.0 - 10.5 | Broad Singlet (br s) | N/A | Deshielded due to attachment to the aromatic ring and potential intramolecular H-bonding. |
| -NH₂ (Terminal) | ~7.5 - 8.5 | Broad Singlet (br s) | N/A | Exchangeable protons. Chemical shift can be concentration and temperature dependent. |
Note: These are predicted values based on known data for similar structures like 2-amino-5-methylpyridine and other pyridyl thioureas. Actual values may vary slightly.[3]
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum should display seven unique carbon signals: five for the pyridine ring, one for the methyl group, and a highly diagnostic downfield signal for the thiocarbonyl (C=S) carbon.
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C=S (Thiourea) | ~180 - 185 | The most downfield signal, characteristic of a thiocarbonyl group.[4] |
| C2 (Pyridine) | ~155 - 158 | Attached to two nitrogen atoms, resulting in a significant downfield shift. |
| C6 (Pyridine) | ~147 - 150 | Alpha to the pyridine nitrogen. |
| C4 (Pyridine) | ~138 - 142 | Aromatic CH. |
| C5 (Pyridine) | ~128 - 132 | Attached to the methyl group. |
| C3 (Pyridine) | ~115 - 120 | Aromatic CH. |
| -CH₃ (Methyl) | ~17 - 20 | Typical chemical shift for an sp³ hybridized methyl carbon attached to an sp² system. |
Note: Data is extrapolated from known spectra of 2-methylpyridine, 5-ethyl-2-methylpyridine, and general thiourea derivatives.[5][6]
Trustworthiness: Self-Validating NMR Protocol
A robust NMR analysis protocol ensures reproducibility and data integrity.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Solvent Choice Validation: Use a solvent containing a known internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) for accurate chemical shift referencing.
-
Instrument Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution, validated by the sharp, symmetrical signal of the TMS peak.
-
-
¹H Spectrum Acquisition:
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set an appropriate spectral width (~16 ppm) and acquisition time (>2 s).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled spectrum (e.g., zgpg30) to simplify signals to singlets.
-
Use a wider spectral width (~220 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals to confirm proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups within a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.
Expertise & Experience: Interpreting Key IR Bands
In thiourea derivatives, the N-H stretching region (3100-3400 cm⁻¹) is often complex, showing multiple bands due to symmetric and asymmetric stretching, as well as hydrogen bonding. The C=S stretching vibration is a key diagnostic, but it is often weak and can be coupled with C-N stretching and N-H bending modes, appearing in the "fingerprint region." Its identification requires careful comparison with spectra of related compounds.[1][7]
Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 3300 - 3450 | N-H Asymmetric & Symmetric Stretch | -NH₂ (Thiourea) | Often appears as two distinct sharp or broad bands.[8] |
| 3100 - 3250 | N-H Stretch | -NH- (Thiourea) | Typically a single, broad band, indicative of hydrogen bonding.[9] |
| 3000 - 3100 | C-H Aromatic Stretch | Pyridine Ring | |
| 2900 - 3000 | C-H Aliphatic Stretch | -CH₃ Group | |
| 1580 - 1620 | C=C and C=N Ring Stretching | Pyridine Ring | Strong absorptions, characteristic of the aromatic system. |
| 1500 - 1550 | N-H Bending | Thiourea | Coupled with C-N stretching. |
| 1250 - 1350 | C-N Stretch | Ar-NH, Thiourea | |
| 700 - 850 | C=S Stretch | Thiocarbonyl | This is a key thioamide band, though its exact position can vary.[1] |
Trustworthiness: Self-Validating IR Protocol
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Background: Before analysis, record a background spectrum of the clean ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal. The instrument software can often verify that sufficient pressure has been applied.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Cleaning and Verification: After analysis, thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and verify its cleanliness by taking a new background scan, which should be flat.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and the deduction of its structure.
Expertise & Experience: Predicting Fragmentation
For this compound, Electron Ionization (EI) is a common technique. The molecular ion (M⁺˙) is expected to be observed. The key fragmentation pathway often involves the cleavage of the C-N bond between the pyridine ring and the thiourea group. This results in two primary fragment ions: one corresponding to the 2-amino-5-methylpyridine radical cation and another related to the thiourea moiety. The isotopic signature of sulfur (³⁴S is ~4.2% of ³²S) should result in a visible M+2 peak, providing strong evidence for the presence of a single sulfur atom.
Predicted Mass Spectrum Data
-
Molecular Formula: C₇H₉N₃S
-
Exact Mass: 167.05 g/mol
| m/z Value | Proposed Fragment Ion | Notes |
| 167 | [C₇H₉N₃S]⁺˙ | Molecular ion (M⁺˙). |
| 169 | [C₇H₉N₃³⁴S]⁺˙ | M+2 peak, confirming the presence of one sulfur atom. |
| 108 | [C₆H₈N₂]⁺˙ | Loss of •SCN. Corresponds to the 2-amino-5-methylpyridine radical cation. This is a very likely and stable fragment.[3] |
| 80 | [C₅H₆N]⁺ | Fragmentation of the pyridine ring, possibly loss of HCN from the m/z 108 fragment.[3] |
| 59 | [CH₃N₂S]⁺ | Fragment corresponding to the thiourea moiety. |
Proposed Fragmentation Pathway
Caption: Primary fragmentation pathway for this compound.
Trustworthiness: Self-Validating MS Protocol
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Instrument Calibration: Before analysis, calibrate the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA) across the desired mass range. This ensures high mass accuracy.
-
Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.
-
Ionization: Use a standard electron energy of 70 eV. This energy level is high enough to cause reproducible fragmentation patterns, allowing for comparison with library data.
-
Mass Analysis: Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 40-400).
-
Data Validation:
-
Confirm the presence of the molecular ion at the expected m/z.
-
Analyze the isotopic pattern of the molecular ion peak to confirm the presence and number of sulfur atoms.
-
Compare the observed fragmentation pattern with theoretically predicted pathways to build confidence in the structural assignment.
-
Conclusion
The spectroscopic characterization of this compound is a clear-cut process when approached systematically. Each technique provides a unique and essential piece of the structural puzzle:
-
NMR Spectroscopy defines the precise carbon-hydrogen framework and the connectivity of the pyridine and thiourea moieties.
-
IR Spectroscopy rapidly confirms the presence of key functional groups, notably the N-H and C=S bonds.
-
Mass Spectrometry establishes the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns.
By integrating the data from these three orthogonal techniques, researchers can achieve an unambiguous and definitive structural confirmation of this compound, a critical step that underpins all further chemical and biological investigations.
References
-
FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Al-Jibori, S. A., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-methylpyridine. PubChem. Retrieved January 23, 2026, from [Link]
-
Fadda, A. A., et al. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. Retrieved January 23, 2026, from [Link]
-
Zakaria, S. A., et al. (2011). Spectroscopic and structural study of a series of pivaloylthiourea derivatives. The Malaysian Journal of Analytical Sciences, 15(1), 37-45. Retrieved January 23, 2026, from [Link]
-
Fayomi, O. S., et al. (2018). Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Bura, S. D., et al. (2015). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. Retrieved January 23, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). HMDB. Retrieved January 23, 2026, from [Link]
-
Seidel, R. W., et al. (2021). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography, 51, 394–404. Retrieved January 23, 2026, from [Link]
-
Abdullah, M. N., et al. (2020). 13C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a). ResearchGate. Retrieved January 23, 2026, from [Link]
-
FooDB. (2019). Showing Compound 5-Ethyl-2-methylpyridine (FDB000925). FooDB. Retrieved January 23, 2026, from [Link]
-
Ghorai, A., et al. (2020). Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. Organic & Biomolecular Chemistry. Retrieved January 23, 2026, from [Link]
-
Yamin, B. M., et al. (2014). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 18(1), 131-139. Retrieved January 23, 2026, from [Link]
-
Kumar, S., & Kumar, A. (2014). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 7(1), 1-4. Retrieved January 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Ethyl-2-methylpyridine(104-90-5) 13C NMR spectrum [chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
Potential biological activities of substituted pyridinyl thioureas
An In-Depth Technical Guide to the Potential Biological Activities of Substituted Pyridinyl Thioureas
Authored by: A Senior Application Scientist
Abstract
The confluence of the pyridine nucleus, a cornerstone in medicinal chemistry, with the versatile thiourea linker has given rise to a class of compounds demonstrating a remarkable breadth of biological activities. Substituted pyridinyl thioureas are structurally adaptable scaffolds capable of forming critical hydrogen bonds and coordinating with metallic ions in enzyme active sites, making them privileged structures in drug discovery. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds. We will delve into their significant anticancer, antimicrobial, antiviral, and neuroprotective properties, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights to equip researchers and drug development professionals with a comprehensive understanding of this promising molecular class.
Introduction: The Synergy of Pyridine and Thiourea Scaffolds
The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs and natural products, prized for its ability to engage in hydrogen bonding, π-stacking, and dipole-dipole interactions.[1] Its derivatives are known to exhibit a wide array of therapeutic properties, including antimicrobial, antiviral, and antitumor effects.[1][2][3] The thiourea functional group (-NH-C(S)-NH-), with its potent hydrogen-bond donating and accepting capabilities and its ability to act as a versatile ligand for metal ions, serves as an excellent linker and pharmacophore.[4] The combination of these two moieties in substituted pyridinyl thioureas creates compounds with unique electronic and steric properties, allowing for fine-tuning of their biological profiles. Research has shown these derivatives possess significant potential as antibacterial, antifungal, antiviral, anticancer, and enzyme inhibitory agents.[5][6]
General Synthesis Strategy
The synthesis of N,N'-disubstituted pyridinyl thioureas is typically achieved through a straightforward and efficient condensation reaction. The most common approach involves the reaction of a pyridinyl amine derivative with a suitably substituted isothiocyanate.
Causality in Synthesis Design
The choice of solvent and reaction conditions is critical for achieving high yields and purity. Anhydrous aprotic solvents like dichloromethane, acetonitrile, or benzene are often preferred to prevent hydrolysis of the reactive isothiocyanate intermediate. The reaction is typically conducted at room temperature, as elevated temperatures can lead to the formation of byproducts. The use of a base, such as pyridine, can be employed to scavenge any acid formed during the reaction, particularly when starting from an amine salt.[4]
General Synthetic Protocol: Pyridinyl Thiourea Formation
-
Reactant Preparation : Dissolve the selected pyridinyl amine (1.0 equivalent) in an appropriate volume of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Isothiocyanate Addition : To the stirring solution, add the corresponding substituted isothiocyanate (1.0 to 1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring : Allow the reaction mixture to stir at room temperature for a period of 3 to 24 hours.[5] Progress is monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up : Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid is then purified. The most common method is silica gel column chromatography, using a solvent system such as petroleum ether/ethyl acetate, to yield the pure target compound.
-
Characterization : The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).
Caption: General workflow for the synthesis of substituted pyridinyl thioureas.
Anticancer and Enzyme Inhibition Activities
A significant area of investigation for pyridinyl thioureas is their potential as anticancer agents. Their efficacy often stems from the targeted inhibition of enzymes crucial for tumor growth and survival.[5][7]
Mechanism of Action: Carbonic Anhydrase and Kinase Inhibition
Many pyridinyl thiourea derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[5][8] These enzymes are critical for cancer cells to maintain a stable intracellular pH in the often acidic tumor microenvironment, thereby promoting cell survival and proliferation.[9] By inhibiting these enzymes, the compounds disrupt pH regulation, leading to apoptosis.
Another key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 by these compounds can effectively starve the tumor and prevent its growth and metastasis.[7]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR)
SAR studies reveal that the nature and position of substituents on both the pyridine and phenyl rings are critical for anticancer activity.
-
Electron-withdrawing groups (e.g., halogens like -Cl, -Br) or electron-donating groups (e.g., -OMe, -NMe2) on the phenyl rings can significantly modulate the inhibitory potency against CA isoforms.[5]
-
For VEGFR-2 inhibition, specific substitutions on the phenylurea moiety have been shown to be crucial for high potency.[7]
-
The presence of the thiourea linker is essential for coordinating with the zinc ion in the active site of carbonic anhydrases.[5]
Quantitative Data: In Vitro Cytotoxicity and Enzyme Inhibition
The following table summarizes the activity of representative substituted pyridinyl thiourea/urea compounds against various cancer cell lines and enzymes.
| Compound ID | Target | Cell Line / Enzyme | Activity (IC₅₀ / Kᵢ) | Reference |
| Compound 7c | Carbonic Anhydrase | hCA IX | 125.1 nM (Kᵢ) | [5][8] |
| Compound 7d | Carbonic Anhydrase | hCA XII | 111.0 nM (Kᵢ) | [5][8] |
| Pyridine-urea 8e | Cytotoxicity | MCF-7 (Breast) | 0.11 µM (IC₅₀, 72h) | [7] |
| Pyridine-urea 8n | Cytotoxicity | MCF-7 (Breast) | 0.80 µM (IC₅₀, 72h) | [7] |
| Pyridine-urea 8b | Kinase Inhibition | VEGFR-2 | 5.0 µM (IC₅₀) | [7] |
| Pyridine-urea 8e | Kinase Inhibition | VEGFR-2 | 3.93 µM (IC₅₀) | [7] |
| Compound 4 | Cytotoxicity | NCI-H460 (Lung) | Growth % < -50 | [10] |
| Compound 4 | Cytotoxicity | SK-MEL-2 (Melanoma) | Growth % < -50 | [10] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is a self-validating system for assessing the in vitro growth inhibitory activity of test compounds.[7]
-
Cell Plating : Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of the pyridinyl thiourea derivatives (e.g., from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Fixation : After the incubation period, discard the medium and fix the adherent cells by gently adding 150 µL of cold 10% Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing : Wash the plates five times with distilled water to remove the TCA. Allow the plates to air dry completely.
-
Staining : Add 70 µL of 0.4% w/v Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Rinsing : Quickly rinse the plates four times with 1% v/v acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization : Add 150 µL of 10 mM TRIS base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition : Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.
-
Analysis : Calculate the percentage of growth inhibition and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridinyl thioureas have emerged as promising candidates with significant activity against a range of bacteria and fungi.[1][11][12]
Mechanism of Action
While the exact mechanisms can vary, one proposed mode of action involves the disruption of bacterial cell wall integrity. One study on a thiourea derivative (TD4) against MRSA showed that the compound interfered with the NAD+/NADH homeostasis, which is critical for maintaining cell wall structure and function.[13] The ability of the thiourea moiety to chelate metal ions essential for bacterial enzyme function is another potential mechanism.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Organism | Activity (MIC in mg/mL) | Reference |
| Compound 12a | E. coli | 0.0195 | [11] |
| Compound 12a | B. mycoides | < 0.0048 | [11] |
| Compound 12a | C. albicans | < 0.0048 | [11] |
| Compound 15 | B. mycoides | 0.0098 | [11] |
| Compound 15 | C. albicans | 0.039 | [11] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol provides a standardized method for determining the MIC of a compound.
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution : Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation : Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls : Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Antiviral and Neuroprotective Potential
Beyond anticancer and antimicrobial applications, pyridinyl thioureas have demonstrated other intriguing biological activities.
Antiviral Activity
Derivatives of the pyridine scaffold have shown significant activity against a range of viruses, including HIV, Hepatitis C (HCV), and Respiratory Syncytial Virus (RSV).[2][3] The mechanisms are diverse and can involve the inhibition of key viral enzymes like reverse transcriptase or interference with viral entry and replication processes.[3][14] For instance, specific thiourea derivatives have been developed as dual inhibitors targeting both the HIV-1 capsid protein and the host protein cyclophilin A, both of which are critical for HIV replication.[14]
Neuroprotection
In a compelling study, certain pyridinyl thiourea derivatives were found to offer significant neuroprotection against amyloid-β (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease.[15] The proposed mechanism involves the inhibition of the mitochondrial permeability transition pore (mPTP) opening, which prevents mitochondrial dysfunction and subsequent neuronal cell death.[15] Compounds 9w , 9r , and 9k showed significant neuroprotection of 69.3%, 51.8%, and 48.2%, respectively, in cell-based assays, suggesting their potential as leads for developing novel Alzheimer's therapies.[15]
Conclusion and Future Outlook
Substituted pyridinyl thioureas represent a versatile and highly promising class of molecules in medicinal chemistry. Their synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their biological activity profiles. The compelling data on their anticancer, antimicrobial, antiviral, and neuroprotective properties underscore their potential as scaffolds for the development of novel therapeutics. Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic properties. Elucidating their detailed mechanisms of action through advanced techniques like X-ray crystallography of drug-target complexes and comprehensive in vivo studies will be crucial for translating these promising findings from the laboratory to the clinic.
References
-
Al-Warhi, T., et al. (2023). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. RSC Advances. [Link][5][8]
-
Al-Ostath, A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. [Link][6][16]
-
Park, J-E., et al. (2017). Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity. European Journal of Medicinal Chemistry. [Link][15]
-
Dai, A., et al. (2025). Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. Journal of Agricultural and Food Chemistry. [Link][17]
-
Tudor, C., et al. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules. [Link][4]
-
Abdel-Wahab, B. F., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link][11]
-
Hernández-Vázquez, E., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. [Link][18]
-
El-Naggar, A. M., et al. (2023). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link][7][19]
-
Li, J-h., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link][20]
-
Zhang, H., et al. (2021). In vitro and in vivo anticancer activity of a thiourea tripyridyl dinuclear Cu(ii) complex. New Journal of Chemistry. [Link][21]
-
Piatkowska-Bratan, E., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. [Link][10]
-
Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link][1]
-
Khan, S. A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules. [Link][22]
-
Fassihi, A., et al. (2022). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. [Link][2]
-
Wang, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Molecules. [Link][13]
-
Xu, S., et al. (2018). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. PubMed. [Link][14]
-
Al-Warhi, T., et al. (2023). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors for I, II, IX, XII carbonic anhydrases and cancer cell lines: Synthesis, characterization and in silico studies. ResearchGate. [Link][9]
-
Fassihi, A., et al. (2022). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. [Link][3]
-
Kaur, M., et al. (2013). Pyrimidine and Its Biological Activity: A Review. SciSpace. [Link][23]
-
Popa, C. V., et al. (2020). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules. [Link][12]
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities [mdpi.com]
- 5. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo anticancer activity of a thiourea tripyridyl dinuclear Cu(ii) complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
A Comprehensive Technical Guide to Determining the Solubility Profile of (5-Methyl-pyridin-2-yl)-thiourea in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility in Preclinical Research
In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties are as critical as its pharmacological activity. Among these, aqueous solubility is a paramount factor that dictates a compound's suitability for further development.[1] It directly influences bioavailability, the ease of formulation, and the accuracy of in vitro assays.[1][5] Thiourea and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties.[3][6][7] The titular compound, (5-Methyl-pyridin-2-yl)-thiourea, as a member of this family, warrants a detailed investigation of its solubility to unlock its therapeutic potential. This guide provides the scientific rationale and detailed protocols for establishing a comprehensive solubility profile, a critical step in its preclinical evaluation.
Physicochemical Landscape of this compound
While specific experimental data for this compound is sparse, we can infer its likely physicochemical characteristics based on its structure and the known properties of related compounds.
-
Structure: The molecule incorporates a pyridine ring, a methyl group, and a thiourea moiety. The pyridine ring introduces a degree of polarity and a basic nitrogen atom. The thiourea group is capable of acting as both a hydrogen bond donor and acceptor, a key factor in its interaction with various solvents.[7]
-
pKa: The pyridine nitrogen is basic and will be protonated under acidic conditions. The thiourea moiety itself can be protonated in strongly acidic media.[6] The solubility of ionizable compounds like this is highly dependent on the pH of the medium.[1][8]
-
LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of the methyl group and the pyridine ring will contribute to its lipophilicity, which will influence its solubility in nonpolar solvents.
-
Polymorphism: The existence of different crystalline forms, or polymorphs, is a known phenomenon for thiourea derivatives.[9] Different polymorphs can exhibit significantly different solubilities, making it crucial to characterize the solid form of the material being tested.[10]
The Science of Solubility: Guiding Principles
The adage "like dissolves like" is a fundamental concept in solubility.[11] A solute will dissolve best in a solvent that has a similar polarity.[11][12] Laboratory solvents can be broadly categorized, and understanding these classifications is key to designing a solubility study.
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen). They are excellent at forming hydrogen bonds and dissolving polar, ionizable compounds.[13]
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone possess a dipole moment but lack an O-H or N-H bond.[13] They can accept hydrogen bonds but cannot donate them. They are good at dissolving a wide range of compounds.
-
Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and do not have significant partial charges.[11][13] They are best for dissolving nonpolar, lipophilic compounds.
The ability of the thiourea group in this compound to form hydrogen bonds suggests that it will have some solubility in protic solvents.[14][15] The presence of the pyridine and methyl groups may enhance its solubility in less polar solvents compared to unsubstituted thiourea.
Experimental Determination of Solubility: A Two-Pronged Approach
A comprehensive solubility assessment involves determining both the kinetic and thermodynamic solubility of a compound.[16]
Kinetic Solubility: A High-Throughput Screening Method
Kinetic solubility measures the concentration of a compound at which it precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[16][17] It is a rapid method, well-suited for early-stage discovery to quickly rank compounds.[2] The most common technique for this is turbidimetry or nephelometry, which measures the scattering of light by suspended particles.[5][17][18]
Experimental Protocol for Turbidimetric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a clear-bottom 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a second 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation and Measurement: Allow the plate to equilibrate for a set period (e.g., 2 hours) with gentle shaking.[2] Measure the turbidity of each well using a plate-based nephelometer.[18]
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Caption: Workflow for Kinetic Solubility Determination by Turbidimetry.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[8][19] The shake-flask method is the most widely accepted technique for determining this value.[20]
Experimental Protocol for Shake-Flask Thermodynamic Solubility Assay
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing the solvent of interest. The presence of undissolved solid is crucial to ensure saturation.[20]
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period to reach equilibrium. This is typically 24-48 hours, and it's advisable to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[10][20]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter. Care must be taken to avoid adsorption of the compound onto the filter material.[17]
-
Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[8]
Caption: Shake-Flask Method for Thermodynamic Solubility.
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions. A tabular format is highly recommended.
Table 1: Solubility Profile of this compound at 25°C
| Solvent | Solvent Type | Dielectric Constant | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) | Observations |
| Water | Polar Protic | 80.1 | |||
| PBS (pH 7.4) | Polar Protic (Aqueous) | ~80 | |||
| Methanol | Polar Protic | 32.7 | |||
| Ethanol | Polar Protic | 24.5 | |||
| DMSO | Polar Aprotic | 46.7 | |||
| Acetone | Polar Aprotic | 20.7 | |||
| Dichloromethane | Nonpolar | 9.1 | |||
| Hexane | Nonpolar | 1.9 |
This table should be populated with experimentally determined values.
Conclusion
Determining the solubility profile of a novel compound like this compound is a foundational step in its journey as a potential therapeutic agent. By employing robust and well-validated methods such as the shake-flask technique for thermodynamic solubility and turbidimetric assays for kinetic solubility, researchers can generate the high-quality data needed to guide formulation development, design meaningful in vitro and in vivo studies, and ultimately, make informed decisions about the compound's future. While this guide provides the necessary protocols, it is imperative to remember that careful experimental execution and a thorough understanding of the underlying physicochemical principles are paramount to obtaining reliable and reproducible results.
References
-
Measurement and correlation for solubility of thiourea in different solvents. (2025). ResearchGate. Retrieved from [Link]
-
Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Rosli, S. N. A. M., et al. (2020). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 24(5), 734-754. Retrieved from [Link]
- Fayomi, O. M., et al. (2018). Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives. International Research Journal of Pure and Applied Chemistry, 16(3), 1-31.
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
- Gontijo, R. J. S., et al. (2022). Design, Synthesis and Biological Activities of (Thio)
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Chu, Y., et al. (2020). Synthesis and characterization of thiourea. Biblioteka Nauki. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2022). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 27(11), 3503.
-
Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). The change of pH with time after adding thiourea to the solutions... Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]
- Seidel, R. W., et al. (2020). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography, 51, 394–404.
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Retrieved from [Link]
-
INIS-IAEA. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Retrieved from [Link]
-
Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Retrieved from [Link]
-
MDPI. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]
- Kansy, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7-8), 567-571.
-
Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. enamine.net [enamine.net]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 4. kar.kent.ac.uk [kar.kent.ac.uk]
- 5. rheolution.com [rheolution.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. mdpi.com [mdpi.com]
- 8. evotec.com [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 12. reddit.com [reddit.com]
- 13. caymanchem.com [caymanchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. lup.lub.lu.se [lup.lub.lu.se]
An In-Depth Technical Guide to Hirshfeld Surface Analysis of Methylpyridyl Thiourea Compounds
Preamble: Decoding Crystal Architecture for Advanced Drug Development
In the landscape of modern medicinal chemistry, the family of methylpyridyl thiourea compounds stands out for its remarkable versatility and therapeutic potential.[1][2] These molecules, characterized by a thiourea backbone flanked by methyl and pyridyl functional groups, are foundational scaffolds in the design of agents with a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[2][3] The efficacy of a drug candidate, however, is not solely dictated by its intrinsic chemical structure but is profoundly influenced by its three-dimensional arrangement in the solid state. The intermolecular interactions governing this crystal packing dictate critical physicochemical properties such as solubility, stability, and bioavailability.
This guide serves as a comprehensive technical exploration of Hirshfeld surface analysis, a powerful computational tool for visualizing and quantifying the intricate web of intermolecular forces within the crystals of methylpyridyl thiourea compounds.[4][5] We will move beyond a simple procedural outline to delve into the causality behind the analysis, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to harness this technique for rational drug design and solid-form screening.
Part 1: The Molecular Subject—Methylpyridyl Thiourea
The core structure of thiourea, SC(NH₂)₂, features a sulfur atom in place of the oxygen in urea, creating a molecule with distinct electronic and hydrogen-bonding capabilities.[2] The presence of both hydrogen bond donors (N-H groups) and acceptors (the thione sulfur and pyridyl nitrogen) allows for a rich variety of intermolecular interactions.[1][6] These interactions, including strong N-H···S and N-H···N hydrogen bonds, as well as weaker C-H···S, C-H···π, and π-π stacking interactions, are the primary drivers of the supramolecular architecture in the crystalline state.[7][8]
Understanding the prevalence and geometry of these contacts is paramount. For instance, the formation of robust hydrogen-bonded dimers via {···HNCS}₂ synthons is a common and stabilizing motif in thiourea derivatives that significantly impacts crystal packing.[7][8] The orientation of the pyridyl ring can facilitate or hinder π-stacking, directly influencing crystal density and stability. It is the precise characterization of this complex interplay of forces that Hirshfeld surface analysis enables with unparalleled clarity.
Experimental Protocol: Synthesis of a Representative Methylpyridyl Thiourea
The synthesis of these compounds is often straightforward, allowing for facile generation of derivatives for screening. The following is a representative protocol adapted from established literature.[9][10]
Objective: To synthesize 1-(4-Methylpyridin-2-yl)thiourea.
Materials:
-
1-Benzoyl-3-(4-methylpyridin-2-yl)thiourea
-
1 N Sodium Hydroxide (NaOH) solution
-
Methanol (MeOH)
-
Deionized water
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
Suspension: Create a suspension of 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea (e.g., 2.00 g, 7.37 mmol) in methanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Hydrolysis: Add 7.4 mL of 1 N aqueous NaOH to the stirred suspension.
-
Scientist's Note: The addition of NaOH facilitates the hydrolysis of the benzoyl protecting group, which is a common strategy to yield the target N-substituted thiourea.
-
-
Reflux: Heat the mixture to reflux for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization & Isolation: After cooling the reaction mixture to room temperature, a white solid will precipitate.
-
Filtration and Washing: Separate the solid product by filtration. Wash the collected solid thoroughly with deionized water to remove any residual salts.
-
Drying: Dry the final product in a desiccator over P₂O₅ to yield pure 1-(4-methylpyridin-2-yl)thiourea.[9][10]
-
Recrystallization for X-ray Analysis: Grow single crystals suitable for X-ray diffraction by recrystallizing the product from a suitable solvent, such as methanol or by slow evaporation from a solution in CDCl₃.[9]
Part 2: Hirshfeld Surface Analysis—The Conceptual Framework
Hirshfeld surface analysis is a method used to partition crystal space into molecular volumes, providing a visual and quantitative framework for analyzing intermolecular interactions.[5][11] The surface is generated based on the molecule's electron density in the crystal, defining a boundary where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.[11]
The analysis is performed using specialized software, most notably CrystalExplorer , which takes a Crystallographic Information File (CIF) as input.[4] Several key properties are mapped onto this surface to reveal the nature of intermolecular contacts:
-
dᵢ and dₑ: These represent the distances from any point on the Hirshfeld surface to the nearest atomic nucleus inside the surface (dᵢ) and outside the surface (dₑ), respectively.
-
dₙₒᵣₘ (Normalized Contact Distance): This is the most informative property. It is a normalized distance calculated from dᵢ and dₑ, and the van der Waals (vdW) radii of the relevant atoms.
-
Red Spots (dₙₒᵣₘ < 0): Indicate contacts shorter than the sum of vdW radii, representing close intermolecular interactions like strong hydrogen bonds.[11][12]
-
White Spots (dₙₒᵣₘ = 0): Represent contacts approximately equal to the vdW separation.[11]
-
Blue Spots (dₙₒᵣₘ > 0): Indicate contacts longer than the vdW separation, signifying weaker interactions.[11]
-
-
Shape Index and Curvedness: These properties describe the topology of the surface. The shape index can identify complementary hollows and bumps indicative of π-π stacking, while curvedness highlights flat regions often associated with planar stacking.[11]
The 2D Fingerprint Plot
While the 3D dₙₒᵣₘ surface is visually intuitive, the 2D fingerprint plot provides a quantitative summary of all intermolecular contacts. This plot is a histogram of dᵢ versus dₑ for every point on the Hirshfeld surface.[13][14] Different types of interactions have characteristic appearances on the fingerprint plot, allowing for their deconvolution and quantification. For example:
-
N-H···S/O Hydrogen Bonds: Appear as distinct, sharp spikes at low dᵢ and dₑ values.
-
H···H Contacts: Typically form the largest contribution, appearing as a large, diffuse region in the center of the plot.
-
C-H···π Interactions: Often present as "wings" at higher dᵢ and dₑ values.
By decomposing the fingerprint plot based on the atom pairs involved (e.g., H···H, N···H, S···H, C···H), one can calculate the precise percentage contribution of each type of interaction to the overall crystal packing.[13][15]
Part 3: The Workflow—From CIF to Quantitative Insight
This section provides a self-validating, step-by-step protocol for performing a Hirshfeld surface analysis on a methylpyridyl thiourea compound using CrystalExplorer.
Experimental Protocol: Hirshfeld Surface and Fingerprint Plot Generation
Prerequisite: A valid Crystallographic Information File (.cif) for the methylpyridyl thiourea compound of interest, obtained from single-crystal X-ray diffraction.
Software: CrystalExplorer (Version 17.5 or later is recommended).[4][5]
Procedure:
-
Import CIF: Launch CrystalExplorer and open the .cif file. The program will display the crystal unit cell.
-
Trustworthiness Check: Ensure the imported structure is chemically sensible and that all hydrogen atoms have been appropriately placed and refined to standard bond lengths. Hirshfeld analysis is highly sensitive to hydrogen atom positions.[11]
-
-
Select Molecule: Select a single, representative molecule within the unit cell for analysis.
-
Generate Hirshfeld Surface: In the main toolbar or calculation panel, select the option to generate a Hirshfeld surface.
-
Scientist's Note: It is critical to select a high-quality (high resolution) surface for accurate fingerprint plot generation. Low-resolution surfaces can produce meaningless or noisy plots that obscure important interactions.[14]
-
-
Map dₙₒᵣₘ Surface: Once the surface is generated, map the d_norm property onto it. The surface will be colored from red to blue, immediately highlighting the key contact points. Analyze the red spots to visually identify the locations of the strongest intermolecular interactions.[12]
-
Generate 2D Fingerprint Plot: With the Hirshfeld surface selected, click the "Display Fingerprint Plot" button.[14] A new window will appear showing the full fingerprint plot, summarizing all interactions.
-
Decompose Fingerprint Plot: Use the options within the fingerprint window to resolve the plot into contributions from specific atom pairs (e.g., H···H, H···S, H···N, C···H, C···C). This is the key quantitative step.
-
Quantify Interactions: The software will display the percentage of the Hirshfeld surface corresponding to each decomposed interaction type. Record these values.
-
Analyze Other Properties (Optional): Map other properties like Shape Index and Curvedness to the surface to investigate features like π-π stacking.
Visualization of the Analysis Workflow
Caption: Workflow for Hirshfeld surface analysis in CrystalExplorer.
Part 4: Interpreting the Results—A Quantitative Case Study
Let's consider a representative methylpyridyl thiourea derivative, 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea .[7] Analysis of its crystal structure reveals a complex network of interactions that dictate its supramolecular assembly.
Visual Analysis of the dₙₒᵣₘ Surface
The dₙₒᵣₘ surface for this compound would show prominent, intense red spots corresponding to key hydrogen bonds.[12] Specifically, one would expect to see:
-
A bright red region near the thioamide N-H proton and the thione S atom of an adjacent molecule, indicating a strong N-H···S(thione) hydrogen bond .
-
Another significant red spot near an amine N-H proton and the nitrogen atom of a neighboring pyridyl ring, confirming an amine-N-H···N(pyridyl) hydrogen bond .[7]
-
An intramolecular N-H···N(imine) hydrogen bond would also be visible, stabilizing the molecular conformation.[7]
Quantitative Data from 2D Fingerprint Plots
Decomposition of the 2D fingerprint plot allows for the precise quantification of these and other weaker interactions. The data below is a representative summary synthesized from analyses of similar thiourea compounds in the literature.[16][17]
| Interaction Type | Characteristic Fingerprint Feature | Percentage Contribution (%) | Significance in Crystal Packing |
| H···H | Large, diffuse central region | 45 - 55% | Represents the most abundant, albeit weak, van der Waals contacts, crucial for space-filling. |
| S···H / H···S | Sharp, symmetrical spikes | 15 - 25% | Dominated by strong N-H···S hydrogen bonds, forming key structural motifs like dimers or chains. |
| N···H / H···N | Sharp, often asymmetrical spikes | 8 - 15% | Indicates N-H···N(pyridyl) or intramolecular N-H···N(imine) hydrogen bonds. |
| C···H / H···C | "Wing-like" features | 5 - 10% | Represents weaker C-H···S, C-H···N, and C-H···π interactions that provide further stabilization. |
| C···C | Diagonal region at high dᵢ/dₑ | 2 - 5% | Suggests the presence of π-π stacking between pyridyl rings. |
| Other | Miscellaneous features | < 5% | Includes minor contacts like S···N, C···N, etc. |
Expert Interpretation: The data clearly shows that while non-specific H···H contacts cover the largest surface area, the directional and energetic contributions of S···H and N···H hydrogen bonds are the primary forces defining the crystal's structural integrity. For drug development professionals, a high contribution from strong, directional hydrogen bonds often correlates with higher crystal lattice energy and, consequently, lower solubility. Conversely, disrupting these strong interactions through targeted chemical modification could be a strategy to enhance dissolution rates.
Logical Relationships in Hirshfeld Analysis
Caption: Logical relationships between Hirshfeld outputs and their interpretation.
Conclusion: A Strategic Tool for Rational Drug Design
Hirshfeld surface analysis transforms the abstract concept of intermolecular forces into a tangible, quantifiable, and visually intuitive dataset. For scientists working with methylpyridyl thiourea compounds, this technique is not merely an academic exercise; it is a strategic tool. It provides a detailed roadmap of the non-covalent interactions that govern a molecule's solid-state behavior, offering critical insights that can guide lead optimization, polymorph screening, and formulation development. By understanding and manipulating the intermolecular interactions revealed by this powerful analysis, researchers can proactively engineer crystalline materials with optimized physicochemical properties, accelerating the journey from a promising compound to a viable therapeutic agent.
References
-
Gonçalves, I.L., et al. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. Available at: [Link]
-
El-Faham, A., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available at: [Link]
-
Jotani, M. M., et al. (2019). 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea: crystal structure and Hirshfeld surface analysis. IUCrData. Available at: [Link]
-
DB Infotech. (2021). How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. Available at: [Link]
-
Ramalingam, A., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure. Available at: [Link]
-
Bäck, D., et al. (2021). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography. Available at: [Link]
-
CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. crystalexplorer.net. Available at: [Link]
-
El-Faham, A., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Tahir, M. N., et al. (2018). 1-(4-nitrobenzoyl)thiourea: crystal structure, Hirshfeld surface analysis and computational study. IUCrData. Available at: [Link]
-
Al-Omair, M. A., et al. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). ACS Omega. Available at: [Link]
-
SB. (2021). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. YouTube. Available at: [Link]
-
Fun, H.-K., et al. (2011). 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea. Acta Crystallographica Section E. Available at: [Link]
-
Jotani, M. M., et al. (2019). 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea: crystal structure and Hirshfeld surface analysis. PubMed Central. Available at: [Link]
-
Bakheit, A. H., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. Available at: [Link]
-
Ayub, K., et al. (2021). Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. ACS Omega. Available at: [Link]
-
Kamal, A., et al. (2022). Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. MDPI. Available at: [Link]
-
Samie, A. (2018). How to use crystalExplorer to undertake Hirshfeld surface analysis?. ResearchGate. Available at: [Link]
-
Yilmaz, V. T., et al. (2022). Synthesis, Crystallographic Structure, Hirshfeld Surface Analysis, Drug-likeness Properties and Molecular Docking Studies of New Pyridine-Oxime Ligands as Potential Inhibitors of E. coli. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. Available at: [Link]
-
Thapa, S., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. IUCrData. Available at: [Link]
-
Gáspár, A., & Kálmán, A. (2000). Methylthioureas and their morpholine and dioxane adducts; hydrogen-bonding patterns. Acta Crystallographica Section B. Available at: [Link]
-
CrystalExplorer. (n.d.). Getting Started with CrystalExplorer. crystalexplorer.net. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Oyeka, H. O., et al. (2022). Crystal structure, Hirshfeld surface and computational study of 1-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-propanoylthiourea. IUCrData. Available at: [Link]
-
Ayub, K., et al. (2021). Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. Semantic Scholar. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. crystalexplorer.net [crystalexplorer.net]
- 5. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylthioureas and their morpholine and dioxane adducts; hydrogen-bonding patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. (4-Methyl-pyridin-2-yl)-thiourea synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure, Hirshfeld surface and computational study of 1-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-propanoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. crystalexplorer.net [crystalexplorer.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Coordination Chemistry of Pyridinyl Thiourea Ligands with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinyl thiourea ligands represent a versatile and highly studied class of compounds in coordination chemistry. Their unique structural features, combining the aromatic pyridine ring with the flexible thiourea backbone, allow for a multitude of coordination modes with a wide array of metal ions.[1][2] This versatility is rooted in the presence of multiple donor atoms—the pyridine nitrogen, the thiourea sulfur, and the nitrogen atoms of the thiourea moiety—which can engage in various bonding interactions.[1] The resulting metal complexes have garnered significant attention due to their diverse applications, particularly in the realm of medicinal chemistry, where they have shown promise as anticancer, antimicrobial, and catalytic agents.[3][4][5][6] This guide provides a comprehensive overview of the synthesis, coordination behavior, characterization, and applications of pyridinyl thiourea metal complexes, offering field-proven insights and detailed experimental protocols for researchers in the field.
Synthesis of Pyridinyl Thiourea Ligands
The synthesis of pyridinyl thiourea ligands is generally straightforward and can be accomplished through several reliable methods. The most common approach involves the reaction of a pyridinyl isothiocyanate with a primary or secondary amine, or alternatively, the reaction of a pyridinyl amine with an appropriate isothiocyanate. A frequently employed method is the reaction of an aminopyridine derivative with a substituted isothiocyanate in a suitable organic solvent.[7]
Experimental Protocol: Synthesis of 1-(2-(pyridin-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)thiourea (A1)
This protocol describes a representative synthesis of a pyridinyl thiourea ligand.[7]
Materials:
-
1-isothiocyanato-3-(trifluoromethyl)benzene
-
2-(pyridin-2-yl)ethan-1-amine
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a flask containing dichloromethane, add 1-isothiocyanato-3-(trifluoromethyl)benzene (1.00 g, 4.92 mmol).
-
Add 2-(pyridin-2-yl)ethan-1-amine (0.60 g, 4.92 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 3 to 6 hours.
-
Monitor the progress of the reaction using thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent to yield the pure target compound A1.[7]
Coordination Chemistry with Metal Ions
The rich coordination chemistry of pyridinyl thiourea ligands stems from their ability to act as either monodentate or bidentate ligands.[2][6] The specific coordination mode is influenced by several factors, including the nature of the metal ion, the substituents on the pyridinyl and thiourea moieties, and the reaction conditions.
Coordination Modes
The primary donor atoms involved in coordination are the soft sulfur atom of the thiourea group and the hard nitrogen atom of the pyridine ring.[2]
-
Monodentate Coordination: In this mode, the ligand coordinates to the metal center exclusively through the sulfur atom of the thiourea group. This is often observed when the metal ion is a soft acid, favoring coordination with the soft sulfur donor.[6]
-
Bidentate (N,S) Chelation: More commonly, pyridinyl thiourea ligands act as bidentate ligands, coordinating to the metal center through both the pyridine nitrogen and the thiourea sulfur atoms.[3][8] This chelation forms a stable five- or six-membered ring, depending on the position of the nitrogen on the pyridine ring and any linking groups. This N,S-coordination is a recurring motif in many reported crystal structures of these complexes.[8]
The diagram below illustrates the general structure of a pyridinyl thiourea ligand and its common bidentate coordination mode with a metal ion.
Caption: General structure and bidentate coordination of a pyridinyl thiourea ligand.
Characterization of Metal Complexes
The formation of a metal complex with a pyridinyl thiourea ligand can be confirmed through various spectroscopic and analytical techniques.
-
Infrared (IR) Spectroscopy: Upon coordination, the stretching frequency of the C=S bond in the IR spectrum typically shifts to a lower wavenumber.[6] This shift is indicative of the sulfur atom's involvement in bonding with the metal ion. Conversely, the ν(C-N) band may shift to a higher frequency.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the signals of the protons on the pyridine ring and the N-H protons of the thiourea group often show a downfield shift upon coordination.[3] Similarly, in the ¹³C NMR spectrum, the signal for the C=S carbon experiences an upfield shift upon metal coordination.[3]
-
UV-Visible Spectroscopy: The electronic spectra of the complexes typically show intraligand π→π* and n→π* transitions. The appearance of new bands, often in the visible region, can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions, providing evidence of complex formation.[9]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the coordination mode and the geometry of the metal complex. It allows for the precise determination of bond lengths and angles, such as the M-S and M-N bond distances.[4][8]
The following table summarizes the typical spectroscopic changes observed upon coordination of a pyridinyl thiourea ligand to a metal ion.
| Spectroscopic Technique | Observed Change upon Coordination | Reference |
| FT-IR | - Shift of the ν(C=S) band to a lower frequency. - Shift of the ν(C-N) band to a higher frequency. - Appearance of new bands corresponding to M-S and M-N vibrations. | [6] |
| ¹H NMR | - Downfield shift of pyridine ring proton signals. - Downfield shift of N-H proton signals. | [3] |
| ¹³C NMR | - Upfield shift of the C=S carbon signal. | [3] |
| UV-Vis | - Shift in the intraligand transition bands. - Appearance of new charge transfer (LMCT) or d-d transition bands. | [9] |
Experimental Protocols
The synthesis of metal complexes of pyridinyl thiourea ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
Experimental Protocol: Synthesis of a Divalent Metal Complex
This protocol provides a general procedure for the synthesis of a divalent metal complex with a pyridinyl thiourea ligand.[6]
Materials:
-
Pyridinyl thiourea ligand
-
Divalent metal chloride (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)
-
Ethanol
-
Potassium hydroxide (KOH)
Procedure:
-
Dissolve the pyridinyl thiourea ligand (1.24 mmol) in 15 mL of ethanol.
-
In a separate flask, dissolve the metal(II) chloride dihydrate (0.62 mmol) in 10 mL of ethanol.
-
Add the ligand solution dropwise to the metal salt solution with stirring.
-
Add a solution of KOH (1.24 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 3 hours.
-
The resulting precipitate is the metal complex, which can be collected by filtration, washed with cold ethanol, and dried.
The following diagram illustrates a general workflow for the synthesis and characterization of a pyridinyl thiourea metal complex.
Caption: Workflow for synthesis and characterization of a metal complex.
Applications in Drug Development
The metal complexes of pyridinyl thiourea ligands have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.[5] Coordination of the thiourea ligand to a metal center can significantly enhance its biological efficacy compared to the free ligand.[4]
Anticancer Activity
Numerous studies have reported the cytotoxic effects of pyridinyl thiourea metal complexes against various cancer cell lines.[3][4] For instance, gold(I) and silver(I) complexes have shown promising anticancer properties.[4] The mechanism of action is often attributed to their ability to induce apoptosis and inhibit key cellular processes in cancer cells. The nature of the metal ion and the ancillary ligands attached to it can strongly influence the cytotoxic activity.[4] Some iridium complexes have been identified as potent antiproliferative agents against human colorectal and non-small-cell lung cancer cells.[3]
Antimicrobial Activity
Silver(I) complexes, in particular, have been investigated for their antibacterial properties.[10][11] The combination of the pyridinyl thiourea ligand with silver ions can lead to compounds with enhanced antimicrobial activity against both Gram-negative and Gram-positive bacteria.[10] The mechanism is thought to involve the disruption of bacterial cell membranes and interference with essential metabolic pathways.
Other Biological Applications
Beyond anticancer and antimicrobial activities, these complexes are being explored for other therapeutic applications. Their ability to interact with biomolecules makes them interesting candidates for enzyme inhibition and as probes for biological systems.[12] Furthermore, some arylthiourea derivatives containing a pyridine moiety have been shown to act as plant growth regulators.[7]
Conclusion
The coordination chemistry of pyridinyl thiourea ligands is a rich and expanding field of research. Their straightforward synthesis, versatile coordination behavior, and the diverse biological activities of their metal complexes make them highly valuable in both fundamental and applied chemistry. For researchers and professionals in drug development, these compounds offer a promising scaffold for the design of novel therapeutic agents. Future research will likely focus on fine-tuning the electronic and steric properties of the ligands to optimize the biological activity of their metal complexes and to elucidate their mechanisms of action in greater detail.
References
- Casas, J. S., Castellano, E. E., Ellena, J., et al. (2007). Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. Inorganica Chimica Acta, 360(5), 1585-1594.
- Contel, M., et al. (2018). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Molecules, 23(11), 2799.
- Kaminsky, W., et al. (2002). Synthesis and structures of two N,N'-bis(2-pyridinyl)thioureas and N-(2-pyridinyl)-N'-benzoylthiourea. Journal of Molecular Structure, 613(1-3), 123-130.
- Fayomi, O. S., et al. (2018). Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives. International Research Journal of Pure and Applied Chemistry, 16(3), 1-31.
- Various Authors. (2025). Biological Applications of Thiourea Derivatives: Detailed Review.
- Various Authors. (2022).
- Al-Otaibi, E. A., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(19), 6608.
- Ivanova, B., et al. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 28(13), 5081.
- Dai, A., et al. (2025). Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. Journal of Agricultural and Food Chemistry.
- Gertenbach, J. A., & Steyl, G. (2024). A review of the synthesis and coordination of some lesser studied thiourea ligands bearing electronegative sulfonyl, phosphoryl and cyano substituents towards platinum group and related metal centers. Transition Metal Chemistry, 49(1), 1-20.
- Al-Jibori, S. A. (2016). An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. Cardiff University.
- Gul, H. I., et al. (2021). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. RSC Advances, 11(52), 32997-33010.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- Fayomi, O. S., et al. (2018). Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives.
- Various Authors. (2015). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.
- Various Authors. (n.d.). Studies on the coordination chemistry of functionalised thiourea ligands.
- Pombeiro, A. J. L., et al. (2017). Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3. Molecules, 22(7), 1143.
- Kolotilov, S. V., et al. (2026). Carbon-Coated Copper Catalysts for Pyridine Synthesis. ChemistryViews.
- Various Authors. (2021).
- Various Authors. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)
- Various Authors. (2021).
- Various Authors. (2025). Palladium(II) and platinum(II) complexes containing the mixed ligands N-phenyl-N-(2-pyridyl or 2-methylpyridyl) thiourea and diphosphines Ph2P(CH2)n PPh2 (n=1-4).
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 1,3-bis(5-methylpyridin-2-yl)thiourea
Abstract
This document provides a comprehensive guide for the synthesis of 1,3-bis(5-methylpyridin-2-yl)thiourea, a symmetrical disubstituted thiourea derivative with significant potential in medicinal chemistry and materials science.[1][2][3] Thiourea moieties are versatile functional groups that act as hydrogen bond donors and can coordinate with metal ions, making them valuable scaffolds in drug design and catalysis.[1][4] This protocol details a reliable and efficient method utilizing 1,1'-thiocarbonyldiimidazole (TCDI) as a thiocarbonyl transfer agent for the coupling of 2-amino-5-methylpyridine. The causality behind experimental choices, safety precautions, and characterization techniques are thoroughly discussed to ensure reproducibility and a deep understanding of the synthetic process.
Introduction and Scientific Background
1,3-disubstituted thioureas are a class of organic compounds characterized by a central thiocarbonyl group flanked by two nitrogen atoms, each bearing a substituent. The unique electronic and structural features of the thiourea functional group, particularly its ability to form strong hydrogen bonds, have led to its incorporation into a wide array of biologically active molecules, including anticancer, antimicrobial, and antiviral agents.[1][2][3][5] The pyridyl substituents in the target molecule, 1,3-bis(5-methylpyridin-2-yl)thiourea, introduce additional sites for coordination and hydrogen bonding, potentially enhancing its biological efficacy and material properties.
The synthesis of symmetrical thioureas can be achieved through several established methods. A common approach involves the reaction of a primary amine with carbon disulfide.[6][7][8][9] This method, while often effective, can sometimes be complicated by the formation of dithiocarbamate intermediates and may require basic conditions.[8][9] Another versatile method employs thiophosgene, but its high toxicity necessitates stringent safety measures.[1][10]
The protocol detailed herein utilizes 1,1'-thiocarbonyldiimidazole (TCDI) as a safer and highly efficient alternative for the synthesis of 1,3-bis(5-methylpyridin-2-yl)thiourea. TCDI acts as a thiocarbonyl equivalent, reacting with two equivalents of the primary amine, 2-amino-5-methylpyridine, to form the desired symmetrical thiourea with the concomitant release of two equivalents of imidazole. This method is generally clean, proceeds under mild conditions, and often results in high yields of the target compound.[11]
Reaction Mechanism and Experimental Rationale
The synthesis of 1,3-bis(5-methylpyridin-2-yl)thiourea using TCDI and 2-amino-5-methylpyridine proceeds through a two-step nucleophilic substitution mechanism.
Step 1: Formation of the Imidazole Carbamothioate Intermediate The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-5-methylpyridine on the electrophilic thiocarbonyl carbon of TCDI. This results in the displacement of one imidazole molecule and the formation of an N-(5-methylpyridin-2-yl)-1H-imidazole-1-carbothioamide intermediate.
Step 2: Formation of the Symmetrical Thiourea A second molecule of 2-amino-5-methylpyridine then acts as a nucleophile, attacking the thiocarbonyl carbon of the intermediate. This leads to the displacement of the second imidazole molecule and the formation of the stable, symmetrical 1,3-bis(5-methylpyridin-2-yl)thiourea product. The release of imidazole, a weak base, drives the reaction to completion.
Acetonitrile is chosen as the solvent due to its inert nature, its ability to dissolve the reactants, and its suitable boiling point for conducting the reaction at a moderately elevated temperature to ensure a reasonable reaction rate.
Caption: Reaction mechanism for the synthesis of 1,3-bis(5-methylpyridin-2-yl)thiourea.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of symmetrical thioureas using TCDI.[11]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Amino-5-methylpyridine | 108.14 | 0.600 g | 5.55 | Starting material |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | 178.22 | 0.593 g | 3.33 | Thiocarbonylating agent (0.6 equiv.) |
| Acetonitrile (CH₃CN) | 41.05 | 15 mL | - | Anhydrous solvent |
| Distilled Water | 18.02 | As needed | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |
| Diethyl Ether | 74.12 | As needed | - | For precipitation/washing |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
Caption: Experimental workflow for the synthesis of 1,3-bis(5-methylpyridin-2-yl)thiourea.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylpyridine (0.600 g, 5.55 mmol) in anhydrous acetonitrile (15 mL).
-
Addition of TCDI: To the stirred solution, add 1,1'-thiocarbonyldiimidazole (0.593 g, 3.33 mmol) portion-wise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 50°C using a heating mantle or oil bath. Maintain stirring at this temperature for 18 hours.
-
Work-up: After 18 hours, allow the reaction mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in ethyl acetate (30 mL). Transfer the solution to a separatory funnel and wash with distilled water (2 x 20 mL) to remove imidazole and any other water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Isolation: Concentrate the filtrate by rotary evaporation until a concentrated solution is obtained. Add diethyl ether to the concentrated solution to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain 1,3-bis(5-methylpyridin-2-yl)thiourea as a solid.
Expected Yield and Physical Properties
-
Theoretical Yield: 0.717 g
-
Appearance: White to off-white solid
-
Melting Point: 183-192°C[11]
-
Molecular Formula: C₁₃H₁₄N₄S
-
Molecular Weight: 258.34 g/mol [12]
Characterization
The identity and purity of the synthesized 1,3-bis(5-methylpyridin-2-yl)thiourea should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should show characteristic peaks for the pyridyl and methyl protons, as well as a broad singlet for the N-H protons of the thiourea group.
-
¹³C NMR spectroscopy will confirm the presence of the thiocarbonyl carbon (C=S) typically in the range of 170-180 ppm, in addition to the signals for the pyridyl and methyl carbons.[13]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 700-850 cm⁻¹), and C-N stretching.[13]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to the calculated molecular weight.
-
-
Elemental Analysis:
-
Combustion analysis can be performed to determine the elemental composition (C, H, N, S), which should be in close agreement with the calculated values for C₁₃H₁₄N₄S.
-
Safety and Handling
-
2-Amino-5-methylpyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,1'-Thiocarbonyldiimidazole (TCDI): Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Handle in a fume hood away from ignition sources.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Ensure the reaction is stirred for the full 18 hours at 50°C. Check the purity of the starting materials. |
| Loss of product during work-up | Be careful during the extraction and washing steps to avoid loss of the organic layer. Use minimal cold diethyl ether for washing the final product. | |
| Impure Product | Incomplete removal of imidazole | Ensure thorough washing with water during the extraction step. |
| Presence of unreacted starting material | Consider purification by column chromatography (e.g., silica gel with a suitable eluent system like ethyl acetate/hexane) if recrystallization is insufficient. |
Conclusion
The protocol described provides a robust and reliable method for the synthesis of 1,3-bis(5-methylpyridin-2-yl)thiourea. The use of TCDI offers a safe and efficient alternative to other thiocarbonylating agents. By following the detailed steps and safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various fields of chemical and biological sciences.
References
-
Hsieh, Y.-T., et al. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1021–1028. [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010). A Simple Condensation between Amines and Carbon Disulfide in Aqueous Medium Allows an Efficient Synthesis of Symmetrical and Unsymmetrical Substituted Thiourea Derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
-
Saad, F. A. (2014). Coordination chemistry of some first row transition metal complexes with multi-dentate ligand (1- benzoyl - 3-(4-methylpyridin -2-yl) thiourea), spectral, electrochemical and x – ray single crystal studies. International Journal of Electrochemical Science, 9, 4761–4775. [Link]
-
Ivanova, Y., & Stoyanov, N. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 27(19), 6496. [Link]
-
Held, P., et al. (2020). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography, 51(4), 394–404. [Link]
-
ResearchGate. (n.d.). 1,3-bis(1-(pyridin-2-ylmethyl)thiourea (Compound II). Retrieved from [Link]
-
Wang, L., et al. (2007). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthesis, 2007(15), 2309–2314. [Link]
-
Kent Academic Repository. (2017). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. [Link]
- Cislak, F. E., & Kranzfelder, A. L. (1948). U.S. Patent No. 2,456,379. Washington, DC: U.S.
- CN110818631A - Pyridine thiourea derivative and preparation method and application thereof - Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. Retrieved from [Link]
-
ResearchGate. (2023). Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF. [Link]
-
LookChem. (n.d.). 1,3-bis(5-methylpyridin-2-yl)thiourea Suppliers. Retrieved from [Link]
-
Szychowska, K., et al. (2022). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 27(19), 6523. [Link]
-
Royal Society of Chemistry. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. [Link]
- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents. (n.d.).
-
Friščić, T., & Stilinović, V. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1667–1682. [Link]
-
Rosli, S. N. A., et al. (2013). Spectroscopic and Thermal Studies of Palladium (II) Complex of N- (5-methylpyridin-2-ylcarbamothiol) Cinnamamide Ligand. Research Journal of Recent Sciences, 2(11), 12–19. [Link]
-
ResearchGate. (n.d.). Utilizing Amines and Carbon Disulfide to Obtain Nitrogen- and Sulfur-containing Compounds under Green Conditions: A Review. Retrieved from [Link]
-
PubMed. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. [Link]
-
PubMed. (2007). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. [Link]
-
ScienceDirect. (1995). A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. The reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide: synthesis, kinetics, mechanism. Azolium 1,3-dipoles. [Link]
-
ResearchGate. (n.d.). Reactions of some annelated 2-aminothiophenes with two naphthoquinones. Retrieved from [Link]
-
OUCI. (n.d.). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
ResearchGate. (n.d.). Reactions of Carbon Disulfide with N-Nucleophiles. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. kar.kent.ac.uk [kar.kent.ac.uk]
- 12. CAS No.16407-30-0,1,3-bis(5-methylpyridin-2-yl)thiourea Suppliers [lookchem.com]
- 13. isca.in [isca.in]
Application Note & Protocol: Growth of High-Quality (5-Methyl-pyridin-2-yl)-thiourea Single Crystals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and single-crystal growth of (5-Methyl-pyridin-2-yl)-thiourea, a heterocyclic thiourea derivative of significant interest in medicinal chemistry and materials science. Thiourea derivatives are versatile compounds with a wide range of biological activities, including potential anticancer and antituberculosis properties.[1][2] The availability of high-quality single crystals is paramount for elucidating structure-activity relationships (SAR) through X-ray diffraction, which is a critical step in rational drug design. This guide details a reliable protocol using the slow evaporation solution growth technique, a widely adopted and effective method for obtaining single crystals of organic compounds.[3][4][5] We further outline essential characterization techniques to validate the crystal's identity, purity, and structural integrity.
Introduction: The Rationale for Single Crystal Growth
This compound belongs to a class of compounds recognized for their diverse pharmacological potential.[1] The precise three-dimensional arrangement of atoms within a molecule dictates its interaction with biological targets. Therefore, obtaining a definitive crystal structure via Single Crystal X-ray Diffraction (SC-XRD) is not merely an academic exercise; it is a foundational step in understanding a compound's mechanism of action and optimizing its therapeutic efficacy.
Growing a single crystal is a process of controlled molecular self-assembly from a supersaturated solution. The goal is to encourage the slow, ordered deposition of molecules onto a growing lattice, minimizing defects and resulting in a single, continuous crystalline domain. The slow evaporation method is particularly well-suited for this purpose as it allows for gradual changes in supersaturation, providing ample time for molecules to adopt their lowest energy conformation within the crystal lattice.[4]
Experimental Overview: From Synthesis to Crystal
The entire process can be visualized as a linear workflow, beginning with the synthesis of the target compound and culminating in its structural characterization. Each stage is critical for the success of the subsequent step.
Figure 1: Overall experimental workflow from synthesis to characterization.
Synthesis and Purification Protocol
3.1. Synthesis of this compound
This protocol is adapted from general methods for synthesizing N-substituted thioureas.[2] It involves the reaction of 2-amino-5-methylpyridine with a thiocarbonyl transfer reagent.
Materials:
-
2-Amino-5-methylpyridine (≥98%)
-
1,1'-Thiocarbonyldiimidazole (TCDI) (≥97%)
-
Acetonitrile (anhydrous, ≥99.8%)
-
Magnetic stirrer and stir bars
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-5-methylpyridine (e.g., 0.54 g, 5.0 mmol) and dissolve it in 20 mL of anhydrous acetonitrile under an inert atmosphere.
-
Reagent Addition: While stirring, add TCDI (1.07 g, 6.0 mmol, 1.2 equivalents) to the solution in small portions over 10 minutes. The addition of TCDI is portion-wise to control any potential exotherm.
-
Reaction: Heat the reaction mixture to 50°C and maintain stirring for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold deionized water. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum. This yields the crude this compound.
3.2. Purification by Recrystallization
Purity is non-negotiable for successful crystallography. Recrystallization removes insoluble impurities and by-products. Methanol is often a suitable solvent for thiourea derivatives.[6][7]
Materials:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
Protocol:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves. The key is to create a saturated solution at an elevated temperature.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through fluted filter paper to remove them.
-
Crystallization: Cover the flask with a watch glass or perforated foil and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of larger, well-ordered crystals.
-
Further Cooling: Once at room temperature, place the flask in a 4°C refrigerator for several hours to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly.
Single Crystal Growth by Slow Evaporation
This technique relies on preparing a saturated or near-saturated solution and allowing the solvent to evaporate slowly and controllably, gradually increasing the solute concentration to the point of nucleation and crystal growth.[3][8]
4.1. Solvent Selection
The choice of solvent is the most critical parameter. An ideal solvent should:
-
Exhibit good solubility for the compound.
-
Be moderately volatile at room temperature.
-
Not react with the solute.
-
Promote a stable crystal habit.
Methanol, ethanol, and acetone are excellent starting points for screening. A preliminary solubility test is highly recommended.[9]
4.2. Step-by-Step Crystal Growth Protocol
-
Prepare a Near-Saturated Solution: In a clean glass vial or beaker, dissolve the purified this compound in a suitable solvent (e.g., methanol) at room temperature. Add the solute incrementally with stirring until a small amount of solid no longer dissolves, indicating saturation.
-
Achieve Undersaturation: Gently warm the solution until all the solid dissolves, creating a clear, slightly undersaturated solution. This step ensures that crystallization does not begin prematurely due to temperature fluctuations.
-
Filter the Solution: To eliminate dust and other micro-particulates that can act as unwanted nucleation sites, filter the solution through a 0.22 µm syringe filter into a clean crystallization vessel. A small beaker or a wide-mouthed vial is ideal.
-
Set Up for Evaporation: Cover the mouth of the vessel with parafilm. Using a fine needle, pierce 2-3 small holes in the parafilm. The number and size of these holes are critical variables that control the rate of evaporation. Fewer/smaller holes lead to slower evaporation and typically larger, higher-quality crystals.
-
Incubation: Place the vessel in a location with a stable temperature and free from vibrations (e.g., a quiet cabinet or a dedicated incubator).
-
Monitoring and Harvesting: Observe the vessel daily. Small seed crystals should appear at the bottom within a few days to a week. Allow them to grow until they reach a suitable size (typically 0.1-0.5 mm in each dimension). Once the desired size is achieved, carefully harvest the best-looking crystals (those with clear facets and no visible defects) using tweezers and remove any residual solvent with a lint-free wipe.
Characterization of Single Crystals
After harvesting, a series of analyses are required to confirm the success of the crystal growth process.
| Technique | Purpose | Expected Outcome / Key Information |
| Visual/Microscopic Inspection | Initial quality assessment. | Optically clear crystals with well-defined faces and sharp edges. Absence of cracks, cloudiness, or polycrystalline aggregates. |
| Single-Crystal X-ray Diffraction (SC-XRD) | The definitive method for structure determination.[3] | Provides the precise 3D atomic coordinates, bond lengths, bond angles, unit cell parameters, and space group. Confirms the molecular structure and identifies any polymorphism.[10] |
| Powder X-ray Diffraction (PXRD) | Confirms the bulk purity of the crystalline material.[11] | The experimental PXRD pattern of the bulk synthesized material should match the pattern simulated from the SC-XRD data, confirming phase purity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups.[4][8] | The spectrum should show characteristic absorption bands for N-H stretching (amide), C=S stretching (thio group), and aromatic C-H/C=C vibrations, confirming the compound's identity.[8] |
| UV-Visible Spectroscopy | Determines the optical transparency window of the crystal.[3] | Provides the lower cut-off wavelength, which is important for understanding the electronic properties and potential applications in optical devices.[8] |
Troubleshooting
-
No crystals form: The evaporation rate may be too fast, or the initial solution was too undersaturated. Try reducing the number/size of the holes in the parafilm.
-
A mass of tiny crystals (snow) forms: The solution was likely oversaturated, or the evaporation was too rapid, leading to rapid, uncontrolled nucleation. Start with a slightly more dilute solution and slow down the evaporation rate.
-
Opaque or cloudy crystals: This can be caused by solvent inclusions or rapid growth. Slower evaporation in a vibration-free environment is recommended.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Thiourea derivatives should be handled with care as their toxicological properties may not be fully known.
References
-
SYNTHESIS, GROWTH AND CHARACTERIZATION STUDIES OF THIOUREA PICRATE CRYSTAL. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
GROWTH AND CHARACTERIZATION OF SINGLE CRYSTALS OF THIOUREA BASED COMPOUNDS. (n.d.). Indian Journal of Scientific Research(IJSR). Available at: [Link]
-
Ravathi, V., Shalini, D., Moorthi, P., & Ramya, R. (n.d.). GROWTH AND CHARACTERIZATION OF PURE THIOUREA CRYSTAL. JConsort: Consortium of Research Journals. Available at: [Link]
-
Al-Hourani, B., Al-Bawati, M., Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine. (1994). Google Patents.
-
Moorthi, P., Shalini, D., Revathi, V., & Ramya, R. (n.d.). GROWTH AND CHARACTERIZATION OF PURE THIOUREA DOPED WITH L- VALINE CRYSTAL. JConsort: Consortium of Research Journals. Available at: [Link]
-
Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. (n.d.). Kent Academic Repository. Available at: [Link]
-
Rani, M. J., & Raj, S. J. A. (2017). Growth and Characterization of Single Crystals of Thiourea and Tartaric Acid Based Compounds. ResearchGate. Available at: [Link]
-
Measurement and correlation for solubility of thiourea in different solvents. (2009). ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2022). PMC. Available at: [Link]
-
An Investigation on the Growth and Characterization of Thiourea Single Crystal Grown from Aqueous Solutions. (n.d.). Bangladesh Journals Online. Available at: [Link]
-
Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. (2020). ResearchGate. Available at: [Link]
-
Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. (n.d.). INIS-IAEA. Available at: [Link]
-
Synthesis and Characterization of Copperdoped Urea Thiourea Single Crystal Developed By Slow Evaporation Method. (n.d.). ijirset. Available at: [Link]
-
Solubility of Thiourea in Solvents. (n.d.). Scribd. Available at: [Link]
-
Supporting Information Determination of thiourea solubility in twelve different mono- solvents and its comparison with structura. (n.d.). Amazon S3. Available at: [Link]
-
Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. (2009). ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. kar.kent.ac.uk [kar.kent.ac.uk]
- 3. ijsr.in [ijsr.in]
- 4. jconsortium.com [jconsortium.com]
- 5. jconsortium.com [jconsortium.com]
- 6. (4-Methyl-pyridin-2-yl)-thiourea synthesis - chemicalbook [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: A Hierarchical Approach to Evaluating the Anticancer Properties of Novel Thiourea Compounds
Introduction: The Growing Potential of Thiourea Scaffolds in Oncology
Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] In the realm of oncology, the thiourea scaffold (-HN-C(=S)-NH-) is recognized as a privileged pharmacophore, capable of forming critical interactions with a variety of biological targets.[1][2] The unique chemical properties of thiourea, including its ability to act as both a hydrogen bond donor and acceptor, allow its derivatives to bind effectively to key enzymes and receptors involved in cancer progression.[1]
Numerous studies have demonstrated that modified thiourea derivatives can exhibit potent, multi-targeted anticancer properties by inhibiting crucial players in carcinogenesis such as protein tyrosine kinases (e.g., EGFR, VEGFR2), topoisomerases, and other signaling proteins.[2][3][4] This multi-targeted action makes them attractive candidates for overcoming challenges like drug resistance and the side effects associated with more conventional cancer therapies.[3]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust, multi-tiered assay cascade to screen and characterize novel thiourea compounds. We will move from initial broad cytotoxicity screening to elucidating specific mechanisms of action, emphasizing the causality behind experimental choices to ensure a self-validating and scientifically rigorous workflow.
Part I: Primary Screening - Establishing Cytotoxic Potential
The foundational step in evaluating any new anticancer agent is to determine its ability to inhibit cell proliferation or induce cell death. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. We will detail two robust, widely-used colorimetric assays for this purpose.
Workflow for Primary Cytotoxicity Screening
Caption: Workflow for primary screening of thiourea compounds.
MTT Assay: Assessing Metabolic Activity
Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing cell viability. Its principle relies on the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells, which produces a purple formazan product.[5] The amount of formazan is directly proportional to the number of living cells, making it an excellent first-pass screen for cytotoxic effects.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[6][7] Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the novel thiourea compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.[8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[8]
Sulforhodamine B (SRB) Assay: A Measure of Total Biomass
Expertise & Experience: The SRB assay is an alternative and often preferred method for cytotoxicity screening.[9] It relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[9][10] The amount of bound dye is directly proportional to the total cell mass. A key advantage of the SRB assay is that it is independent of cellular metabolism, and its endpoint is stable, making it less prone to interference from test compounds that might affect mitochondrial function without being cytotoxic.[9]
Protocol: SRB Cytotoxicity Assay
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After incubation, gently add 100 µL of cold fixative reagent (e.g., 10% Trichloroacetic acid) to each well without removing the culture medium. Incubate for 1 hour at 4°C.[9]
-
Washing: Carefully wash the wells five times with slow-running tap water or distilled water to remove the fixative and excess medium. Air-dry the plate completely.[11]
-
SRB Staining: Add 100 µL of SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes in the dark.[11]
-
Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12]
-
Solubilization: Air-dry the plate again. Add 200 µL of SRB solubilization buffer (e.g., 10 mM Tris base, pH 10.5) to each well.
-
Absorbance Reading: Shake the plate for 5-10 minutes and read the absorbance at 540-565 nm.[9][12]
Data Presentation and Interpretation
Trustworthiness: To ensure the validity of your screening data, it is crucial to test compounds against both cancer cell lines and a non-cancerous cell line (e.g., VERO-B, WI-38) to determine a selectivity index (SI).[13][14] A high SI indicates that the compound is preferentially toxic to cancer cells.
Table 1: Example IC50 Data for Novel Thiourea Compounds
| Compound ID | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | VERO-B (Normal) IC50 (µM) | Selectivity Index (VERO-B / Avg. Cancer IC50) |
| TH-001 | 2.5 | 3.1 | 1.9 | >100 | >39.8 |
| TH-002 | 15.8 | 21.2 | 18.5 | >100 | >5.4 |
| TH-003 | 0.9 | 1.3 | 0.7 | 45.6 | 47.5 |
| Doxorubicin | 0.5 | 0.8 | 0.4 | 5.2 | 8.7 |
Data are hypothetical examples for illustrative purposes.
Part II: Secondary Screening - Unveiling the Mechanism of Cell Death
Compounds that demonstrate high potency and selectivity in primary screens (e.g., TH-001 and TH-003 from the table above) should be advanced to secondary assays to determine their mechanism of action. Many effective anticancer drugs function by inducing apoptosis or causing cell cycle arrest.[14][15][16]
Apoptosis Detection via Annexin V/PI Staining
Expertise & Experience: Apoptosis is a highly regulated form of programmed cell death.[16] One of its earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. The Annexin V/PI assay leverages this phenomenon.[17] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can, however, penetrate late-stage apoptotic and necrotic cells, where membrane integrity is compromised.[18] Dual staining allows for the robust differentiation of four cell populations:
-
Live Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive
-
Necrotic Cells: Annexin V-negative / PI-positive
Caption: Principle of Annexin V and Propidium Iodide (PI) staining.
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the thiourea compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants of the resulting dot plot.
Cell Cycle Analysis
Expertise & Experience: Many cytotoxic agents halt cell division by arresting the cell cycle at specific checkpoints (G1, S, or G2/M).[14] Flow cytometry can be used to analyze the distribution of cells throughout the cell cycle based on their DNA content.[19] Propidium Iodide stoichiometrically intercalates with DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[20] This allows for the clear identification of cell populations:
-
G0/G1 Phase: Cells with a normal (2N) amount of DNA.
-
S Phase: Cells actively synthesizing DNA, with DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA replication and have double the DNA content (4N).
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed cells and treat with the thiourea compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet (1x10^6 cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Fix for at least 30 minutes at 4°C.[21]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[21]
-
Staining: Resuspend the cell pellet in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[20] RNase A is critical to prevent the staining of double-stranded RNA.[20]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the linear fluorescence of the PI signal.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19]
Part III: Target Pathway Investigation
Expertise & Experience: The structural versatility of thiourea derivatives allows them to inhibit a wide array of biological targets.[3] A significant number of potent thiourea-based anticancer agents function as inhibitors of protein tyrosine kinases, which are often dysregulated in cancer.[2] For instance, the Epidermal Growth Factor Receptor (EGFR) is a well-established target whose blockade can lead to cell cycle arrest and apoptosis.[4] The thiourea moiety is adept at forming hydrogen bonds with key amino acid residues (e.g., Aspartate, Glutamate) in the kinase active site, mimicking the hinge-binding region of ATP.[3]
Caption: Simplified EGFR signaling pathway and potential inhibition by a thiourea compound.
Trustworthiness & Further Validation: Based on the results from the secondary assays, further experiments can be designed to validate the molecular target. If a compound induces G1 arrest and apoptosis, and its structure is similar to known EGFR inhibitors, a logical next step is to perform a Western blot analysis. Probing for levels of phosphorylated EGFR (p-EGFR) and downstream effectors like phosphorylated Akt (p-Akt) in treated versus untreated cells can provide direct evidence of target engagement. A decrease in the phosphorylated forms of these proteins would strongly support the hypothesis that the novel thiourea compound acts as an EGFR signaling inhibitor.
Conclusion
The evaluation of novel thiourea compounds for anticancer activity requires a systematic, multi-faceted approach. By progressing from broad cytotoxicity screening (MTT/SRB assays) to detailed mechanistic studies (apoptosis and cell cycle analysis), researchers can efficiently identify promising lead candidates. This hierarchical workflow ensures that resources are focused on compounds with the most potential. Furthermore, integrating insights from these cellular assays with structural biology and target validation studies (e.g., Western blotting, kinase assays) provides a comprehensive understanding of a compound's therapeutic potential, paving the way for further preclinical development.
References
-
Title: Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity Source: Biointerface Research in Applied Chemistry URL: [Link]
-
Title: RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY - A SHORT REVIEW Source: Malaysian Journal of Analytical Sciences URL: [Link]
-
Title: Recent Developments on Thiourea Based Anticancer Chemotherapeutics Source: ResearchGate URL: [Link]
-
Title: Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas Source: MDPI URL: [Link]
-
Title: Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition Source: Bentham Science URL: [Link]
-
Title: Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study Source: PubMed URL: [Link]
-
Title: Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines Source: PubMed URL: [Link]
-
Title: Apoptosis assays for quantifying the bioactivity of anticancer drug products Source: PubMed URL: [Link]
-
Title: SRB Cytotoxicity Assay Data Sheet Source: Canvax URL: [Link]
-
Title: Cell Cycle Protocol - Flow Cytometry Source: UT Health San Antonio URL: [Link]
-
Title: Sulforhodamine B (SRB) Cell Cytotoxicity Assay Source: Creative Bioarray URL: [Link]
-
Title: What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? Source: ResearchGate URL: [Link]
-
Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay Source: National Institutes of Health (NIH) URL: [Link]
-
Title: CytoScan™ SRB Cell Cytotoxicity Assay Source: G-Biosciences URL: [Link]
-
Title: Choosing an Apoptosis Detection Assay Source: Biocompare URL: [Link]
-
Title: SRB Cytotoxicity Assay Kit Source: Tiaris Biosciences URL: [Link]
-
Title: Cell Cycle Analysis Source: Babraham Institute URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening Source: ResearchGate URL: [Link]
-
Title: Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities Source: MDPI URL: [Link]
-
Title: Assaying cell cycle status using flow cytometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Apoptosis and the Response to Anti-Cancer Drugs Source: Mayo Clinic URL: [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. canvaxbiotech.com [canvaxbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mayo.edu [mayo.edu]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for the Synthesis and Characterization of Pyridinyl Thiourea Complexes with Copper and Nickel
Introduction: The Significance of Pyridinyl Thiourea Metal Complexes in Modern Research
Pyridinyl thiourea derivatives represent a versatile class of ligands in coordination chemistry, garnering significant interest for their diverse applications, particularly in the realm of drug development and material science.[1][2] The unique structural features of these ligands, which combine a pyridine ring with a thiourea backbone, offer multiple coordination sites (N, S, and sometimes O if an aroyl group is present), allowing for the formation of stable and structurally diverse metal complexes.[3] Thioureas can coordinate to metal ions in various modes, acting as neutral monodentate ligands through the sulfur atom or, upon deprotonation, as anionic bidentate chelating agents via both sulfur and nitrogen atoms.[3][4] This flexibility in coordination is fundamental to the tailored design of complexes with specific electronic and geometric properties.
The complexation of pyridinyl thiourea with transition metals such as copper (Cu) and nickel (Ni) is of particular importance. Copper complexes are known to play a crucial role in various biological processes and have been extensively investigated for their antimicrobial, anticancer, and antioxidant activities.[5][6] Similarly, nickel complexes exhibit a wide range of catalytic and biological properties, making them valuable targets for synthetic chemists.[7][8] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a synergistic effect that is a cornerstone of medicinal inorganic chemistry.[9]
This guide provides researchers, scientists, and drug development professionals with a comprehensive and in-depth technical overview of the procedures for synthesizing pyridinyl thiourea ligands and their subsequent complexation with copper(II) and nickel(II) ions. Beyond a mere recitation of steps, this document elucidates the chemical principles and rationale behind the experimental choices, ensuring a robust and reproducible methodology.
Part 1: Synthesis of N-Pyridinyl-N'-Aroylthiourea Ligand
The synthesis of N-pyridinyl-N'-aroylthiourea is a well-established one-pot, two-step procedure.[10] It begins with the in situ formation of an aroyl isothiocyanate, which is then reacted with an aminopyridine without isolation.
Principle and Causality
-
Formation of Aroyl Isothiocyanate: The reaction between an aroyl chloride and a thiocyanate salt (like potassium or ammonium thiocyanate) in an anhydrous solvent like acetone generates the highly reactive aroyl isothiocyanate intermediate. The choice of an anhydrous solvent is critical to prevent the hydrolysis of the aroyl chloride and the isothiocyanate intermediate.
-
Nucleophilic Addition: The subsequent addition of an aminopyridine to the reaction mixture results in a nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate. This forms the desired N,N'-disubstituted thiourea derivative. The reaction is typically refluxed to ensure completion.[2][11]
Experimental Protocol: Synthesis of N-(Benzoyl)-N'-(2-pyridinyl)thiourea
Materials and Reagents:
-
Benzoyl chloride
-
Ammonium thiocyanate (or Potassium thiocyanate)
-
2-Aminopyridine
-
Anhydrous Acetone
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (0.1 mol) in 100 mL of anhydrous acetone.
-
Formation of Isothiocyanate: To the stirring suspension, add a solution of benzoyl chloride (0.1 mol) in 50 mL of anhydrous acetone dropwise over 30 minutes at room temperature. After the addition is complete, reflux the mixture for 1 hour. A pale yellow solution with a white precipitate (ammonium chloride) will form.[11]
-
Addition of Amine: Cool the reaction mixture to room temperature. Then, add a solution of 2-aminopyridine (0.1 mol) in 50 mL of anhydrous acetone dropwise.
-
Reaction Completion: Reflux the resulting mixture for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After cooling, pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water while stirring. A solid precipitate of N-(Benzoyl)-N'-(2-pyridinyl)thiourea will form.
-
Purification: Filter the crude product using a Büchner funnel and wash it thoroughly with deionized water. Recrystallize the solid from an ethanol-water mixture to obtain pure, crystalline product.[3] Dry the purified ligand in a vacuum oven.
Caption: Workflow for the synthesis of N-(Benzoyl)-N'-(2-pyridinyl)thiourea.
Part 2: Complexation with Copper(II) and Nickel(II) Ions
The complexation of the synthesized pyridinyl thiourea ligand with copper(II) and nickel(II) can proceed via different pathways, leading to complexes with distinct coordination modes and geometries. The choice of reaction conditions, particularly the presence or absence of a base, is a determining factor.[3]
Coordination Chemistry: The Role of pH and Deprotonation
Thiourea derivatives can exist in tautomeric forms (thione and thiol). In neutral or acidic media, the thione form dominates, and the ligand typically coordinates as a neutral, monodentate species through the soft sulfur atom to the metal center.[3]
In the presence of a base (e.g., triethylamine, KOH), the N-H proton of the thiourea moiety can be removed. This deprotonation leads to the formation of an anionic ligand that can act as a bidentate chelating agent, coordinating to the metal ion through both the sulfur and a nitrogen (or oxygen from the aroyl group) atom. This chelation results in the formation of a stable metallacycle.[3]
Caption: Influence of reaction conditions on coordination modes.
Protocol 2.1: Synthesis of Dichlorobis(N-(benzoyl)-N'-(2-pyridinyl)thiourea)copper(II) - Monodentate Coordination
This protocol describes the synthesis under neutral conditions, leading to a complex where the thiourea ligand is neutral and coordinates through the sulfur atom.
Materials and Reagents:
-
N-(Benzoyl)-N'-(2-pyridinyl)thiourea (Ligand)
-
Copper(II) Chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
Procedure:
-
Dissolution: Prepare a solution of the ligand (2 mmol) in 30 mL of warm ethanol. In a separate flask, dissolve CuCl₂·2H₂O (1 mmol) in 20 mL of ethanol.
-
Complexation: Add the ligand solution dropwise to the stirring solution of the copper(II) salt at room temperature. The ligand-to-metal molar ratio should be 2:1.
-
Reaction: Stir the resulting mixture at room temperature for 2-3 hours. A color change and the formation of a precipitate will indicate complex formation.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Drying: Dry the complex in a desiccator over anhydrous CaCl₂.
Protocol 2.2: Synthesis of Bis(N-(benzoyl)-N'-(2-pyridinyl)thioureato)nickel(II) - Bidentate Chelation
This protocol utilizes a base to deprotonate the ligand, facilitating bidentate coordination to the nickel(II) ion.
Materials and Reagents:
-
N-(Benzoyl)-N'-(2-pyridinyl)thiourea (Ligand)
-
Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O)
-
Ethanol
-
Triethylamine (Et₃N) or ethanolic KOH
Procedure:
-
Ligand Solution: Dissolve the ligand (2 mmol) in 50 mL of ethanol in a round-bottom flask.
-
Deprotonation: Add a stoichiometric amount of a base, such as triethylamine (2 mmol), to the ligand solution and stir for 15 minutes.
-
Metal Salt Addition: In a separate beaker, dissolve NiCl₂·6H₂O (1 mmol) in 20 mL of ethanol. Add this solution dropwise to the ligand solution. The ligand-to-metal molar ratio is 2:1.
-
Reaction and Precipitation: Reflux the reaction mixture for 2-3 hours. A precipitate of the nickel complex will form upon cooling.
-
Isolation and Purification: Filter the precipitate, wash with ethanol and diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final product in a vacuum oven at 60 °C.
Part 3: Characterization of the Ligand and Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques is employed.
FT-IR Spectroscopy
FT-IR spectroscopy is a powerful tool for confirming the coordination of the thiourea ligand to the metal ion. Key vibrational bands provide diagnostic information about the bonding mode.
-
ν(N-H) Vibrations: In the free ligand, the N-H stretching vibration is typically observed in the range of 3150-3300 cm⁻¹. In monodentate complexes, this band may show a slight shift. However, in bidentate complexes formed via deprotonation, this band disappears, providing strong evidence of chelation.[3]
-
ν(C=S) Vibrations: The C=S stretching band, found around 700-750 cm⁻¹ in the free ligand, is particularly sensitive to coordination. Upon coordination of the sulfur atom to the metal, electron density is drawn away from the C=S bond, weakening it. This results in a characteristic shift of the ν(C=S) band to a lower frequency (a redshift) by 15-50 cm⁻¹.[3]
-
ν(C=O) and Pyridinyl Vibrations: The C=O stretch (around 1670 cm⁻¹) and the pyridine ring vibrations can also shift upon complexation, especially in the case of bidentate coordination involving these groups.
-
New Bands (M-S and M-N): The formation of new bonds between the metal and the ligand atoms gives rise to new, low-frequency bands in the far-IR region (typically below 500 cm⁻¹), corresponding to ν(M-S) and ν(M-N) vibrations.
| Compound Type | Approx. ν(N-H) (cm⁻¹) | **Approx. ν(C=S) (cm⁻¹) ** | Key Observation for Coordination |
| Free Ligand (HL) | 3150 - 3300 | 700 - 750 | Baseline for comparison. |
| Monodentate Complex [M(HL)₂X₂] | 3150 - 3300 (slight shift) | 650 - 735 | Redshift of ν(C=S) band. |
| Bidentate Complex [M(L)₂] | Absent | 650 - 735 | Disappearance of ν(N-H) and redshift of ν(C=S). |
UV-Visible Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and geometry of the metal complexes.
-
Ligand Spectra: The free pyridinyl thiourea ligand typically exhibits intense absorption bands in the UV region (250-380 nm) corresponding to π→π* and n→π* electronic transitions within the aromatic rings and the thiocarbonyl group.[12]
-
Copper(II) Complexes: Cu(II) complexes (d⁹ configuration) are usually colored and exhibit broad, weak d-d transition bands in the visible or near-IR region (typically 550-800 nm).[12] The position and shape of these bands are indicative of the coordination geometry (e.g., distorted octahedral, square planar). Intense charge transfer bands (Ligand-to-Metal, LMCT) may also appear at higher energies.[1]
-
Nickel(II) Complexes: Ni(II) complexes (d⁸ configuration) can adopt various geometries, such as octahedral, square planar, or tetrahedral, each with a characteristic UV-Vis spectrum. For example, square planar Ni(II) complexes are often red, yellow, or brown and show strong absorptions in the 400-600 nm range. Octahedral Ni(II) complexes are typically green or blue and show multiple, weaker absorption bands.[13]
| Complex Type | Typical Geometry | Expected λ_max (nm) for d-d transitions | Appearance |
| Copper(II) | Distorted Octahedral / Square Planar | 550 - 800 | Green / Brown |
| Nickel(II) | Square Planar | 400 - 600 | Red / Yellow / Brown |
| Nickel(II) | Octahedral | Multiple bands (e.g., ~400, ~650, ~750) | Green / Blue |
Other Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the diamagnetic ligand and can be used for diamagnetic complexes (like some Ni(II) square planar complexes). The disappearance of the N-H proton signal in ¹H NMR is a clear indicator of deprotonation and bidentate coordination.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the ligand and the complexes, helping to confirm their composition.
-
Elemental Analysis (CHNS): Determines the percentage composition of C, H, N, and S in the synthesized compounds, which is compared with the calculated theoretical values to establish purity and confirm the empirical formula.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the complexes, including bond lengths, bond angles, and the exact coordination geometry around the metal center.
Conclusion and Outlook
The protocols detailed in this document provide a robust framework for the synthesis and characterization of pyridinyl thiourea complexes of copper and nickel. The key to successfully synthesizing complexes with desired coordination modes lies in the careful control of reaction conditions, especially the stoichiometry and the acid-base environment. By understanding the underlying chemical principles, researchers can rationally design and synthesize novel metal-based compounds. The potential of these complexes as therapeutic agents and advanced materials continues to be an exciting and fruitful area of scientific inquiry, and the methodologies presented here serve as a foundational guide for such explorations.[6][9]
References
-
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]
-
Synthesis and structures of two N, N′-bis(2-pyridinyl)thioureas and N-(2-pyridinyl)- N′-(benzoyl)thiourea. ResearchGate. [Link]
-
Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. PMC. [Link]
-
ChemInform Abstract: Studies on the Reactivity of Some N-Aryl- and N-Heteroaryl-N′-alkylthioureas Towards Electrophilic Reagents. Synthesis of New N-Pyridylthioureas and Thiazolines. ResearchGate. [Link]
-
Ultraviolet-visible (UV-Vis) spectra of copper complexes analyzed in this study. ResearchGate. [Link]
-
Synthesis and Characterization of Copper Complexes with the N-(2,6-Diisopropylphenyl)-N'-Acylthiourea Ligands. ResearchGate. [Link]
-
Synthesis and crystal structure of a disubstituted nickel(II) bis-[(di-methyl-amino-phenyl-imino)-eth-yl]pyridine chloride complex. PubMed. [Link]
-
Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. PMC. [Link]
-
How can I purify my bis thiourea compound?. ResearchGate. [Link]
-
Synthesis and Anticancer Activity of [RuCl2(η6-arene)(aroylthiourea)] Complexes—High Activity against the Human Neuroblastoma (IMR-32) Cancer Cell Line. ACS Omega. [Link]
-
Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. MDPI. [Link]
-
Versatile coordination patterns in the reaction system of N-benzoyl-N′-(2-pyridyl)thiourea with CuCl2. Their reaction conditions, systematic isolation and crystal structures. New Journal of Chemistry. [Link]
-
Reaction Of Isothiocyanate Research Articles. R Discovery. [Link]
-
Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives. ResearchGate. [Link]
-
Biological potential of copper complexes: a review. PMC. [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health. [Link]
-
N-Benzoyl-N'-(2-pyridinyl)thiourea. PubChem. [Link]
-
Synthesis of new thiourea derivatives and metal complexes. KSU BAP. [Link]
-
UV-Visible Absorption Spectra of Copper(II) Complexes. Doc Brown's Chemistry. [Link]
-
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. [Link]
-
Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes. PubMed. [Link]
-
Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. MDPI. [Link]
-
Syntheses, electronic structures and EPR/UV–vis–NIR spectroelectrochemistry of nickel(II), copper(II) and zinc(II) complexes with a tetradentate ligand based on S-methylisothiosemicarbazide. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones [mdpi.com]
- 13. Syntheses, electronic structures and EPR/UV–vis–NIR spectroelectrochemistry of nickel(II), copper(II) and zinc(II) complexes with a tetradentate ligand based on S-methylisothiosemicarbazide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to Screening Thiourea-Based Derivatives for Antileishmanial Activity
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, continues to pose a significant global health challenge. The current therapeutic arsenal is limited by issues of toxicity, emerging resistance, and high cost, necessitating the urgent discovery of novel, effective, and safer antileishmanial agents[1][2]. Thiourea-based derivatives have emerged as a promising class of compounds, with numerous studies demonstrating their potent in vitro and, in some cases, in vivo activity against various Leishmania species[1][3][4][5]. This guide provides a detailed framework for researchers, scientists, and drug development professionals to effectively screen and characterize the antileishmanial potential of novel thiourea-based derivatives.
The protocols and methodologies outlined herein are designed to be robust and self-validating, guiding the user from initial high-throughput screening against the readily cultured promastigote stage to the more biologically relevant intracellular amastigote stage, while concurrently assessing cytotoxicity to ensure a favorable therapeutic window. Furthermore, this guide delves into elucidating the potential mechanisms of action, a critical step in the optimization of lead compounds.
I. The Antileishmanial Drug Discovery Workflow: A Tiered Screening Approach
A logical and stepwise screening cascade is essential for the efficient identification and progression of promising antileishmanial candidates. The proposed workflow prioritizes the use of cost-effective and higher-throughput assays in the initial phases, reserving more complex and resource-intensive studies for compounds that meet predefined activity and selectivity criteria.
Figure 1: Tiered screening workflow for antileishmanial drug discovery.
II. In Vitro Antileishmanial Activity Screening
The initial evaluation of thiourea derivatives involves determining their inhibitory effect on the growth of Leishmania parasites. It is crucial to assess activity against both the promastigote (the motile form found in the sandfly vector) and the amastigote (the intracellular, non-motile form responsible for disease in the mammalian host) stages. While promastigote assays are simpler and more suited for high-throughput screening, the intracellular amastigote assay is more biologically relevant and predictive of potential clinical efficacy[6].
A. Promastigote Susceptibility Assay
This assay serves as the primary screen to identify compounds with intrinsic antileishmanial activity.
Protocol 1: Promastigote Growth Inhibition Assay
-
Leishmania Culture: Culture promastigotes of the desired Leishmania species (e.g., L. major, L. tropica, L. donovani) in M199 or Schneider's insect medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) at 25°C[7].
-
Compound Preparation: Prepare stock solutions of the thiourea derivatives in dimethyl sulfoxide (DMSO). Create a serial dilution series of each compound in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of log-phase promastigotes (approximately 1 x 10^6 cells/mL) to each well.
-
Compound Addition: Add 100 µL of the serially diluted compounds to the respective wells. Include wells for a positive control (e.g., Amphotericin B, Miltefosine), a negative control (untreated cells), and a solvent control (cells treated with the highest concentration of DMSO used).
-
Incubation: Incubate the plates at 25°C for 48-72 hours[8].
-
Viability Assessment: Determine parasite viability using a resazurin-based assay (e.g., AlamarBlue) or by direct counting with a hemocytometer. For the resazurin assay, add 20 µL of the reagent to each well, incubate for another 4-6 hours, and measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces parasite growth by 50% compared to the untreated control. This can be determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
B. Intracellular Amastigote Susceptibility Assay
This secondary assay evaluates the ability of the compounds to kill the clinically relevant intracellular amastigotes within a host macrophage.
Protocol 2: Macrophage-Hosted Amastigote Assay
-
Macrophage Culture: Culture a suitable macrophage cell line, such as THP-1 (human monocytic leukemia cells) or J774A.1 (murine macrophages), in RPMI-1640 medium supplemented with 10% FBS and antibiotics. For THP-1 cells, induce differentiation into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL for 48 hours) followed by a 24-hour rest period in fresh medium[8][9].
-
Infection of Macrophages: Seed the differentiated macrophages in a 96-well plate (e.g., 5 x 10^4 cells/well) and allow them to adhere. Infect the macrophages with late-log or stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1[10]. To enhance infectivity, promastigotes can be preconditioned at a lower pH (e.g., pH 5.4) for 24 hours prior to infection[11]. Incubate for 24 hours at 37°C with 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Removal of Extracellular Parasites: After the infection period, wash the wells gently with pre-warmed PBS or medium to remove any non-phagocytosed promastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of the thiourea derivatives to the infected macrophages. Include appropriate positive and negative controls as described in Protocol 1.
-
Incubation: Incubate the plates for an additional 48-72 hours at 37°C with 5% CO2.
-
Quantification of Amastigote Load: The number of viable intracellular amastigotes can be quantified by several methods:
-
Microscopic Counting: Fix the cells with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a light microscope.
-
Reporter Gene Assays: Use Leishmania strains engineered to express reporter proteins like luciferase or fluorescent proteins (e.g., GFP, tdTomato) for a more high-throughput readout[9][12].
-
High-Content Imaging: Automated microscopy and image analysis can be used to simultaneously quantify the number of infected cells and the number of amastigotes per cell[12][13].
-
-
Data Analysis: Calculate the IC50 value for the intracellular amastigotes as described for the promastigote assay.
III. Cytotoxicity and Selectivity Assessment
A crucial aspect of early-stage drug discovery is to ensure that the observed antileishmanial activity is not due to general toxicity. The selectivity index (SI) provides a quantitative measure of a compound's therapeutic window.
Protocol 3: Mammalian Cell Cytotoxicity Assay
-
Cell Culture: Seed the same macrophage cell line used in the amastigote assay (e.g., differentiated THP-1) or other relevant cell lines like HEK-293 (human embryonic kidney cells) in a 96-well plate at an appropriate density[1][5].
-
Compound Treatment: Expose the cells to the same serial dilutions of the thiourea derivatives used in the activity assays.
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity[8][14]. The yellow MTT is reduced to purple formazan by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of the host cells by 50%.
-
Selectivity Index (SI) Calculation: The SI is calculated as the ratio of the CC50 to the IC50 of the intracellular amastigotes: SI = CC50 / IC50 (amastigote) A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the parasite than to the host cell.
Table 1: Hypothetical Screening Data for Thiourea Derivatives
| Compound ID | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (SI) |
| TH-001 | 2.5 | 5.1 | >100 | >19.6 |
| TH-002 | 15.8 | 22.3 | >100 | >4.5 |
| TH-003 | 0.9 | 1.2 | 15.7 | 13.1 |
| TH-004 | 8.3 | 9.5 | 11.2 | 1.2 |
| Amphotericin B | 0.1 | 0.2 | 25.0 | 125.0 |
IV. Elucidating the Mechanism of Action
Understanding how a compound exerts its antileishmanial effect is vital for lead optimization and for predicting and overcoming potential resistance mechanisms. For thiourea derivatives, several potential targets and pathways have been suggested[1][15].
Figure 2: Potential mechanisms of action for thiourea derivatives in Leishmania.
A. Enzyme Inhibition Assays
Several studies have implicated the inhibition of key enzymes in the folate biosynthesis pathway of Leishmania as a mechanism of action for thiourea derivatives[1][5].
Protocol 4: Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1) Inhibition Assay
-
Enzyme Source: Obtain or purify recombinant Leishmania DHFR and PTR1 enzymes.
-
Assay Principle: These are typically spectrophotometric assays that measure the decrease in absorbance at 340 nm due to the oxidation of NADPH, a cofactor for both enzymes.
-
Assay Procedure:
-
In a 96-well UV-transparent plate, combine a reaction buffer, the enzyme, NADPH, and the thiourea derivative at various concentrations.
-
Initiate the reaction by adding the substrate (dihydrofolate for DHFR or biopterin for PTR1).
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value for enzyme inhibition. A reversal of the antileishmanial effect by the addition of folic acid to the culture medium can further corroborate this mechanism[1][5].
B. Induction of Apoptosis-like Cell Death
Many effective antileishmanial drugs induce a programmed cell death pathway in the parasite. Key markers of this process can be investigated.
Protocol 5: Assessment of Apoptotic Markers
-
Parasite Treatment: Treat Leishmania promastigotes with the thiourea derivative at its IC50 and 2x IC50 concentrations for various time points (e.g., 24, 48 hours).
-
Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). The fluorescence intensity, which is proportional to the amount of ROS, can be quantified by flow cytometry or a fluorescence plate reader[15].
-
Mitochondrial Membrane Potential (ΔΨm): Assess the loss of ΔΨm using potentiometric dyes such as JC-1 or TMRM. A shift in fluorescence from red (high potential) to green (low potential) for JC-1 indicates mitochondrial depolarization, a hallmark of apoptosis. This can be analyzed via flow cytometry[15].
-
Phosphatidylserine Exposure: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane. This can be detected by staining the cells with Annexin V conjugated to a fluorophore and analyzing by flow cytometry[15].
V. In Vivo Efficacy Models
Compounds that demonstrate potent and selective in vitro activity and have a plausible mechanism of action should be advanced to in vivo models of leishmaniasis. The choice of model depends on the Leishmania species and the clinical form of the disease being targeted (cutaneous or visceral)[16].
-
Cutaneous Leishmaniasis (CL): BALB/c mice infected with L. major in the footpad or ear are a commonly used model. Efficacy is typically assessed by measuring lesion size over time and quantifying the parasite burden in the infected tissue at the end of the experiment[16].
-
Visceral Leishmaniasis (VL): BALB/c mice or hamsters infected intravenously with L. donovani or L. infantum are the standard models. Efficacy is determined by measuring the parasite load in the liver and spleen[17][18]. The use of luciferase-expressing parasites allows for non-invasive, real-time imaging of the infection and response to treatment[17][18].
VI. Conclusion and Future Perspectives
The systematic screening approach detailed in this guide provides a robust framework for the identification and characterization of novel thiourea-based antileishmanial drugs. By progressing compounds through a tiered system of in vitro activity and cytotoxicity assays, followed by mechanism of action studies, researchers can efficiently identify promising candidates for further development. The ultimate goal is to advance these compounds into relevant in vivo models to assess their preclinical efficacy. Structure-activity relationship (SAR) studies, guided by the data generated from these assays, will be instrumental in optimizing the potency and safety profile of this promising class of molecules, bringing us one step closer to a new generation of treatments for leishmaniasis[4].
References
-
Ali, A., et al. (2024). Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity. RSC Medicinal Chemistry. [Link]
-
Saeed, A., et al. (2024). Thiourea-functionalized aminoglutethimide derivatives as anti-leishmanial agents. Future Medicinal Chemistry. [Link]
-
de Oliveira, R. B., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules. [Link]
-
Lima, M. L., et al. (2025). Antileishmanial Thioureas: Synthesis, Biological Activity and in Silico Evaluations of New Promising Derivatives. Medicinal Chemistry. [Link]
-
Ali, A., et al. (2024). Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity. RSC Publishing. [Link]
-
ISNTD. (2021). Leishmaniasis drug discovery. YouTube. [Link]
-
de Moraes, J., et al. (2020). A Multi-Species Phenotypic Screening Assay for Leishmaniasis Drug Discovery Shows That Active Compounds Display a High Degree of Species-Specificity. Molecules. [Link]
-
Al-Salahy, M., et al. (2021). Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review. Pathogens. [Link]
-
Van den Kerkhof, M., et al. (2007). In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells. Antimicrobial Agents and Chemotherapy. [Link]
-
Handman, E. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS Neglected Tropical Diseases. [Link]
-
Singh, S., et al. (2025). Progress in antileishmanial drugs: Mechanisms, challenges, and prospects. PLoS Neglected Tropical Diseases. [Link]
-
Sisto, M., et al. (2010). Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line. Journal of Visualized Experiments. [Link]
-
Sereno, D., et al. (2007). In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences. Antimicrobial Agents and Chemotherapy. [Link]
-
van Bockstal, L., et al. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. Pathogens. [Link]
-
Diaz, C., et al. (2023). Discovery of Potential Antileishmanial Compounds Through Phenotypic Screening of an Alkaloid Library. Pharmaceuticals. [Link]
-
Singh, N., et al. (2021). Cell-based antileishmanial and cytotoxicity testing of the screened drug (PubChem id: 6064500) shows promising results. ResearchGate. [Link]
-
da Silva, M. G., et al. (2005). Screening of Leishmania APRT enzyme inhibitors. Ingenta Connect. [Link]
-
Al-Salahy, M., et al. (2021). Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review. MDPI. [Link]
-
Moreira, D., et al. (2018). Whole-mouse in vivo bioluminescence imaging applied to drug screening against Leishmania infantum: a reliable method to evaluate efficacy and optimize treatment regimens. bioRxiv. [Link]
-
Clos, J., et al. (2022). Promastigote-to-Amastigote Conversion in Leishmania spp.—A Molecular View. MDPI. [Link]
-
Hendrickx, S., et al. (2015). Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance. Antimicrobial Agents and Chemotherapy. [Link]
-
Singh, K., & Singh, N. (2020). Antileishmanial compounds and mechanism of action. ResearchGate. [Link]
-
Sharma, M., et al. (2022). Omics Approaches in Drug Development against Leishmaniasis: Current Scenario and Future Prospects. MDPI. [Link]
-
Siqueira-Neto, J. L., et al. (2010). A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit. PLoS Neglected Tropical Diseases. [Link]
-
Rebello, V. H., et al. (2023). Anti-Leishmania compounds can be screened using Leishmania spp. expressing red fluorescence (tdTomato). PLoS Neglected Tropical Diseases. [Link]
-
Srivastava, S., et al. (2011). Visceral leishmaniasis: Experimental models for drug discovery. Indian Journal of Medical Research. [Link]
-
Wowk, P. F., et al. (2022). Investigation of the antileishmanial activity and mechanisms of action of acetyl-thiohydantoins. Chemico-Biological Interactions. [Link]
-
Al Aboud, K., & Musa, R. (2024). Leishmaniasis Workup: Approach Considerations, Routine Laboratory Studies, Biopsy and/or Aspiration. Medscape. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Thiourea-functionalized aminoglutethimide derivatives as anti-leishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
- 5. Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Leishmania compounds can be screened using Leishmania spp. expressing red fluorescence (tdTomato) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of the antileishmanial activity and mechanisms of action of acetyl-thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Whole-mouse in vivo bioluminescence imaging applied to drug screening against Leishmania infantum: a reliable method to evaluate efficacy and optimize treatment regimens | bioRxiv [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Methyl-pyridin-2-yl)-thiourea
Welcome to the technical support center for the synthesis of (5-Methyl-pyridin-2-yl)-thiourea. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, providing you with the robust, self-validating protocols needed for success.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and hurdles faced during the synthesis.
Q1: What is the most reliable and common method for synthesizing this compound?
The most prevalent and generally high-yielding method is the reaction of 2-amino-5-methylpyridine with a suitable isothiocyanate. This is a classic nucleophilic addition reaction. A highly effective variation involves using an acyl isothiocyanate, like benzoyl isothiocyanate, followed by a simple deprotection step to yield the target thiourea.[1] This approach is often preferred because benzoyl isothiocyanate is stable and commercially available, and the intermediate benzoyl thiourea is typically a crystalline solid that is easy to purify.
Q2: My starting amine, 2-amino-5-methylpyridine, is old. Can I still use it?
It is highly discouraged. Aminopyridines can degrade over time, often darkening in color due to oxidation. Impurities in the starting material are a primary cause of low yields and complex purification profiles. We recommend using freshly purchased or purified 2-amino-5-methylpyridine. Confirm its purity via melting point or NMR spectroscopy before starting your reaction.
Q3: I don't have an isothiocyanate. Can I use carbon disulfide (CS₂)?
Yes, using carbon disulfide is a viable and common alternative, especially when the required isothiocyanate is not available.[2][3] This method involves the in situ formation of a dithiocarbamate salt, which then serves as the thiocarbonyl source. However, this reaction requires careful control of stoichiometry and conditions to avoid the formation of symmetrical N,N'-bisthis compound as a significant byproduct.
Q4: My reaction is sluggish and not going to completion. What's the first thing I should check?
The nucleophilicity of the 2-amino group on the pyridine ring can be lower than that of simple anilines due to the electron-withdrawing nature of the ring nitrogen. A common cause for a stalled reaction is the presence of trace acids, which protonate the amine, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can significantly enhance the reaction rate by ensuring the amine remains in its free base form.[3]
Troubleshooting Guide: From Low Yields to Impure Products
This section provides a deeper dive into specific problems and their underlying chemical principles.
Issue 1: Consistently Low Product Yield
Low yields are frustrating but often traceable to a few key factors. The following logic tree can help diagnose the issue.
Caption: Troubleshooting Logic for Low Yields.
Data Summary: Troubleshooting Low Yields
| Potential Cause | Recommended Solution | Scientific Rationale |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store in a cool, dark, dry environment. Consider in-situ generation.[3] | Isothiocyanates are electrophilic and can be hydrolyzed by atmospheric moisture or degrade upon exposure to light and heat, reducing the concentration of the active reagent. |
| Low Amine Nucleophilicity | Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine). | The base ensures the amine is deprotonated and maximally nucleophilic. It also scavenges any acidic byproducts that could protonate and deactivate the amine.[3] |
| Steric Hindrance | Increase reaction temperature (reflux in THF or ACN) or prolong reaction time. Microwave irradiation can also be highly effective.[3] | Providing more energy helps overcome the activation barrier for nucleophilic attack, especially when steric factors are at play. |
| Incomplete Reaction | Monitor progress using Thin Layer Chromatography (TLC). If stalled, consider the points above or add a slight excess (1.1 eq) of the more stable reactant. | TLC provides a real-time view of reactant consumption and product formation, preventing premature workup and allowing for informed adjustments to drive the reaction to completion.[4] |
Issue 2: Significant Impurity Profile
The presence of multiple spots on a TLC plate indicates side reactions. Understanding these pathways is key to suppressing them.
Common Side Reactions:
-
Dithiocarbamate Formation (when using CS₂): The intermediate dithiocarbamate salt may persist if the reaction conditions are not optimized for its conversion to the thiourea.[4]
-
Solution: Ensure the correct stoichiometry (2 equivalents of amine to 1 of CS₂ for symmetrical thioureas, or use a coupling agent to convert the intermediate to an isothiocyanate in situ).
-
-
Symmetrical Thiourea Formation: When reacting an amine with an isothiocyanate, if the isothiocyanate degrades, the resulting amine can react with remaining isothiocyanate to form a symmetrical byproduct.
-
Solution: Use high-purity, fresh reagents and an inert atmosphere to prevent degradation.
-
-
Reaction with Solvent: Using nucleophilic solvents like methanol or ethanol can lead to the formation of thiocarbamate byproducts.
-
Solution: Employ aprotic, inert solvents.
-
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Properties | Use Case & Comments |
| Dichloromethane (DCM) | 40 | Aprotic, Non-polar | Excellent for room temperature reactions. Easy to remove under vacuum. Ensure anhydrous grade is used. |
| Tetrahydrofuran (THF) | 66 | Aprotic, Polar | Good for reactions requiring moderate heating. Must be dry and free of peroxides. |
| Acetonitrile (ACN) | 82 | Aprotic, Polar | Suitable for higher temperatures to overcome activation barriers. Good for dissolving polar starting materials. |
| N,N-Dimethylformamide (DMF) | 153 | Aprotic, Polar | Use as a last resort for very poorly soluble reactants or high-temperature reactions. Difficult to remove. |
Issue 3: Purification Challenges
This compound can sometimes be tricky to purify due to its polarity and basicity.
-
Problem: Product is a non-crystalline oil.
-
Solution 1: Trituration. Dissolve the crude oil in a minimum amount of a suitable solvent (e.g., DCM or ethyl acetate) and add a non-polar solvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes cloudy. Scratch the flask and/or cool it to induce precipitation.
-
Solution 2: Column Chromatography. Use a silica gel column with an ethyl acetate/hexane gradient. A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent the basic product from streaking on the acidic silica.
-
-
Problem: Impurities co-elute with the product during chromatography.
-
Solution: Acid-Base Extraction. Dissolve the crude material in an organic solvent like ethyl acetate. Extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer with NaOH or NaHCO₃ to pH > 8 and re-extract the pure product back into an organic solvent.
-
Experimental Protocols
The following protocols are provided as a robust starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis via Benzoyl Isothiocyanate (Recommended)
This two-step method provides a reliable route to a high-purity product.
Sources
Technical Support Center: Troubleshooting Low Product Yield in Thiourea Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low product yield in thiourea synthesis reactions. As your partner in the lab, we understand that maximizing yield is critical. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, moving beyond simple checklists to explain the causality behind each experimental choice.
Frequently Asked Questions (FAQs)
Q1: My thiourea synthesis has a very low yield or has failed completely. What are the primary factors I should investigate first?
Low or no yield is a common but solvable issue. The root cause often lies in one of three areas: reagent reactivity, reagent stability, or suboptimal reaction conditions. A systematic approach is key to diagnosis.
Expert Analysis: The core of most thiourea syntheses is a nucleophilic attack. The success of this reaction hinges on the amine's ability to act as a nucleophile and the thiocarbonyl source's ability to act as an electrophile. Any factor diminishing this interplay will drastically reduce your yield.
Troubleshooting Workflow:
Begin by assessing the fundamental parameters of your reaction. The following workflow provides a logical diagnostic path.
Caption: Initial diagnostic workflow for low yield.
Recommended Solutions:
-
Assess Amine Nucleophilicity: Amines substituted with electron-withdrawing groups (e.g., nitro, cyano) are poor nucleophiles and react sluggishly.[1]
-
Verify Isothiocyanate Stability: Isothiocyanates are prone to degradation, especially in the presence of moisture.
-
Solution: Use freshly prepared or purified isothiocyanate. If it has been stored, verify its purity via IR spectroscopy (strong isothiocyanate peak ~2100 cm⁻¹) or use it in excess. Consider an in-situ generation method if stability is a persistent issue.[2]
-
-
Optimize Reaction Temperature: While heat can overcome activation barriers, excessive temperatures can cause decomposition of reactants or the final product.[3]
-
Solution: Monitor your reaction by Thin Layer Chromatography (TLC). Find the minimum temperature required for a reasonable reaction rate. For a synthesis of thiourea from urea and Lawesson's reagent, the optimal temperature was found to be 75°C (348K); higher temperatures led to increased side reactions and decomposition.[3][4]
-
| Parameter | Common Issue | Recommended Action | Rationale |
| Amine Reactant | Low nucleophilicity (e.g., anilines with EWGs) | Increase temperature; add a non-nucleophilic base. | Overcomes high activation energy. |
| Isothiocyanate | Degradation due to moisture/age | Use fresh reagent; store in a cool, dark, dry place. | Ensures the electrophile is present and active. |
| Temperature | Too low or too high | Monitor by TLC to find the optimal balance. | Drives reaction forward without causing product/reagent decomposition.[1][3] |
| Solvent | Poor solubility of reactants | Switch to a suitable solvent (e.g., polar aprotic like THF). | Ensures reactants are in the same phase to react effectively.[1] |
Q2: I'm synthesizing an N,N'-disubstituted thiourea from an amine and isothiocyanate. What is the underlying mechanism and how does it inform troubleshooting?
This is one of the most reliable methods, and understanding its mechanism is crucial for optimization.[2] The reaction is a straightforward nucleophilic addition.
Mechanism of Formation:
The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. The subsequent rearrangement of electrons and proton transfer results in the stable thiourea product.
Caption: Nucleophilic addition of an amine to an isothiocyanate.
Expert Analysis & Troubleshooting:
-
Weak Nucleophile (Amine): If R is an electron-withdrawing group, the nitrogen's lone pair is less available, slowing or stopping the reaction.
-
Solution: As stated in Q1, increase the temperature or use a base. For severely deactivated amines, you may need to switch to a more reactive thiocarbonyl source, such as thiophosgene, though extreme caution is required due to its toxicity.[1]
-
-
Weak Electrophile (Isothiocyanate): If R' is a strong electron-donating group, the isothiocyanate carbon is less electrophilic.
-
Steric Hindrance: Bulky R or R' groups can physically block the nucleophilic attack.
Q3: My desired product is contaminated with significant impurities. What are the most common side reactions for different synthesis methods?
Low isolated yield is often due to the formation of byproducts that complicate purification. The nature of these impurities is specific to the synthetic route employed.
1. Method: Amine + Carbon Disulfide (CS₂)
This route is valuable when the isothiocyanate is unavailable.[5] It proceeds via a dithiocarbamate salt intermediate.[1][5]
Caption: Synthesis pathway via a dithiocarbamate intermediate.
-
Common Issue: Incomplete conversion of the dithiocarbamate intermediate. This salt can remain as a significant impurity.
-
Solution: Ensure the desulfurization step goes to completion. This may involve adding a coupling reagent or using a catalyst. A reusable ZnO/Al₂O₃ composite has been shown to be effective for this synthesis.[1][6] Careful control of stoichiometry is also critical.[1]
2. Method: Urea + Thionating Agent (e.g., Lawesson's Reagent)
This method directly converts a C=O bond to a C=S bond.
-
Common Issue: Formation of a thiophosphorus ylide byproduct, which can be difficult to separate from the desired thiourea.[1][3]
-
Solution: A robust purification strategy is essential. The crude product, often a mix of thiourea, excess urea, and the ylide, can be purified by dissolving in a specific solvent like n-butanol, which leaves some byproducts behind, followed by recrystallization or column chromatography.[3]
General Purification Protocol:
-
Monitor Reaction: Use TLC to determine the point of maximum product formation and minimal byproduct. Avoid prolonged heating, as this often promotes side reactions.[1]
-
Workup: After concentrating the reaction mixture, perform a liquid-liquid extraction if applicable to remove highly polar or non-polar impurities.
-
Purification:
-
Recrystallization: This is the most effective method for obtaining highly pure crystalline products. Experiment with different solvents (e.g., ethanol, acetone, or solvent/anti-solvent pairs).
-
Column Chromatography: A versatile method for separating compounds with different polarities. Use silica gel and an appropriate eluent system determined by TLC analysis.[1]
-
References
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. Stolar, T., et al. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and characterization of thiourea. Dai, C., et al. (2019). Polish Journal of Chemical Technology. [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Akma, F., et al. (2016). Malaysian Journal of Analytical Sciences. [Link]
-
Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Walter, T. L. (1989). Digital Commons @ IWU. [Link]
-
Synthesis and characterization of thiourea. Dai, C., et al. (2019). ResearchGate. [Link]
-
Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Patel, R. (2019). Kent Academic Repository. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. researchgate.net [researchgate.net]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for N-Substituted Thiourea Synthesis
Welcome to the technical support center for N-substituted thiourea synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction conditions for successful and reproducible outcomes.
Introduction: The Versatility and Challenges of Thiourea Synthesis
N-substituted thioureas are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and applications as organocatalysts.[1] The synthesis of these compounds, while conceptually straightforward, can present several practical challenges that impact yield, purity, and scalability. This guide aims to provide you with the expertise and field-proven insights to overcome these hurdles.
The most prevalent method for synthesizing N-substituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine.[2] An alternative and valuable approach, particularly when the desired isothiocyanate is unavailable, involves the condensation of amines with carbon disulfide.[3][4] Both methodologies will be discussed in detail, with a focus on practical troubleshooting and optimization strategies.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the synthesis of N-substituted thioureas.
Q1: What are the primary methods for synthesizing N-substituted thioureas?
The two most common and versatile methods are:
-
Reaction of an Isothiocyanate with an Amine: This is often the most direct and high-yielding method. The amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.[2]
-
Reaction of an Amine with Carbon Disulfide: This method is particularly useful for creating symmetrical thioureas or when the corresponding isothiocyanate is not commercially available or is unstable.[3][4] The reaction typically proceeds through a dithiocarbamate intermediate.[4][5]
Q2: My reaction between an isothiocyanate and an amine is giving a low yield. What are the likely causes?
Low yields in this reaction can often be attributed to one or more of the following factors:
-
Poor quality or degradation of the isothiocyanate: Isothiocyanates can be sensitive to moisture and heat.
-
Low nucleophilicity of the amine: Electron-deficient aromatic amines or sterically hindered amines may react slowly.
-
Steric hindrance: Bulky substituents on either the amine or the isothiocyanate can impede the reaction.
-
Inappropriate solvent choice: The solvent should be inert and capable of dissolving both reactants.
Q3: I'm observing an unexpected side product in my reaction. What could it be?
A common side product, especially when using primary amines and an excess of isothiocyanate, is the formation of a symmetrical thiourea derived from the starting amine. This can occur if the isothiocyanate is contaminated with the corresponding amine or if there are issues with stoichiometry.
Q4: How can I monitor the progress of my thiourea synthesis reaction?
Thin-Layer Chromatography (TLC) is an effective and straightforward technique for monitoring the reaction. You can track the consumption of the starting materials (amine and isothiocyanate) and the formation of the thiourea product. A suitable eluent system, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), should be used to achieve good separation of the spots.
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during N-substituted thiourea synthesis.
Scenario 1: Low or No Product Formation in Isothiocyanate-Amine Reactions
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials even after prolonged reaction time.
-
The isolated yield of the desired thiourea is significantly lower than expected.
Troubleshooting Workflow:
Troubleshooting Low Yields
Causality and Actionable Solutions:
| Potential Cause | Underlying Reason | Recommended Solution & Rationale |
| Degraded Isothiocyanate | Isothiocyanates can hydrolyze in the presence of moisture to form the corresponding amine, or they can polymerize upon prolonged storage, especially when exposed to light and heat. | Solution: Use a freshly opened bottle of isothiocyanate or purify it by distillation or chromatography before use. Store isothiocyanates in a cool, dark, and dry environment under an inert atmosphere. Rationale: Ensuring the purity of the electrophile is critical for a successful reaction. |
| Low Amine Nucleophilicity | Amines with electron-withdrawing groups (e.g., nitroanilines) or significant steric bulk are less nucleophilic and react more slowly. | Solution: Add a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to the reaction mixture. Rationale: The base can deprotonate the amine, increasing its nucleophilicity without competing in the reaction with the isothiocyanate. |
| Steric Hindrance | Bulky groups on either the amine or the isothiocyanate can physically block the approach of the nucleophile to the electrophilic carbon atom. | Solution: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Alternatively, prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers. Rationale: Higher temperatures increase the frequency and energy of molecular collisions, making the reaction more likely to occur. |
| Inappropriate Solvent | A solvent that does not fully dissolve both reactants will result in a heterogeneous mixture and slow reaction rates. Protic solvents can also interfere with the reaction. | Solution: Choose an inert, aprotic solvent that provides good solubility for both the amine and the isothiocyanate. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF). Rationale: A homogeneous reaction environment maximizes the interaction between reactants. |
Scenario 2: Challenges in Thiourea Synthesis from Carbon Disulfide
Symptoms:
-
The reaction fails to proceed, or the yield is very low.
-
Formation of a complex mixture of products.
-
Difficulty in isolating the desired thiourea.
Troubleshooting Workflow:
Troubleshooting the Carbon Disulfide Method
Causality and Actionable Solutions:
The reaction of amines with carbon disulfide proceeds via the formation of a dithiocarbamate salt intermediate.[4][5] This intermediate can then react with another amine to form the thiourea, with the elimination of hydrogen sulfide (H₂S).
| Potential Cause | Underlying Reason | Recommended Solution & Rationale |
| Incomplete Dithiocarbamate Formation | The initial reaction between the amine and carbon disulfide is reversible and often requires a base to drive it forward by forming the dithiocarbamate salt. | Solution: Ensure the presence of a suitable base, such as sodium hydroxide or triethylamine. The choice of base may depend on the specific amine and solvent system. Rationale: The base deprotonates the initially formed dithiocarbamic acid, forming a more stable salt and shifting the equilibrium towards the intermediate. |
| Failure of the Second Amine Addition | The dithiocarbamate intermediate may not be reactive enough to couple with a second, less nucleophilic amine, or it may decompose before the second amine can react. | Solution: For the synthesis of unsymmetrical thioureas, it is often beneficial to form the dithiocarbamate from the more nucleophilic amine first, and then add the second amine. In some cases, a coupling agent can be used to activate the dithiocarbamate. Rationale: A stepwise approach allows for better control over the reaction and can improve the yield of the desired unsymmetrical product. |
| Formation of Symmetrical Byproducts | If you are attempting to synthesize an unsymmetrical thiourea, the dithiocarbamate intermediate can react with another molecule of the first amine to form a symmetrical thiourea. | Solution: Carefully control the stoichiometry and the order of addition of the amines. Adding the second amine slowly can sometimes minimize the formation of the symmetrical byproduct. Rationale: Kinetic control can favor the formation of the desired unsymmetrical product. |
Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization based on the specific substrates being used.
Protocol 1: General Procedure for the Synthesis of an N,N'-Disubstituted Thiourea from an Isothiocyanate and a Primary Amine
This protocol is adapted from established methods in organic synthesis.
Materials:
-
Primary amine (1.0 eq)
-
Isothiocyanate (1.0 - 1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent (approximately 0.1-0.5 M concentration).
-
Addition of Isothiocyanate: To the stirred solution of the amine at room temperature, add the isothiocyanate (1.0 - 1.1 eq) dropwise. If the reaction is exothermic, the addition should be done slowly, and the flask may be cooled in an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A typical eluent system is a mixture of hexane and ethyl acetate. The reaction is complete when the limiting starting material is no longer visible on the TLC plate.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or acetone) and allow it to cool slowly to form crystals.
-
Column Chromatography: If the product is an oil or if recrystallization is not effective, purify the crude material by flash column chromatography on silica gel using an appropriate eluent system.
-
Protocol 2: Synthesis of a Symmetrical N,N'-Disubstituted Thiourea from a Primary Amine and Carbon Disulfide
This protocol is based on methods described for the synthesis of symmetrical thioureas.[3][4]
Materials:
-
Primary amine (2.0 eq)
-
Carbon disulfide (1.0 eq)
-
Base (e.g., Triethylamine, 2.0 eq or aqueous NaOH)
-
Solvent (e.g., Ethanol, THF, or water)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the primary amine (2.0 eq) and the base (if using an organic base) in the chosen solvent.
-
Addition of Carbon Disulfide: Add carbon disulfide (1.0 eq) dropwise to the stirred solution at room temperature. The reaction may be exothermic.
-
Heating: After the initial reaction has subsided, heat the mixture to reflux and maintain this temperature for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.
-
Workup:
-
If the product precipitates upon cooling, collect it by filtration and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent and washed with water to remove any salts.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.
Visualizing the Core Mechanisms
Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.
Mechanism 1: Formation of Thiourea from Isothiocyanate and Amine
Nucleophilic addition of an amine to an isothiocyanate.
Mechanism 2: Formation of Symmetrical Thiourea from Amine and Carbon Disulfide
Stepwise formation of a symmetrical thiourea via a dithiocarbamate intermediate.
Conclusion
The synthesis of N-substituted thioureas is a fundamental transformation in organic chemistry with significant implications for drug discovery and development. By understanding the core principles of the underlying reactions and being equipped with effective troubleshooting strategies, researchers can overcome common synthetic hurdles. This guide provides a framework for optimizing reaction conditions, ensuring the efficient and reproducible synthesis of these valuable compounds.
References
-
Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
-
Al-Mulla, A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 37. [Link]
-
Frlan, R., & Kikelj, D. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1829–1864. [Link]
-
Kim, J., & Lee, J. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Cona, M., et al. (2022). Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. [Link]
-
Camacho-García, Y., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(11), 3364. [Link]
-
Nguyen, T. B., et al. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. Organic & Biomolecular Chemistry, 17(33), 7746-7750. [Link]
-
Ilies, M., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(21), 6438. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (5-Methyl-pyridin-2-yl)-thiourea
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (5-Methyl-pyridin-2-yl)-thiourea. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies described are grounded in established chemical principles to ensure scientific integrity and reproducibility.
I. Understanding the Chemistry: Synthesis and Potential Impurities
This compound is typically synthesized by the reaction of 2-amino-5-methylpyridine with a thiocarbonylating agent, such as an isothiocyanate or a reagent like thiophosgene in a two-step process. The primary reaction is a nucleophilic attack of the amino group on the electrophilic carbon of the thiocarbonyl group.
Common Synthesis Route:
Understanding the reaction mechanism is crucial for anticipating potential impurities in the crude product. The most common impurities include:
-
Unreacted 2-amino-5-methylpyridine: The starting amine may not fully react, leading to its presence in the crude product.
-
1,3-bis(5-methylpyridin-2-yl)thiourea: This symmetrical thiourea is a common byproduct formed when one molecule of a thiocarbonylating agent (like thiophosgene or carbon disulfide) reacts with two molecules of the starting amine.[1]
-
Byproducts from the thiocarbonylating agent: Depending on the reagent used, various side products can be generated.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
The purification strategy should be designed to effectively remove these specific impurities.
II. Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and provides systematic solutions.
Q1: My crude product is an oil and won't solidify. What should I do?
Possible Causes:
-
High Impurity Content: The presence of significant amounts of unreacted starting materials or byproducts can lower the melting point of the mixture, resulting in an oil.
-
Residual Solvent: Trapped solvent can prevent crystallization.
Troubleshooting Steps:
-
Trituration: Try to induce crystallization by adding a small amount of a non-polar solvent in which the desired product is sparingly soluble (e.g., hexanes, diethyl ether) and scratching the inside of the flask with a glass rod.
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Heating the flask gently on a rotary evaporator can aid in this process.
-
Acid-Base Extraction: If the oil persists, consider an acid-base extraction to remove basic (unreacted amine) or acidic impurities. (See Section III for a detailed protocol).
-
Column Chromatography: If other methods fail, flash column chromatography is a reliable method to separate the desired product from the impurities causing it to oil out.[2]
Q2: I'm getting a low recovery after recrystallization. What are the likely reasons?
Possible Causes:
-
Inappropriate Solvent Choice: The solvent may be too good, meaning the product remains significantly soluble even at low temperatures.[3]
-
Using Too Much Solvent: An excessive volume of solvent will lead to a greater amount of the product remaining in the mother liquor.[3]
-
Premature Crystallization: Crystals forming too quickly during hot filtration can lead to loss of product.
-
Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield.
Troubleshooting Steps:
-
Solvent System Optimization:
-
If using a single solvent like ethanol, try a mixed solvent system. A common and effective combination for polar compounds is a "good" solvent (in which the compound is soluble when hot) and a "bad" solvent (in which it is insoluble). For this compound, an ethanol/water or acetone/hexanes mixture could be effective.[4]
-
Perform small-scale solubility tests with various solvents to identify the optimal system.
-
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. Dilute the hot solution with a small amount of the "good" solvent just before filtration if necessary.
-
Maximize Crystal Formation: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inner surface of the flask can initiate crystallization.
Q3: My compound appears pure by TLC, but the melting point is broad. Why?
Possible Causes:
-
Polymorphism: The compound may exist in different crystalline forms, each with a distinct melting point.
-
Amorphous Solid: The product may not have a well-defined crystal lattice.
-
Trace Impurities: Even small amounts of impurities can broaden the melting point range.
Troubleshooting Steps:
-
Recrystallize Again: A second recrystallization from a different solvent system can sometimes yield a more defined crystalline form.
-
Analytical Characterization: Use other analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity. A sharp peak in the HPLC chromatogram and a clean NMR spectrum are strong indicators of high purity.
III. Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is often the first and most straightforward purification method to attempt.
Recommended Solvent Systems:
-
Ethanol
-
Ethanol/Water mixture
-
Acetone/Hexanes mixture
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol). Heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and charcoal.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Mixed Solvent: If using a mixed solvent system, add the "bad" solvent (e.g., water or hexanes) dropwise to the hot solution until a slight cloudiness persists. Add a few drops of the "good" solvent to redissolve the precipitate and then proceed with slow cooling as described above.[5]
-
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
This method is highly effective for separating compounds with different polarities.
Typical Conditions:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of Dichloromethane (DCM) and Methanol (MeOH) is often effective. A starting point could be 100% DCM, gradually increasing the polarity by adding MeOH (e.g., 0.5% to 5% MeOH in DCM).[2]
Step-by-Step Methodology:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
This technique is particularly useful for removing the unreacted starting material, 2-amino-5-methylpyridine.
Principle: this compound is a weakly basic compound. However, the starting material, 2-amino-5-methylpyridine, is more basic. By washing an organic solution of the crude product with a dilute acid, the more basic 2-amino-5-methylpyridine will be protonated and extracted into the aqueous layer, while the less basic thiourea will remain in the organic layer.[6]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Repeat the wash.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Further Purification: The resulting solid can be further purified by recrystallization.
IV. Purity Assessment
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol). A typical starting point is 7:3 hexanes:ethyl acetate.
-
Visualization: UV light (254 nm) and/or a potassium permanganate stain. For thiourea derivatives, specific stains like sodium nitroprusside can be used.[7]
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is commonly used for the analysis of polar compounds.[8]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., around 240-280 nm).
V. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? Pure this compound is typically a white to off-white crystalline solid.
Q2: How can I confirm the identity and purity of my final product? The identity and purity should be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): This provides structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
HPLC: Provides a quantitative measure of purity.
Q3: Can I use normal phase chromatography on silica gel for this compound? Yes, normal phase chromatography on silica gel is a suitable method for the purification of this compound. Due to its polarity, a mobile phase consisting of a mixture of a non-polar solvent like dichloromethane or hexanes and a more polar solvent like ethyl acetate or methanol is typically required.
Q4: Is this compound stable during purification? Thioureas are generally stable compounds. However, prolonged heating at high temperatures during recrystallization should be avoided to prevent potential decomposition. Also, thioureas can be susceptible to oxidation, so it is good practice to store the purified compound in a cool, dark, and dry place.[9]
VI. Data Summary
| Purification Technique | Key Parameters | Advantages | Disadvantages |
| Recrystallization | Solvent choice, cooling rate | Simple, cost-effective, can yield high-purity crystals | Can have lower recovery, may not remove all impurities |
| Column Chromatography | Stationary phase, eluent system | High resolving power, versatile | More time-consuming, requires more solvent |
| Acid-Base Extraction | pH of aqueous phase | Effective for removing acidic/basic impurities | Only applicable for ionizable compounds |
VII. Visual Workflow
Caption: Purification workflow for this compound.
VIII. References
-
Fatima S., Sharma R., Asghar F., Kamal A., Badshah A., Kraatz H.-B. Study of new amphiphiles based on ferrocene containing thioureas as efficient corrosion inhibitors: Gravimetric, electrochemical, SEM and DFT studies. J. Organomet. Chem. 2018, 867, 131-140. [Link]
-
Maddani, M. R., & Prabhu, K. R. A Simple Condensation between Amines and Carbon Disulfide in Aqueous Medium: An Efficient Synthesis of Symmetrical and Unsymmetrical Substituted Thiourea Derivatives. J. Org. Chem. 2010, 75(7), 2327–2332. [Link]
-
Abbas, S.Y.; Al-Harbi, R.A.; El-Sharief, M.A.S. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. Eur. J. Med. Chem. 2020, 198, 112363. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Recrystallization. NIUS Chemistry Experiments. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]
-
Chromatography‐Free Multicomponent Synthesis of Thioureas Enabled by Aqueous Solution of Elemental Sulfur. ResearchGate. [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Recrystallization Procedure. University of California, Los Angeles. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Development and Validation of a High-Performance Liquid Chromatographic Method for the Analysis of Propylthiouracil in Pharmaceuticals. ResearchGate. [Link]
-
Silica Thin-Layer Chromatographic Studies of Surfactants with Mixed Aqueous-Organic Eluents Containing Thiourea: Simultaneous Separation of Co-existing Cetyltrimethylammonium Bromide, Dodecyltrimethylammonium Bromide, and Polyoxyethylene (20) Sorbitan Monolaurate. ResearchGate. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
CAS No.16407-30-0,1,3-bis(5-methylpyridin-2-yl)thiourea Suppliers. LookChem. [Link]
-
Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
-
Recrystallization Handout. University of Wisconsin-Madison. [Link]
-
GC Column Troubleshooting Guide. Phenomenex. [Link]
-
How to Carry Out a Recrystallization. YouTube. [Link]
-
Synthesis and characterization of thiourea. Biblioteka Nauki. [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]
-
RETRACTED ARTICLE: Determination of thiourea by high performance liquid chromatography with different solvents. ResearchGate. [Link]
-
HPLC Troubleshooting. Waters. [Link]
-
Problems with Recrystallisations. University of York. [Link]
-
Liquid/liquid Extraction. University of California, Irvine. [Link]
-
How to recrystallize a product from ethanol/diethyl? ResearchGate. [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
-
Thin layer chromatography Methodology, Experimental Part, Qualitative and Quantitative Analysis. YouTube. [Link]
-
Crystallization. University of Toronto. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Synthesis and characterization of thiourea. ResearchGate. [Link]
-
TROUBLESHOOTING GUIDE. Restek. [Link]
-
Development and Validation of an HPLC-MS/MS Method for Pioglitazone from Nanocarriers Quantitation in Ex Vivo and In Vivo Ocular Tissues. PubMed. [Link]
-
Recrystallization and Identification of Unknown. Odinity. [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PubMed Central. [Link]
-
Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. [Link]
-
RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]
-
Oxidation of Thiourea and Substituted Thioureas. ResearchGate. [Link]
Sources
- 1. kar.kent.ac.uk [kar.kent.ac.uk]
- 2. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
- 7. epfl.ch [epfl.ch]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing the Oxidative Instability of Thiourea Derivatives
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of thiourea derivative instability under oxidative conditions. Thiourea and its derivatives are a versatile class of compounds with significant applications in medicinal chemistry and agrochemicals, owing to their diverse biological activities.[1][2][3] However, their susceptibility to oxidation presents a considerable challenge during synthesis, formulation, and storage.[4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you anticipate, identify, and mitigate oxidative degradation in your experiments.
Understanding the Challenge: The Inherent Instability of the Thiourea Moiety
The core of the issue lies within the thiourea structure itself. The sulfur atom, with its available lone pairs of electrons, is susceptible to attack by a wide array of oxidizing agents.[4][5] This can lead to a variety of degradation products, including the corresponding ureas, disulfides, and various sulfur oxides, ultimately compromising the integrity and activity of your compound.[4][6] The specific degradation pathway is highly dependent on the reaction conditions and the nature of the oxidant involved.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiourea derivatives in the presence of oxidizing agents?
A1: The most prevalent degradation pathway is oxidation of the sulfur atom.[6] This can lead to a cascade of products, often starting with the formation of unstable S-oxides.[7] Depending on the strength of the oxidizing agent and the reaction conditions, the final products can include the corresponding urea (desulfurization), disulfide bridges between molecules, or various oxides of sulfur.[4][6] Hydrolysis, especially under basic conditions, can also occur, leading to the formation of ureas and the release of sulfide.[6]
Q2: What are the most critical factors that influence the oxidative stability of my thiourea derivative?
A2: Several environmental and experimental factors can significantly accelerate the degradation of thiourea derivatives:
-
pH: Stability is highly pH-dependent. Both acidic and alkaline conditions can promote degradation, with the specific products often varying with pH.[6][8]
-
Temperature: Increased temperature generally accelerates the rate of all chemical reactions, including oxidation.[6][8]
-
Presence of Oxidizing Agents: This is the most direct cause of instability. Common culprits include atmospheric oxygen, hydrogen peroxide, and residual peroxides in excipients.[6][9]
-
Exposure to Light: UV light can provide the energy to initiate photolytic degradation pathways.[6]
-
Metal Ions: Certain metal ions, such as copper, can catalyze oxidative reactions.[10]
Q3: I'm observing an unexpected loss of my starting material and the appearance of new, more polar peaks in my HPLC analysis. Could this be oxidation?
A3: Yes, this is a classic sign of oxidative degradation. The conversion of a thiourea to its corresponding urea or to sulfur oxides increases the polarity of the molecule, resulting in earlier elution times on a reverse-phase HPLC column. If you suspect oxidation, it is crucial to perform forced degradation studies to confirm the identity of the degradation products.[6]
Q4: Can thiourea derivatives also act as antioxidants? This seems counterintuitive.
A4: It is true that while susceptible to oxidation, thiourea and its derivatives are also known to possess antioxidant properties.[1][11] They can act as scavengers of reactive oxygen species (ROS).[12] This dual nature is a key consideration in their application; in some biological systems, their therapeutic effect may be linked to their ability to modulate oxidative stress.[13][14] For instance, some thiourea compounds are thought to activate the Keap1-Nrf2 signaling pathway, a major regulator of the cellular antioxidant response.[13]
Troubleshooting Guide: From Observation to Solution
Unexpected results can be a significant roadblock in research and development. This section provides a structured approach to troubleshooting common issues related to the oxidative instability of thiourea derivatives.
Table 1: Troubleshooting Common Experimental Issues
| Observation | Potential Cause | Recommended Action(s) | Expected Outcome |
| Rapid disappearance of starting material in solution | Presence of dissolved oxygen or peroxide contaminants in the solvent. | 1. Degas solvents thoroughly using nitrogen or argon sparging. 2. Use freshly opened, high-purity solvents. 3. Add a suitable antioxidant (e.g., BHT, Vitamin E) to the solution. | Increased stability of the thiourea derivative in solution over time. |
| Formation of a white precipitate (often the corresponding urea) | Significant oxidative degradation leading to the less soluble urea analog. | 1. Implement the actions for solvent purity. 2. Conduct the experiment under an inert atmosphere (nitrogen or argon). 3. Lower the reaction or storage temperature. | Prevention or significant reduction of precipitate formation, indicating enhanced stability. |
| Inconsistent results between experimental batches | Variability in the peroxide content of excipients or reagents.[9] | 1. Test incoming lots of excipients for peroxide levels. 2. Store reagents and excipients under appropriate conditions (cool, dark, and dry). 3. Consider using excipients with low peroxide specifications. | Improved batch-to-batch reproducibility and consistent stability profiles. |
| Color change in the reaction mixture or on storage | Formation of colored degradation byproducts or charge-transfer complexes. | 1. Protect the sample from light by using amber vials or covering with aluminum foil. 2. Analyze the colored species by UV-Vis spectroscopy to identify chromophores. 3. Implement inert atmosphere and antioxidant strategies. | Minimized color formation, indicating a reduction in the formation of chromophoric degradation products. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing the instability of thiourea derivatives.
Caption: A workflow for troubleshooting the instability of thiourea derivatives.
Experimental Protocols
To ensure the integrity of your thiourea derivatives, it is essential to employ rigorous experimental techniques. The following protocols provide step-by-step guidance on key procedures.
Protocol 1: General Procedure for Handling and Storing Oxidation-Sensitive Thiourea Derivatives
-
Procurement and Initial Handling:
-
Whenever possible, procure freshly prepared thiourea derivatives.
-
Upon receipt, immediately store the compound in a cool, dark, and dry environment, preferably in a desiccator under an inert atmosphere.
-
-
Preparation of Solutions:
-
Use high-purity, freshly opened solvents. Solvents like ethers and THF are particularly prone to peroxide formation and should be handled with care.
-
Prior to use, degas the solvent by sparging with an inert gas (nitrogen or argon) for at least 15-20 minutes.
-
Prepare solutions under an inert atmosphere using a glovebox or Schlenk line techniques.
-
-
Conducting Reactions:
-
Set up the reaction apparatus under a positive pressure of nitrogen or argon.
-
Add reagents via syringe through a septum to minimize exposure to air.
-
If the reaction is sensitive to light, wrap the flask in aluminum foil.
-
-
Work-up and Purification:
-
Minimize the duration of aqueous work-ups, as dissolved oxygen in water can be a source of oxidation.
-
If performing column chromatography, consider using deoxygenated solvents.
-
-
Long-Term Storage:
-
For solid samples, store in amber vials under an inert atmosphere at low temperatures (-20°C is often suitable).
-
For solutions, flash-freeze the solution and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Forced Degradation Study for a Thiourea Derivative
A forced degradation study is a critical step in understanding the stability of your compound and identifying potential degradation products.[6]
-
Preparation of Stock Solution:
-
Prepare a stock solution of your thiourea derivative in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions (run in parallel with a control sample protected from stress):
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the stock solution to a UV lamp.
-
-
Time Points and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., a gradient method with UV detection).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
This information is invaluable for developing stable formulations and analytical methods.
-
Visualizing the Oxidative Degradation Pathway
The following diagram illustrates the general oxidative degradation pathway of a generic N,N'-disubstituted thiourea.
Caption: A simplified oxidative degradation pathway for thiourea derivatives.
References
- BenchChem. (n.d.). Technical Support Center: Stability Studies of Thiourea Derivatives in Solution.
- Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. (n.d.). Oxidation of Thiourea and Substituted Thioureas. ResearchGate.
- ResearchGate. (n.d.). The general mechanism of thiourea derivative synthesis starting with carbon disulfide.
- BenchChem. (n.d.). Unraveling the Antioxidant Potential of Thiourea Compounds: A Comparative Analysis.
- Anti-Oxidative Burst, Cytotoxicity, and ADME Studies of Thiourea Compounds. (n.d.).
- Al-Masoudi, N. A., & Ali, A. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.
- Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media. (n.d.). UBC Library Open Collections.
- Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. (2023). ACS Omega.
- Seleiman, M. F., Al-Suhaibani, N., Al-Khateeb, S. A., & Alotaibi, M. (2023). Thiourea induces antioxidant mechanisms of salt tolerance in flax plants. PMC - NIH.
- Waterman, K. C., & Swanson, J. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH.
- Fischer, A., & Wagner, J. P. (n.d.). Stability of the isolated thiourea S‐oxides (a) and their suggested.... ResearchGate.
- Thiourea Derivatives in Agrochemical Discovery and Development. (n.d.). Journal of Agricultural and Food Chemistry.
- Mello, C. C., & Meneghini, R. (n.d.). Thiourea protects against copper-induced oxidative damage by formation of a redox-inactive thiourea-copper complex. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media - UBC Library Open Collections [open.library.ubc.ca]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiourea protects against copper-induced oxidative damage by formation of a redox-inactive thiourea-copper complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiourea induces antioxidant mechanisms of salt tolerance in flax plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pharmacophorejournal.com [pharmacophorejournal.com]
Technical Support Center: Column Chromatography for Thiourea Purification
From the Desk of the Senior Application Scientist
Welcome to the technical support center for thiourea purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating thiourea from its synthetic impurities. My goal is to provide not just a set of instructions, but a foundational understanding of the principles at play, enabling you to troubleshoot and adapt these protocols to your specific needs. We will explore the causality behind methodological choices, ensuring each step is part of a self-validating and robust system.
Frequently Asked Questions (FAQs)
Q1: My thiourea sample is impure. What are the first steps I should take before attempting column chromatography?
A1: Before committing to a large-scale column, preliminary analysis is crucial. You must understand the nature of your impurities.
-
Identify Potential Impurities: Consider the synthetic route used. Common methods for synthesizing thiourea can introduce specific impurities such as unreacted starting materials (e.g., urea, ammonium thiocyanate), reagents (e.g., Lawesson's reagent byproducts), or side-products from unintended reactions.[1][2][3]
-
Thin-Layer Chromatography (TLC): TLC is your most powerful preliminary tool. It's a rapid, low-cost method to visualize the number of components in your mixture and to test various solvent systems. Run your crude sample on a silica gel TLC plate with different mobile phase combinations (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/methanol) to find a system that provides good separation between the thiourea spot and the impurity spots. The ideal TLC shows the thiourea spot with a retention factor (Rf) between 0.2 and 0.4, and significant separation from all other spots.
Q2: Thiourea is highly polar. What type of stationary phase is best suited for its purification?
A2: The high polarity of thiourea is the central challenge. Standard reversed-phase C18 columns often provide insufficient retention, causing the compound to elute in or near the solvent front. The choice of stationary phase is therefore critical and depends on the specific impurities you need to separate.
-
Normal-Phase Chromatography (Silica Gel or Alumina): This is the most common and cost-effective choice for preparative purification of polar compounds. Thiourea will interact with the polar stationary phase (silica) and will require a relatively polar mobile phase to elute. This is often the best starting point.
-
Reversed-Phase Chromatography (C18): While standard C18 is not ideal, specialized "aqueous" C18 columns (e.g., ACE AQ, YMC-AQ) are designed to withstand 100% aqueous mobile phases without phase collapse, allowing for the retention of very polar analytes like thiourea.[4] Polar-embedded or polar-endcapped C18 columns also enhance retention for polar molecules.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are an excellent option for retaining and separating highly polar compounds. In HILIC, a high-organic mobile phase is used with a polar stationary phase (e.g., bare silica, diol, or cyano). A thin aqueous layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.
Table 1: Comparison of Stationary Phases for Thiourea Purification
| Stationary Phase | Principle of Separation | Typical Mobile Phase | Advantages | Disadvantages |
| Silica Gel | Adsorption (Normal-Phase) | Non-polar organic solvents with a polar modifier (e.g., Hexane/Ethyl Acetate, DCM/Methanol) | High loading capacity, low cost, good for preparative scale. | Can be acidic and may cause degradation of sensitive compounds; potential for irreversible adsorption.[5] |
| Aqueous C18 | Partitioning (Reversed-Phase) | Highly aqueous (e.g., 95-100% Water or Buffer with 0-5% Acetonitrile/Methanol) | Excellent for analytical HPLC; good reproducibility. | Lower loading capacity than normal phase; may not retain thiourea if impurities are also highly polar. |
| HILIC | Partitioning | High organic content (e.g., >80% Acetonitrile) with an aqueous/buffer component. | Superior retention for very polar compounds; offers different selectivity than RP or NP. | Can have longer equilibration times; sample must be dissolved in a high-organic solvent. |
Q3: How do I select the right mobile phase for my chosen column?
A3: Mobile phase selection is performed in tandem with stationary phase selection and should be guided by your preliminary TLC analysis. The goal is to create competition for the analyte between the mobile and stationary phases.[6][7]
-
For Normal-Phase (Silica Gel): You need to move the polar thiourea off the polar silica. Start with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate or adding a stronger solvent like methanol). The solvent system that gave a thiourea Rf of ~0.3 on your TLC plate is your ideal starting point for the column.
-
For Reversed-Phase (Aqueous C18): You need to encourage the polar thiourea to interact with the non-polar C18 chains. This requires a highly polar mobile phase. Start with 95-100% water or a buffer.[4][8] A small amount of organic solvent (acetonitrile or methanol) can be used, but increasing the organic content will decrease retention time.
-
For HILIC: The principle is reversed. A high concentration of a water-miscible organic solvent (typically acetonitrile) is used as the weak solvent. Water or buffer is the strong solvent. You will elute by gradually increasing the water/buffer concentration.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standard normal-phase column chromatography procedure for purifying thiourea from less polar impurities.
1. Column Preparation:
- Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 30-100 times the mass of your crude sample).
- Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
- Prepare a slurry of silica gel in your starting, least-polar mobile phase (e.g., 2% Methanol in Dichloromethane).
- Pour the slurry into the column, tapping the side gently to ensure even packing. Avoid air bubbles.
- Add another thin layer of sand on top of the packed silica bed to prevent disruption during sample loading.
- Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
2. Sample Loading:
- Dissolve your crude thiourea sample in a minimal amount of a strong solvent (like methanol or DCM).
- Dry Loading (Recommended): Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique often results in better separation.
- Wet Loading: If the sample is highly soluble in the mobile phase, you can dissolve it in a minimal amount of the starting mobile phase and carefully pipette it onto the top of the column.
3. Elution and Fraction Collection:
- Carefully add your starting mobile phase to the column.
- Begin elution, collecting the solvent that passes through the column in fractions (e.g., in test tubes).
- Monitor the separation by collecting small spots from each fraction onto a TLC plate.
- If the thiourea is not eluting, gradually increase the polarity of the mobile phase (this is called a step gradient). For example, move from 2% Methanol/DCM to 4%, then 6%, and so on. Make these changes slowly to avoid disturbing the column packing.[5]
4. Analysis and Product Isolation:
- Develop the TLC plates from your collected fractions to identify which ones contain your pure thiourea.
- Combine the pure fractions.
- Remove the solvent using a rotary evaporator to yield your purified thiourea.
Workflow for Thiourea Purification
Sources
- 1. researchgate.net [researchgate.net]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. labtech.tn [labtech.tn]
- 8. HPLC Method for Analysis of Thiourea on Primesep P Column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing Thiourea Compound Solubility for Biological Assays
Welcome to the technical support center dedicated to addressing the solubility challenges of thiourea compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered in the laboratory. Our goal is to equip you with the knowledge to not only solve solubility problems but also to understand the underlying principles, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of thiourea compounds.
Q1: My thiourea derivative won't dissolve in my aqueous assay buffer. What is the first step I should take?
A1: The first and most crucial step is to create a concentrated stock solution in a suitable organic solvent before diluting it into your aqueous assay buffer. Direct dissolution of hydrophobic thiourea compounds in aqueous media is often unsuccessful. Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.[1][2]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The final concentration of DMSO in your assay should generally be kept below 1%, and ideally at 0.5% or lower, as higher concentrations can be toxic to cells and may affect the biological activity of your compound or other assay components.[1] It is essential to determine the DMSO tolerance of your specific cell line.
Q3: I've dissolved my thiourea compound in DMSO, but it precipitates when I add it to the aqueous buffer. Why is this happening and what can I do?
A3: This is a common issue known as "compound crashing out." It occurs when the compound, which is soluble in the organic solvent, is not soluble in the final aqueous solution. To address this, you can try several approaches:
-
Lower the final concentration: The simplest solution is to reduce the final concentration of your compound in the assay.[2]
-
Optimize the dilution protocol: Instead of adding a small volume of highly concentrated stock to a large volume of buffer, try a serial dilution method. It is preferable to mix DMSO stock dilutions directly with each assay media solution, maximizing the interaction of the compound with the biological target.[2]
-
Use co-solvents: Incorporating a water-miscible co-solvent in your final assay buffer can increase the solubility of your compound.
Q4: Can I use sonication or vortexing to help dissolve my compound?
A4: Yes, mechanical agitation such as vortexing and sonication can aid in the dissolution process, especially for compounds that are slow to dissolve. However, be cautious with sonication as excessive energy can potentially degrade some compounds.
Troubleshooting Guide: Advanced Solubility Enhancement
For more persistent solubility issues, a systematic approach is required. This guide provides detailed troubleshooting steps and the rationale behind them.
Issue 1: Compound Precipitation in Assay Media
If your thiourea compound precipitates upon addition to the assay medium despite using a DMSO stock, consider the following strategies.
Caption: A stepwise approach to resolving compound precipitation.
-
Lower the Final Concentration: As a first step, try reducing the final concentration of the thiourea compound in your assay.[2] Often, precipitation is a concentration-dependent phenomenon.
-
Optimize the Dilution Protocol: The method of dilution can significantly impact solubility.
-
Avoid large dilution factors directly into aqueous buffer. A large and rapid change in solvent polarity can cause the compound to crash out.
-
Implement serial dilutions. Prepare intermediate dilutions of your DMSO stock in the assay buffer. This gradual reduction in solvent strength can help maintain solubility.
-
-
Employ Co-solvents: The addition of a water-miscible organic solvent to the aqueous assay buffer can increase the solubility of hydrophobic compounds.[]
-
Common Co-solvents: Ethanol, methanol, and polyethylene glycol (PEG) are frequently used.
-
Protocol: Co-solvent Screening
-
Prepare a small volume of your assay buffer containing varying percentages of a co-solvent (e.g., 1%, 2%, 5% ethanol).
-
Add your DMSO stock of the thiourea compound to each co-solvent-containing buffer and observe for precipitation.
-
Important: Always run a vehicle control with the same co-solvent concentration to ensure it does not affect your assay readout.
-
-
-
pH Adjustment: The solubility of many ionizable compounds, including some thiourea derivatives, is pH-dependent.[4][5]
-
Rationale: Altering the pH of the buffer can shift the equilibrium towards the more soluble ionized form of the compound. For weakly basic compounds, lowering the pH can increase solubility, while for weakly acidic compounds, increasing the pH can be beneficial.[4]
-
Protocol: pH Optimization
-
Determine the pKa of your thiourea compound if possible.
-
Prepare your assay buffer at a range of pH values around the pKa.
-
Test the solubility of your compound in each buffer.
-
Critical Consideration: Ensure that the altered pH does not negatively impact your biological system (e.g., enzyme activity, cell viability).
-
-
-
Use of Solubilizing Excipients: Certain additives can enhance solubility through various mechanisms.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[6][7] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological research.[6]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility.[8] However, be aware that surfactants can interfere with some biological assays.
-
Urea: In some cases, urea can act as a hydrotrope, a substance that enhances the solubility of other solutes in water.[9]
-
Issue 2: Long-Term Stability of Stock Solutions
Even if a thiourea compound initially dissolves in DMSO, it may precipitate out of solution over time, especially after freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption from the atmosphere.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Re-dissolution: Before each use, allow the stock solution to completely thaw at room temperature and vortex briefly to ensure any precipitated material is redissolved.
-
Solubility Check: Periodically check the clarity of your stock solution. If you observe persistent precipitation, you may need to prepare a fresh stock solution at a lower concentration.
Data Summary Table
The following table provides a quick reference for commonly used solvents and their typical final concentrations in biological assays.
| Solvent/Excipient | Typical Starting Stock Concentration | Recommended Final Assay Concentration | Key Considerations |
| DMSO | 10-50 mM | < 1% (ideally ≤ 0.5%) | Can be cytotoxic at higher concentrations.[1] |
| Ethanol | 10-50 mM | 1-5% | Can affect enzyme activity and cell viability. |
| Methanol | 10-50 mM | < 1% | More toxic than ethanol. |
| PEG 400 | 10-50 mM | 1-10% | Generally well-tolerated by cells. |
| HP-β-Cyclodextrin | Varies | 1-10 mM | Can sometimes extract cholesterol from cell membranes. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh out the desired amount of your thiourea compound in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot into single-use volumes and store at -20°C or -80°C.
Protocol 2: Serial Dilution for Assay Plate Preparation
This protocol is for a 96-well plate format with a final assay volume of 100 µL and a final DMSO concentration of 0.5%.
-
Prepare a 200X stock of your highest desired concentration in DMSO (e.g., if the highest final concentration is 10 µM, prepare a 2 mM DMSO stock).
-
In a separate dilution plate, perform a serial dilution of your 200X DMSO stock with fresh DMSO.
-
Add 99.5 µL of your assay medium to each well of the final assay plate.
-
Add 0.5 µL of each concentration from your DMSO dilution plate to the corresponding wells of the assay plate.
-
Mix the plate gently by tapping or using a plate shaker.
Caption: A visual representation of the serial dilution process.
By following these guidelines and protocols, you can systematically address the solubility challenges associated with thiourea compounds, leading to more reliable and reproducible data in your biological assays.
References
-
Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science. [Link]
-
Pawar, P. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Wikipedia contributors. (n.d.). Urea. In Wikipedia. [Link]
-
Jadav, T., & Solanki, H. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
-
Abdel-Wahab, B. F., Mohamed, M. A., & El-Sayed, M. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. [Link]
-
Bielenica, A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]
-
Chen, G., et al. (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Journal of Chemical Thermodynamics. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiourea. In PubChem. [Link]
-
Sciencemadness Wiki contributors. (n.d.). Thiourea. In Sciencemadness Wiki. [Link]
-
Pop, C.-E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. [Link]
-
Drug Development & Delivery. (2015). Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies. [Link]
-
Al-Kasmi, B., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. [Link]
-
Ivanov, E. V., & Batov, D. V. (2013). Temperature-dependent behavior of enthalpies and heat capacities of solution in water for thiourea and its N,N′-dimethylsubstituted derivative. Thermochimica Acta. [Link]
-
Muankaew, C., & Loftsson, T. (2018). Solubility enhancement and application of cyclodextrins in local drug delivery. International Journal of Pharmaceutics. [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
-
Hörter, D., & Dressman, J. B. (2001). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Journal of Pharmaceutical Sciences. [Link]
-
Scribd. (n.d.). Solubility of Thiourea in Solvents. Scribd. [Link]
-
Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Pharmaceutical Design. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]
-
Sravani, B., et al. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery. [Link]
-
Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
-
Siewert, C., et al. (2021). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics. [Link]
-
Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
Savjani, K. T., et al. (2012). Techniques to enhance solubility of poorly soluble drugs: A review. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Wikipedia contributors. (n.d.). Thiourea. In Wikipedia. [Link]
-
Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]
-
JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]
-
Arima, H., et al. (2022). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Pharmaceutics. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Kumar, S., & Singh, S. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical & Biological Archives. [Link]
-
Ueda, H., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Synthesis of Unsymmetrical Thiourea Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of unsymmetrical thiourea derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of these versatile molecules. Unsymmetrical thioureas are not only crucial intermediates in the synthesis of heterocycles and guanidines but are also prized for their roles as organocatalysts and pharmacophores.[1][2] However, their synthesis can present unique challenges, from controlling selectivity to managing side reactions and purification.
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemistry. We will explore the causality behind common experimental hurdles and offer field-proven solutions in a direct question-and-answer format, ensuring that your next synthesis is both successful and efficient.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis of unsymmetrical thioureas. Each issue is broken down into its likely causes and actionable solutions.
Q1: My reaction yield is very low or I'm getting no product at all. What's going wrong?
Low or no yield is a common frustration, often stemming from reagent stability, reactivity, or reaction conditions.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution & Scientific Rationale |
| Degradation of Isothiocyanate | Isothiocyanates, especially aliphatic ones, can be sensitive to moisture and heat, leading to decomposition. Solution: Use freshly prepared or purified isothiocyanate for the best results. Always store them in a cool, dark, and dry environment. For particularly unstable intermediates, consider an in-situ generation method to ensure it reacts immediately without degrading.[3] |
| Low Nucleophilicity of the Amine | Electron-deficient aromatic amines or sterically hindered amines may not be nucleophilic enough to attack the electrophilic carbon of the isothiocyanate efficiently. Solution: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to deprotonate a small fraction of the amine, thereby increasing its nucleophilicity and enhancing the reaction rate.[3] |
| Significant Steric Hindrance | If one or both of your amine partners are bulky, the steric barrier can slow the reaction to a crawl. Solution: Increase the reaction temperature to provide the necessary activation energy. If thermal heating is insufficient or leads to degradation, microwave irradiation can be a highly effective alternative for overcoming significant steric barriers and driving the reaction to completion.[3] |
| Incomplete Reaction | The reaction may have simply stalled before reaching completion. Solution: Always monitor your reaction's progress using a reliable technique like Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above. You can also try adding a slight excess (1.1-1.2 equivalents) of the more stable or less expensive reactant to push the equilibrium toward the product.[3] |
Q2: I'm trying to make an unsymmetrical thiourea (R1-NH-C(S)-NH-R2), but my main product is the symmetrical thiourea (R1-NH-C(S)-NH-R1). How do I prevent this?
This is the most critical challenge in unsymmetrical thiourea synthesis, particularly when using methods that generate an isothiocyanate in situ, such as the reaction of an amine with carbon disulfide (CS₂).
Causality of Symmetrical Byproduct Formation
When an amine (R1-NH₂) reacts with a thiocarbonyl source like CS₂ or thiophosgene, it forms an intermediate (e.g., a dithiocarbamate or an isothiocyanate, R1-NCS). If this intermediate is highly reactive, it can be attacked by another molecule of the starting amine (R1-NH₂) that is still present in the reaction mixture, leading exclusively to the symmetrical product.
Recommended Solution: The Two-Step, One-Pot Protocol
To ensure the formation of the unsymmetrical product, you must control the reaction sequence. The key is to ensure the first amine is fully converted to the isothiocyanate intermediate before introducing the second, different amine (R2-NH₂).[3]
Q3: My product is an oil or is difficult to purify. What are the best purification strategies?
Thioureas can be challenging to purify due to their polarity and hydrogen-bonding capabilities, which can cause streaking on silica gel columns.
Recommended Purification Strategies
-
Recrystallization: This is the preferred method if your product is a solid. Thioureas often crystallize well from solvents like ethanol, acetone, or mixtures such as ethyl acetate/hexanes. This method is excellent for removing minor impurities and often yields a highly pure product.
-
Column Chromatography: If your product is an oil or recrystallization fails, column chromatography is the next step.
-
Pro-Tip: To minimize streaking on silica gel, consider adding a small amount of triethylamine (~0.5-1%) to your eluent system. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of your polar thiourea product.
-
-
Aqueous Wash: If the reaction is performed in an organic solvent, a simple workup involving washing with a dilute acid (like 1M HCl) can remove any unreacted amine starting materials, followed by a wash with brine and drying over sodium or magnesium sulfate.
-
Filtration for "On-Water" Synthesis: A significant advantage of "on-water" synthesis protocols is that the thiourea product often precipitates directly from the aqueous reaction medium. In these cases, purification can be as simple as filtering the solid product, washing it with water, and drying it.[4] This avoids the need for organic solvents and chromatography.[4][5]
Frequently Asked Questions (FAQs)
This section covers broader questions about synthetic strategy, reaction conditions, and analysis.
Q1: What are the most common and reliable methods for synthesizing unsymmetrical thioureas?
There are several effective methods, but the best choice depends on the availability of your starting materials and the scale of your reaction.
Comparison of Key Synthetic Methods
| Method | General Reaction | Pros | Cons |
| Isothiocyanate + Amine | R¹-NCS + R²-NH₂ → R¹-NHC(S)NH-R² | Often high-yielding, clean, and straightforward.[3] Works well for a wide variety of amines. | Commercially available isothiocyanates can be limited or expensive. Some are unstable.[3] |
| Amine + Carbon Disulfide (CS₂) | R¹-NH₂ + CS₂ → [Intermediate] + R²-NH₂ → R¹-NHC(S)NH-R² | Uses readily available and inexpensive starting materials (amines, CS₂).[6] Very versatile. | Requires careful control to avoid symmetrical byproduct formation.[3] CS₂ is volatile, flammable, and toxic. |
| "On-Water" Synthesis | R¹-NCS + R²-NH₂ (in water) → R¹-NHC(S)NH-R²↓ | Environmentally friendly ("green") method.[4] Product often precipitates and is isolated by simple filtration, avoiding chromatography.[4][5] | May not be suitable for all substrates, as solubility plays a key role in reaction rate and selectivity.[4] |
| Thioacylation Agents | R¹-NH₂ + (Boc-NH)₂C=S → R¹-NHC(S)NH-Boc | Uses stable and readily available N,N'-di-Boc-substituted thiourea as a mild thioacylating agent.[1] | Requires activation with an agent like trifluoroacetic anhydride. The Boc-protected intermediate needs to be deprotected in a subsequent step. |
Q2: How do I select the right solvent and temperature for my reaction?
Solvent and temperature choice is critical for success and often depends on the chosen synthetic route.
-
For Isothiocyanate + Amine reactions: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are excellent choices. Most of these reactions proceed smoothly at room temperature.[3] If the reaction is slow due to steric hindrance or low nucleophilicity, heating to reflux (40-80°C) is a common strategy.[3]
-
For Amine + CS₂ reactions: Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used as they can facilitate the formation of the intermediate dithiocarbamate and subsequent reaction.[1][7] These reactions often require heating to 70-100°C to drive the conversion.[1][7]
-
"On-Water" reactions: As the name implies, these use water as the solvent. The reaction is often heated to reflux, taking advantage of the hydrophobic effect and the unique properties of water at elevated temperatures.[4][5][8]
Q3: How can I confirm that I have successfully synthesized my target unsymmetrical thiourea?
A combination of spectroscopic techniques is essential for unambiguous characterization.
-
¹H-NMR (Proton NMR): This is your first and most powerful tool. You should see two distinct signals for the N-H protons, which often appear as broad singlets. The integration of the signals corresponding to the unique R¹ and R² groups should match the expected proton count.
-
¹³C-NMR (Carbon NMR): The key signal to look for is the thiocarbonyl carbon (C=S). This peak is highly characteristic and appears far downfield, typically in the range of 180-190 ppm.
-
Infrared (IR) Spectroscopy: Look for a strong N-H stretching band around 3200-3400 cm⁻¹. The C=S stretch is typically found in the 1300-1400 cm⁻¹ region, though it can be of medium to weak intensity.
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB)-MS or Electrospray Ionization (ESI)-MS will allow you to confirm the molecular weight of your product, providing definitive proof of its identity.[9]
Experimental Protocol: Synthesis of an Unsymmetrical Thiourea from an Isothiocyanate and Amine
This protocol provides a reliable, general procedure for the synthesis of an N,N'-disubstituted unsymmetrical thiourea.
Materials:
-
Amine 1 (1.0 equivalent)
-
Isothiocyanate (1.0-1.1 equivalents)
-
Anhydrous solvent (e.g., THF, DCM, or MeCN)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser (if heating)
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of amine).
-
Addition: To this stirring solution, add the isothiocyanate (1.0-1.1 eq.) at room temperature.[3] The addition can be done dropwise or in one portion if the reaction is not significantly exothermic.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC until the limiting starting material is consumed. If the reaction is slow, it can be gently heated to reflux.[3]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[3]
References
-
Karche, A. D., Kamalakannan, P., Powar, R., Shenoy, G. G., & Padiya, K. J. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development, 26(11), 3141–3152. [Link]
-
Gawroński, J., Gawrońska, K., & Skowronek, P. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(8), 2148. [Link]
-
Ding, C., Wang, S., Sheng, Y., Dai, Q., Zhao, Y., Liang, G., & Song, Z. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. RSC Advances, 9(47), 26768–26772. [Link]
-
Li, J., Li, C.-J., & Wang, M. (2016). Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. Journal of Chemical Research, 40(11), 670-673. [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Organic Chemistry Portal. Retrieved from [Link]
-
Ding, C., Wang, S., Sheng, Y., Dai, Q., Zhao, Y., Liang, G., & Song, Z. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. RSC Advances, 9, 26768-26772. [Link]
-
Bano, B., Kanwal, Khan, K. M., Wadood, A., Lateef, M., Hussain, S., Shams, S., Hameed, S., Ain, N. U., Perveen, S., & Taha, M. (2024). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Future Medicinal Chemistry, 16(2), 115-132. [Link]
-
Rega, R., & Della Sala, G. (2023). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry, 21(32), 6481–6500. [Link]
Sources
- 1. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to Comparing the Antimicrobial Efficacy of Thiourea Derivatives with Standard Antibiotics
Introduction: The Pressing Need for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents one of the most significant challenges to modern medicine, threatening to return us to a pre-antibiotic era where common infections could be fatal.[1][2] The relentless evolution of resistance mechanisms in pathogenic bacteria necessitates an urgent and continuous search for novel antimicrobial agents that operate via unique mechanisms of action.[3] Among the promising new molecular scaffolds, thiourea derivatives have garnered substantial attention.[1][4] Their structural versatility, favorable pharmacokinetic properties, and ability to engage with multiple biological targets make them a compelling class of compounds for next-generation antimicrobial drug development.[1][5]
This guide provides a comparative analysis of the antimicrobial efficacy of thiourea derivatives against standard antibiotics. We will delve into their distinct mechanisms of action, present supporting experimental data from peer-reviewed studies, and provide detailed protocols for the essential assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals actively working to combat antimicrobial resistance.
Section 1: Mechanisms of Action - A Tale of Two Strategies
Understanding the mechanism of action is fundamental to appreciating the potential of any new antimicrobial agent. Standard antibiotics and thiourea derivatives employ fundamentally different, yet sometimes overlapping, strategies to inhibit or kill bacteria.
Standard Antibiotics: The Established Arsenal
Conventional antibiotics typically target specific, essential bacterial processes. Their mechanisms are well-characterized and can be broadly categorized[6][7][8]:
-
Inhibition of Cell Wall Synthesis: This is a hallmark of β-lactam antibiotics (e.g., Penicillins, Cephalosporins). They competitively inhibit penicillin-binding proteins (PBPs) like DD-transpeptidase, which are crucial for cross-linking the peptidoglycan layers of the bacterial cell wall.[8] This disruption leads to a weakened cell wall, causing cell lysis and death.[8]
-
Inhibition of Protein Synthesis: Agents like Macrolides, Tetracyclines, and Aminoglycosides target the bacterial ribosome (either the 30S or 50S subunit). By binding to the ribosome, they disrupt the process of translation, preventing the synthesis of essential proteins and leading to either bacteriostatic or bactericidal effects.[6][8]
-
Inhibition of Nucleic Acid Synthesis: Fluoroquinolones, for instance, inhibit DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.[6][9] Rifampin inhibits RNA polymerase, thereby blocking transcription.[6]
-
Disruption of Cell Membrane Function: Polymyxins act like detergents, binding to the cell membrane of Gram-negative bacteria and altering its permeability.[10] This leads to the leakage of intracellular contents and ultimately, cell death.[10]
Thiourea Derivatives: A Multi-Target Approach
Thiourea derivatives exhibit a more varied and often multi-targeted mechanism of action, which may be a key advantage in overcoming existing resistance pathways.[1] The core thiourea scaffold (R-NH-C(S)-NH-R') can be readily modified, allowing for the fine-tuning of its biological activity.[1]
Key bacterial targets identified for thiourea derivatives include:
-
Enzyme Inhibition: Like some conventional antibiotics, certain thiourea derivatives are potent enzyme inhibitors. They have been shown to target DNA gyrase and topoisomerase IV, similar to quinolones.[1][9] Additionally, they can inhibit enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme in fatty acid synthesis, particularly relevant in pathogens like Mycobacterium tuberculosis.[1]
-
Cell Wall and Membrane Disruption: The thiourea functional group, with its C=S and NH moieties, can interact with carboxyl and phosphate groups on the bacterial cell surface.[1][9] Some derivatives have been observed to disrupt the integrity of the bacterial cell wall and membrane, leading to the leakage of intracellular contents, a mechanism confirmed by electron microscopy.[1][3] One study proposed that a potent derivative, TD4, destroys the NAD+/NADH homeostasis, which is critical for maintaining cell wall integrity in MRSA.[3]
-
Metal Chelation: The nitrogen and sulfur atoms in the thiourea scaffold can act as ligating centers, coordinating with various metal ions.[4][5] Since many essential bacterial enzymes are metalloenzymes, this chelation capability can disrupt vital metabolic processes.
The ability of thiourea derivatives to engage multiple targets simultaneously makes it more difficult for bacteria to develop resistance through a single-point mutation, highlighting their potential as durable antimicrobial agents.
Caption: Comparison of bacterial targets for standard antibiotics and thiourea derivatives.
Section 2: Comparative Efficacy - The Quantitative Evidence
The ultimate measure of an antimicrobial's potential lies in its in vitro activity against clinically relevant pathogens. This is primarily quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize representative data from published studies, comparing the efficacy of various thiourea derivatives with standard antibiotics.
Table 1: Efficacy Against Gram-Positive Bacteria (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus (Standard) | Staphylococcus aureus (MRSA) | Enterococcus faecalis | Reference |
| Thiourea Derivative 80d | 2-16 | 2-16 | N/A | [1] |
| Thiourea Derivative TD4 | 2-16 | 2-16 | 2-16 | [3] |
| Thiourea Derivative 10 | 4-32 | 4-64 | N/A | [11] |
| Thiourea Derivative 2 | N/A | N/A | 40-50 | [4] |
| Oxacillin | N/A | >256 | N/A | [1] |
| Ceftriaxone | N/A | N/A | Standard Control | [4] |
| Ciprofloxacin | >5000 | >5000 | >5000 | [4] |
N/A: Data not available in the cited source.
Table 2: Efficacy Against Gram-Negative Bacteria (MIC in µg/mL)
| Compound/Drug | Pseudomonas aeruginosa | Klebsiella pneumoniae | Salmonella typhi | Reference |
| Thiourea Derivative 2 | 40-50 | 40-50 | 40-50 | [4] |
| Thiourea Derivative 80d | >256 | N/A | N/A | [1] |
| Ceftriaxone | Standard Control | Standard Control | Standard Control | [4] |
Expert Interpretation of the Data
The data reveals several critical insights:
-
Potency against Resistant Strains: Several thiourea derivatives (e.g., 80d, TD4) demonstrate high potency against Methicillin-Resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than that of oxacillin, a standard β-lactam antibiotic to which MRSA is resistant.[1][3] This underscores their potential to address critical treatment gaps.
-
Spectrum of Activity: The activity spectrum varies significantly based on the specific derivative's structure. For instance, compound 80d shows high selectivity for Gram-positive bacteria, with no significant activity against Gram-negative strains.[1] In contrast, derivative 2 displays broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4] This highlights the importance of structure-activity relationship (SAR) studies, which indicate that features like electron-withdrawing groups and lipophilicity can dramatically enhance antibacterial potency and membrane penetration.[1][9]
-
Comparative Potency: While some derivatives show promising activity, others may have MIC values considerably higher than standard antibiotics like Ciprofloxacin, which was found to have an MIC >5000 µg/mL in one study, suggesting it was not effective against the tested strains.[4] However, other derivatives have shown comparable or superior activity to standards like ceftriaxone.[4] This variability is expected in early-stage drug discovery and emphasizes the need for continued optimization of the thiourea scaffold.
Section 3: Essential Experimental Protocols
Reproducible and standardized methodologies are the bedrock of antimicrobial research. The following protocols for determining MIC, MBC, and antimicrobial activity via agar well diffusion are based on established laboratory practices.
Workflow for Antimicrobial Susceptibility Testing
The overall process involves preparing the bacterial inoculum, performing dilution assays to find the MIC, and then sub-culturing to determine the MBC.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibiotic Classification & Mechanism - Basic Science - Orthobullets [orthobullets.com]
- 7. Antibiotic - Wikipedia [en.wikipedia.org]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vinmec.com [vinmec.com]
- 11. benthamscience.com [benthamscience.com]
The Pyridinyl Thiourea Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the pyridinyl thiourea scaffold represents a privileged structure in medicinal chemistry. Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions has positioned it as a versatile pharmacophore for designing inhibitors of diverse biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyridinyl thiourea compounds, with a focus on their applications in oncology and virology. We will delve into the causality behind experimental design and present self-validating protocols to ensure scientific integrity.
The Versatility of the Thiourea Moiety
The thiourea functional group (-NH-C(S)-NH-) is a cornerstone of many biologically active molecules.[1] Its sulfur atom, being a better hydrogen bond acceptor than the oxygen in urea, along with the two NH-groups acting as hydrogen bond donors, allows for a triad of interactions that can confer high affinity and specificity for target proteins.[1] This unique electronic and steric profile has been exploited in the development of a wide range of therapeutic agents, including anticancer, antiviral, antibacterial, and enzyme inhibitory compounds.[2][3] The pyridine ring, a common motif in FDA-approved drugs, further enhances the drug-like properties of these compounds by improving solubility and providing an additional site for interaction with biological targets.
Anticancer Activity: Targeting Key Players in Carcinogenesis
Pyridinyl thiourea derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit key enzymes and proteins involved in cancer cell proliferation and survival.[4]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a crucial receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF, playing a pivotal role in tumor growth and metastasis.[5] Several pyridinyl urea and thiourea derivatives have shown significant VEGFR-2 inhibitory activity.
Structure-Activity Relationship Insights:
A comprehensive analysis of various pyridinyl thiourea and urea analogs reveals several key SAR trends for VEGFR-2 inhibition:
-
The Pyridine Moiety: The pyridine ring often acts as a hinge-binding motif, interacting with the ATP-binding site of the kinase. Substitutions on the pyridine ring can significantly modulate activity.
-
The (Thio)urea Linker: The thiourea linker is critical for binding to the enzyme's active site, often forming key hydrogen bonds with amino acid residues like Cys919 and Asp1046 in VEGFR-2. The sulfur atom of the thiourea can offer different bonding angles and electronic properties compared to the oxygen in urea, which can be exploited for optimizing potency and selectivity.[6]
-
The Phenyl Ring: The phenyl group attached to the other nitrogen of the thiourea moiety typically occupies a hydrophobic pocket. Substitutions on this ring are crucial for potency. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, in the meta and para positions often enhance activity.[1] For instance, pyridine-urea derivatives with a 4-chloro or 3-trifluoromethyl phenyl group have demonstrated potent VEGFR-2 inhibition.[7][8]
Comparative Data for Pyridine-Urea VEGFR-2 Inhibitors:
| Compound ID | Pyridine Substitution | Phenyl Substitution | VEGFR-2 IC₅₀ (µM) | Reference |
| 8b | 2-methyl-6-(4-methoxyphenyl) | 4-chloro | 5.0 ± 1.91 | [7][8] |
| 8e | 2-methyl-6-(4-methoxyphenyl) | 3-trifluoromethyl | 3.93 ± 0.73 | [7][8] |
| Sorafenib | - | - | 0.09 | [9] |
This table presents a selection of pyridine-urea derivatives and their VEGFR-2 inhibitory activity for comparative purposes.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[10] Certain pyridinyl derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]
Structure-Activity Relationship Insights:
For diarylpyridines designed as tubulin polymerization inhibitors, the following SAR has been observed:
-
Diarylpyridine Core: A rigid pyridine linker helps to fix the cis-orientation of the two aryl rings (Ring A and Ring B), which is often a requirement for binding to the colchicine site on tubulin.[9]
-
Substitutions on Aryl Rings: The nature and position of substituents on the aryl rings are critical. For instance, in a series of diarylpyridines, a compound with a 3,4,5-trimethoxyphenyl group as Ring A and a 4-aminosulfonylphenyl group as Ring B showed potent antiproliferative and tubulin polymerization inhibitory activity.[9]
Antiviral Activity: A Broad Spectrum of Action
The pyridinyl thiourea scaffold has also demonstrated significant promise as a source of antiviral agents, with activity reported against a range of viruses including Tobacco Mosaic Virus (TMV), influenza viruses, and coronaviruses.[11][12]
Structure-Activity Relationship Insights:
Studies on benzothiazolyl-pyridine hybrids against H5N1 and SARS-CoV-2 have provided valuable SAR information:[11]
-
Fluorine Substitutions: The presence of fluorine atoms on the phenyl ring attached to the pyridine core was found to significantly enhance antiviral activity. Compounds with a single fluorine, two fluorine atoms, or a trifluoromethyl group exhibited superior activity against both H5N1 and SARS-CoV-2.[11]
-
Position of Substituents: The position of the substituent on the phenyl ring also plays a role. A trifluoromethyl group at the meta-position (compound 8h ) showed the highest activity against the H5N1 virus.[11]
Comparative Antiviral Activity of Benzothiazolyl-Pyridine Hybrids:
| Compound ID | Phenyl Substitution | H5N1 Inhibition (%) at 0.5 µmol/µL | SARS-CoV-2 IC₅₀ (µM) | Reference |
| 8f | 4-fluoro | 88 | 10.52 | [11] |
| 8g | 2,3-difluoro | 67 | 21.46 | [11] |
| 8h | 3-trifluoromethyl | 93 | 3.669 | [11] |
| Ribavirin | - | 100 | - | [11] |
This table highlights the impact of fluorine substitution on the antiviral activity of a series of benzothiazolyl-pyridine derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of N-Pyridinyl-N'-Phenyl Thiourea Derivatives
This protocol describes a general and robust method for the synthesis of N-pyridinyl-N'-phenyl thiourea derivatives.
Caption: General workflow for the synthesis of pyridinyl thiourea derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted aminopyridine (1.0 eq) in a suitable dry solvent such as dichloromethane (DCM) or acetonitrile.
-
Addition of Isothiocyanate: To the stirred solution, add the corresponding phenyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). In some cases, refluxing the mixture may be necessary to drive the reaction to completion.
-
Product Isolation: Upon completion, the solid product often precipitates out of the solution. Collect the precipitate by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Wash the collected solid with a cold solvent (e.g., diethyl ether or cold DCM) to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-pyridinyl-N'-phenyl thiourea derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][13]
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. maxanim.com [maxanim.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. atcc.org [atcc.org]
A Senior Application Scientist's Guide: Assessing the Importance of the Sulfur Atom for Inhibitory Effects in Thioureas
For drug development professionals, the quest for potent and selective inhibitors is a continuous journey of molecular refinement. Among the vast arsenal of chemical scaffolds, thioureas and their oxygen-containing counterparts, ureas, represent privileged structures in medicinal chemistry.[1][2] Their ability to form stable hydrogen bonds makes them excellent candidates for interacting with biological targets like enzymes and receptors.[1] This guide provides an in-depth comparison of thiourea and urea derivatives, focusing on the critical role of the sulfur atom in modulating inhibitory activity. We will delve into the mechanistic underpinnings, supported by experimental data, to provide a clear framework for researchers designing the next generation of inhibitors.
The Subtle Swap: Why Replacing Oxygen with Sulfur Matters
Thiourea is the simplest structural analog of urea, where the carbonyl oxygen is replaced by a sulfur atom.[3][4] This seemingly minor substitution, a classic example of bioisosterism, introduces significant changes in the molecule's physicochemical properties, which can have profound effects on its biological activity.
Key Physicochemical Differences: Urea vs. Thiourea
| Property | Urea (C=O) | Thiourea (C=S) | Implication for Inhibitory Activity |
| Hydrogen Bond Donating Strength | Moderate | Stronger | The N-H protons in thiourea are more acidic, leading to stronger hydrogen bonds with acceptor groups on the biological target.[5][6] |
| Hydrogen Bond Accepting Strength | Strong | Weaker | The carbonyl oxygen is a better hydrogen bond acceptor than the thiocarbonyl sulfur. |
| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity can enhance membrane permeability and improve interactions with hydrophobic pockets in the target protein.[1] |
| Acidity (pKa of N-H) | Higher | Lower | The increased acidity of thiourea's N-H groups enhances its ability to act as a hydrogen bond donor.[5] |
| Metal Chelation | Hard Oxygen | Soft Sulfur | The soft sulfur atom has a higher affinity for soft metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺) often found in the active sites of metalloenzymes. |
| Size and Bond Length | Smaller atom, shorter C=O bond | Larger atom, longer C=S bond | These steric differences can alter the molecule's fit within a binding pocket. |
The enhanced hydrogen bond donating capacity of thioureas is a particularly crucial feature. While counterintuitive given sulfur's lower electronegativity compared to oxygen, quantum chemical analyses have shown that the larger steric size of the sulfur atom is responsible for making the N-H protons more acidic and thus stronger hydrogen-bond donors.[6][7]
Experimental Evidence: A Head-to-Head Comparison
The most direct way to assess the importance of the sulfur atom is to compare the inhibitory activity of thiourea compounds with their direct urea analogs. The following table summarizes data from several studies where such comparisons were made.
Comparative Inhibitory Activities of Urea and Thiourea Analogs
| Target Enzyme/Cell Line | Urea Analog IC₅₀ / Activity | Thiourea Analog IC₅₀ / Activity | Fold Improvement with Sulfur | Reference |
| Escherichia coli β-glucuronidase (EcGUS) | C-7: 52.9% inhibition @ 100 µM | E-7: 74.5% inhibition @ 100 µM | N/A (Potency Increased) | [8] |
| MCF-7 Breast Cancer Cells | Compound 19: Less Active | Compound 20: 1.3 µM | Data suggests significant improvement | [9] |
| SkBR3 Breast Cancer Cells | Compound 19: Less Active | Compound 20: 0.7 µM | Data suggests significant improvement | [9] |
| Aedes aegypti Larvae | Less Potent | More Potent | Qualitative improvement | [10] |
| Anion Transport | Urea-analogue 47: EC₅₀ = 0.30 mol% | Thio-analogue 48: EC₅₀ = 0.16 mol% | ~2x | [1] |
| HT-29 & HepG2 Cancer Cells | Superior Cytotoxic Effect | Less Potent | Urea derivative was more potent in this case | [11] |
As the data indicates, in many cases, the thiourea derivative exhibits significantly higher potency than its urea counterpart.[9][10] For instance, in the inhibition of HER2-positive breast cancer cells, thiourea derivative 20 was found to be substantially more active than its urea analog 19 .[9] Similarly, studies on E. coli β-glucuronidase and anion transporters have shown a clear advantage for the sulfur-containing compounds.[1][8] However, it is important to note that this is not a universal rule; in a study of hydrazone derivatives, the urea-containing compounds showed superior cytotoxic effects.[11] This highlights the target-specific nature of these structure-activity relationships.
Mechanistic Insights: How Sulfur Enhances Inhibition
The superiority of thiourea inhibitors can often be traced back to specific molecular interactions within the target's binding site.
Enhanced Hydrogen Bonding Networks
The primary mechanism of action for many urea and thiourea inhibitors is the formation of a bidentate hydrogen bond with a carboxylate group (from an aspartate or glutamate residue) or a carbonyl group on the protein backbone.[1] The increased acidity of the thiourea's N-H protons can lead to a stronger and more stable interaction, effectively anchoring the inhibitor in the active site.
Caption: Workflow for a typical enzyme inhibition assay.
Conclusion: A Nuanced Choice in Drug Design
The replacement of oxygen with sulfur in a urea scaffold is far more than a simple substitution. The sulfur atom imparts a unique set of physicochemical properties to the thiourea moiety, including increased N-H acidity, higher lipophilicity, and an affinity for metal ions. These properties can translate into significantly enhanced inhibitory potency, as demonstrated by a growing body of experimental evidence.
However, the choice between a urea and a thiourea is not always straightforward and is highly dependent on the specific biological target. While thioureas often provide a potency advantage through stronger hydrogen bonding and other unique interactions, factors such as potential toxicity and the specific topology of the binding site must be considered. Ultimately, a thorough understanding of the principles outlined in this guide, combined with rigorous experimental validation, will enable researchers to make informed decisions and rationally design more effective inhibitors.
References
-
Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(7), 1030-1053. [Link]
-
Al-Hussain, S. A., & Ali, M. R. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]
-
Ali, M. A., Shah, S. M. A., & Ismail, H. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]
-
Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. European Journal of Medicinal Chemistry, 273, 116499. [Link]
-
Liu, J., et al. (2016). Design and synthesis of thiourea derivatives with sulfur-containing heterocyclic scaffolds as potential tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1849-1855. [Link]
-
Sharma, D., & Singh, P. (2023). Urea- and Thiourea-Based Receptors for Anion Binding. Accounts of Chemical Research, 56(7), 787-802. [Link]
-
Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]
-
Thiourea. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Neves, B. J., et al. (2015). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 20(8), 15137-15152. [Link]
-
Wikipedia contributors. (2023). Thiourea organocatalysis. In Wikipedia, The Free Encyclopedia. [Link]
-
van der Meer, M. P., et al. (2024). Urea hydrogen-bond donor strengths: bigger is not always better. Chemical Science, 15(48), 18939-18947. [Link]
-
Karadayı, K., et al. (2022). Design and synthesis of novel ureido and thioureido conjugated hydrazone derivatives with potent anticancer activity. BMC Chemistry, 16(1), 84. [Link]
Sources
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Thiourea - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 7. Urea hydrogen-bond donor strengths: bigger is not always better - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel ureido and thioureido conjugated hydrazone derivatives with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
